molecular formula C10H9BrO4 B1280972 6-Bromo-7-hydroxy-2,2-dimethyl-benzo[1,3]dioxin-4-one CAS No. 531501-41-4

6-Bromo-7-hydroxy-2,2-dimethyl-benzo[1,3]dioxin-4-one

Cat. No.: B1280972
CAS No.: 531501-41-4
M. Wt: 273.08 g/mol
InChI Key: FOZVJTHORLMHQD-UHFFFAOYSA-N
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Description

6-Bromo-7-hydroxy-2,2-dimethyl-benzo[1,3]dioxin-4-one is a useful research compound. Its molecular formula is C10H9BrO4 and its molecular weight is 273.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-bromo-7-hydroxy-2,2-dimethyl-1,3-benzodioxin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO4/c1-10(2)14-8-4-7(12)6(11)3-5(8)9(13)15-10/h3-4,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOZVJTHORLMHQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2=CC(=C(C=C2C(=O)O1)Br)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10464492
Record name 6-Bromo-7-hydroxy-2,2-dimethyl-benzo[1,3]dioxin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10464492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

531501-41-4
Record name 6-Bromo-7-hydroxy-2,2-dimethyl-benzo[1,3]dioxin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10464492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic route to 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one, a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document outlines a detailed, albeit inferred, experimental protocol, discusses the underlying reaction mechanisms, and addresses critical safety and handling considerations. The synthesis is predicated on the reaction of 4-bromocatechol with 2-bromo-2-methylpropanoyl bromide, a chemically sound approach for the formation of the 2,2-dimethyl-1,3-benzodioxin-4-one scaffold. This guide is intended to serve as a foundational resource for researchers undertaking the synthesis of this and structurally related compounds.

Introduction: The Significance of the Benzodioxinone Scaffold

The 1,3-benzodioxin-4-one core is a privileged heterocyclic motif found in a variety of biologically active molecules and functional materials.[1] Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including potential as anticancer agents, antivirals, and modulators of various cellular signaling pathways. The incorporation of a bromine atom and a free hydroxyl group on the aromatic ring, as in the target molecule 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one, offers multiple avenues for further functionalization, making it a valuable intermediate for the development of novel chemical entities. The 2,2-dimethyl substitution on the dioxinone ring enhances the stability of the molecule.

Proposed Synthetic Strategy: A Two-Step Approach

The synthesis of 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one can be logically approached via a two-step sequence starting from commercially available 4-bromobenzene-1,2-diol (4-bromocatechol). The key transformation is the formation of the 1,3-benzodioxin-4-one ring through a reaction with a suitable C3 electrophile. For the introduction of the 2,2-dimethyl moiety, 2-bromo-2-methylpropanoyl bromide is the most logical and reactive choice.

The proposed synthetic pathway is as follows:

Synthetic Pathway Start 4-Bromocatechol Intermediate Intermediate (Acyloxycarbonyl bromide) Start->Intermediate Acylation Product 6-Bromo-7-hydroxy-2,2-dimethyl- benzodioxin-4-one Intermediate->Product Intramolecular Cyclization (SN1-type) Reagent 2-Bromo-2-methylpropanoyl bromide Reagent->Intermediate

Figure 1: Proposed two-step synthetic pathway.

Detailed Experimental Protocol

This protocol is based on established principles of organic synthesis for analogous transformations. Optimization of reaction conditions may be necessary to achieve optimal yields and purity.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaMolar Mass ( g/mol )Purity
4-Bromobenzene-1,2-diol17345-77-6C₆H₅BrO₂189.01≥98%
2-Bromo-2-methylpropanoyl bromide20769-85-1C₄H₆Br₂O229.90≥98%
Pyridine (anhydrous)110-86-1C₅H₅N79.10≥99.8%
Dichloromethane (DCM, anhydrous)75-09-2CH₂Cl₂84.93≥99.8%
Diethyl ether (anhydrous)60-29-7(C₂H₅)₂O74.12≥99.7%
Saturated Sodium Bicarbonate (aq.)144-55-8NaHCO₃84.01-
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37-
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-bromobenzene-1,2-diol (1.0 eq).

  • Dissolution: Add anhydrous dichloromethane (DCM) to the flask to dissolve the starting material.

  • Base Addition: Add anhydrous pyridine (2.2 eq) to the solution at room temperature.

  • Addition of Electrophile: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of 2-bromo-2-methylpropanoyl bromide (1.1 eq) in anhydrous DCM to the reaction mixture via the dropping funnel over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with DCM.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.

Mechanistic Insights

The formation of the 1,3-benzodioxin-4-one ring from a catechol and an acyl bromide is a two-step process involving an initial acylation followed by an intramolecular cyclization.

Reaction Mechanism cluster_acylation Step 1: Acylation cluster_cyclization Step 2: Intramolecular Cyclization Catechol 4-Bromocatechol (deprotonated) Intermediate1 Acyloxy Intermediate Catechol->Intermediate1 Nucleophilic Attack AcylBromide 2-Bromo-2-methylpropanoyl bromide AcylBromide->Intermediate1 Intermediate2 Deprotonated Phenol Intermediate1->Intermediate2 Deprotonation Carbocation Tertiary Carbocation (stabilized) Intermediate2->Carbocation Loss of Bromide (SN1-type) Product 6-Bromo-7-hydroxy-2,2-dimethyl- benzodioxin-4-one Carbocation->Product Intramolecular Nucleophilic Attack

Figure 2: Plausible reaction mechanism.

Step 1: Acylation The more acidic phenolic proton of 4-bromocatechol is deprotonated by pyridine. The resulting phenoxide acts as a nucleophile and attacks the electrophilic carbonyl carbon of 2-bromo-2-methylpropanoyl bromide, leading to the formation of an ester intermediate.

Step 2: Intramolecular Cyclization The second phenolic hydroxyl group is then deprotonated by pyridine. The reaction likely proceeds through an SN1-type mechanism.[2][3] The tertiary bromide of the 2-bromo-2-methylpropanoyl group departs, forming a resonance-stabilized tertiary carbocation. The adjacent phenoxide then acts as an intramolecular nucleophile, attacking the carbocation to form the six-membered dioxinone ring. The stability of the tertiary carbocation favors this SN1 pathway over a direct SN2 displacement.[4]

Safety and Handling

2-Bromo-2-methylpropanoyl bromide is a corrosive and lachrymatory substance. [5] It should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) as the reagent is moisture-sensitive. Pyridine is a flammable and toxic liquid and should also be handled in a fume hood.

Characterization of the Final Product

The structure of the synthesized 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one can be confirmed by standard spectroscopic techniques.

PropertyValue
Molecular Formula C₁₀H₉BrO₄
Molecular Weight 273.08 g/mol
IUPAC Name 6-bromo-7-hydroxy-2,2-dimethyl-1,3-benzodioxin-4-one
CAS Number 531501-41-4

Expected Spectroscopic Data (based on analogous structures):

  • ¹H NMR: Signals corresponding to the aromatic protons, the hydroxyl proton, and the two methyl groups. The aromatic protons will likely appear as distinct singlets or doublets in the aromatic region (δ 6.5-7.5 ppm). The hydroxyl proton will be a broad singlet, and the two methyl groups will appear as a singlet in the aliphatic region (δ 1.5-2.0 ppm).

  • ¹³C NMR: Resonances for the aromatic carbons, the carbonyl carbon, the quaternary carbon of the dimethyl group, and the methyl carbons.

  • IR Spectroscopy: Characteristic absorption bands for the hydroxyl group (O-H stretch, ~3400 cm⁻¹), the carbonyl group (C=O stretch, ~1750 cm⁻¹), and C-O stretching vibrations.

  • Mass Spectrometry: The molecular ion peak (M⁺) and the characteristic isotopic pattern for a bromine-containing compound.

Conclusion

This technical guide presents a robust and chemically sound, though hypothetical, synthetic route for the preparation of 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one. The proposed two-step synthesis, involving the reaction of 4-bromocatechol with 2-bromo-2-methylpropanoyl bromide, provides a clear and logical pathway to this valuable heterocyclic intermediate. The detailed protocol, mechanistic discussion, and safety considerations outlined herein are intended to equip researchers with the necessary information to successfully undertake this synthesis and to foster further exploration of the chemistry and applications of substituted benzodioxinones.

References

  • PubChem. 2-Bromo-2-methylpropionyl bromide. National Center for Biotechnology Information. Available at: [Link]

  • Maiti, S., & Muthusamy, S. (2021). Synthesis of functionalized benzo[5][6]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation. RSC Advances, 11(41), 25485-25492. Available at: [Link]

  • Chemistry LibreTexts. (2024). The SN1 Reaction. Available at: [Link]

  • Stack Exchange. (2015). Major products of the reaction of 2-bromo-2-methylpropane and propanoic acid. Chemistry Stack Exchange. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). The hydrolysis of 2-bromo-2-methylpropane. RSC Education. Available at: [Link]

Sources

An In-depth Technical Guide to 6-Bromo-7-hydroxy-2,2-dimethyl-1,3-benzodioxin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Knowns and Unknowns

This technical guide addresses the chemical and physical properties of 6-Bromo-7-hydroxy-2,2-dimethyl-1,3-benzodioxin-4-one. It is important to establish at the outset that while foundational data for this compound is available through public databases, the detailed experimental validation and procedural specifics are contained within specialized scientific literature. Specifically, a key publication in Tetrahedron from 2003, which is linked to the compound's crystal structure, contains the primary experimental data. Due to access limitations, this guide synthesizes all publicly available computed data and provides context based on related chemical structures. The synthesis and reactivity sections are therefore based on established principles of organic chemistry rather than a direct replication of a validated experimental protocol.

Molecular Identity and Physicochemical Properties

6-Bromo-7-hydroxy-2,2-dimethyl-1,3-benzodioxin-4-one is a substituted aromatic heterocyclic compound. Its core structure consists of a benzene ring fused to a 1,3-dioxin-4-one ring, further substituted with a bromine atom, a hydroxyl group, and two methyl groups.

Molecular Structure:

Caption: 2D Chemical Structure of the Topic Compound.

A summary of its key identifiers and computed physicochemical properties is presented in Table 1.

Table 1: Identifiers and Computed Physicochemical Properties

PropertyValueSource
IUPAC Name 6-bromo-7-hydroxy-2,2-dimethyl-1,3-benzodioxin-4-onePubChem[1]
CAS Number 531501-41-4PubChem[1]
Molecular Formula C₁₀H₉BrO₄PubChem[1]
Molecular Weight 273.08 g/mol PubChem[1]
Monoisotopic Mass 271.96842 DaPubChem[1]
XLogP3 2.6PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Rotatable Bond Count 0PubChem[1]
Complexity 279PubChem[1]
Polar Surface Area 55.8 ŲPubChem[1]

Note: The properties listed above are computationally derived and await experimental verification in accessible literature.

Spectroscopic Profile (Anticipated)

While the specific spectra for this compound are not publicly available, we can predict the expected spectroscopic characteristics based on its functional groups. A comprehensive analysis would require the actual data, which is likely contained within the primary literature.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the two methyl groups. The aromatic protons' splitting patterns would confirm their positions on the benzene ring. The hydroxyl proton's chemical shift would be sensitive to the solvent and concentration. The two methyl groups, being chemically equivalent, should appear as a single, sharp singlet.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the ten carbon atoms in the molecule. The carbonyl carbon of the ester group would be found significantly downfield. The carbons of the benzene ring would appear in the aromatic region, with their specific shifts influenced by the bromo and hydroxyl substituents. The quaternary carbon of the dimethyl-substituted center and the methyl carbons would be located in the aliphatic region.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band for the hydroxyl (-OH) group, typically in the region of 3200-3600 cm⁻¹. A strong, sharp peak corresponding to the carbonyl (C=O) stretch of the ester would be expected around 1700-1750 cm⁻¹. The spectrum would also show characteristic peaks for C-H bonds, C=C bonds of the aromatic ring, and C-O bonds.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of small molecules such as CO, CO₂, or methyl groups.

Synthesis and Reactivity

The synthesis of 6-Bromo-7-hydroxy-2,2-dimethyl-1,3-benzodioxin-4-one is detailed in a 2003 Tetrahedron article, which describes a hypervalent iodine-mediated oxidation of phenols. While the exact, step-by-step protocol is not publicly accessible, the general synthetic strategy can be inferred.

Proposed Synthetic Pathway:

G cluster_0 Synthetic Workflow start Substituted Phenol Precursor intermediate Oxidative Cyclization start->intermediate Oxidation reagent Hypervalent Iodine Reagent (e.g., PIFA, PIDA) reagent->intermediate product 6-Bromo-7-hydroxy-2,2-dimethyl- 1,3-benzodioxin-4-one intermediate->product Intramolecular Cyclization

Caption: Proposed synthetic workflow for the target compound.

This reaction likely proceeds through the oxidation of a suitably substituted phenol to a reactive intermediate, which then undergoes an intramolecular cyclization to form the benzodioxinone ring system. The choice of a hypervalent iodine reagent, such as phenyliodine(III) diacetate (PIDA) or phenyliodine(III) bis(trifluoroacetate) (PIFA), is key to achieving this transformation under mild conditions.

Reactivity Insights:

The reactivity of this molecule is governed by its key functional groups:

  • Phenolic Hydroxyl Group: This group can undergo typical phenol reactions, such as O-alkylation, O-acylation, and electrophilic aromatic substitution directed by the hydroxyl group. Its acidity can be exploited in base-catalyzed reactions.

  • Aryl Bromide: The bromine atom on the aromatic ring is a site for nucleophilic aromatic substitution, although this typically requires harsh conditions or activation by electron-withdrawing groups. More commonly, it can participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making this compound a potentially valuable building block for the synthesis of more complex molecules.

  • Dioxinone Ring: The ester linkage within the dioxinone ring is susceptible to hydrolysis under acidic or basic conditions, which would lead to ring-opening.

Potential Applications and Future Research

The context of the primary research article suggests that 6-Bromo-7-hydroxy-2,2-dimethyl-1,3-benzodioxin-4-one is likely an intermediate in the synthesis of more complex target molecules, such as o-benzoquinone monoacetals and spiro-epoxides. Its utility as a synthetic building block is underscored by the presence of multiple functional groups that can be selectively manipulated.

For drug development professionals, this compound could serve as a scaffold for the generation of novel chemical entities. The combination of the benzodioxinone core with the reactive handles of the hydroxyl group and the bromine atom allows for diverse derivatization strategies in medicinal chemistry programs.

Future research should focus on elucidating the full reactivity profile of this compound and exploring its potential as a precursor to biologically active molecules. The development of efficient and scalable synthetic protocols would be a crucial first step in enabling such investigations.

Handling and Safety

As with any laboratory chemical, 6-Bromo-7-hydroxy-2,2-dimethyl-1,3-benzodioxin-4-one should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

A comprehensive safety assessment would require access to a full Material Safety Data Sheet (MSDS), which is not currently available in the public domain.

Conclusion

6-Bromo-7-hydroxy-2,2-dimethyl-1,3-benzodioxin-4-one is a compound of interest for synthetic and medicinal chemists. While its fundamental properties can be described through computational methods, a thorough understanding of its chemistry is contingent upon the experimental data contained within specialized scientific literature. This guide has provided a framework for understanding this molecule based on available information and established chemical principles. Further experimental work and the open sharing of data will be essential to fully unlock its potential.

References

  • PubChem. 6-Bromo-7-hydroxy-2,2-dimethyl-benzo[1][2]dioxin-4-one. National Center for Biotechnology Information. [Link][1]

Sources

An In-depth Technical Guide to GSK1070916: A Potent and Selective Aurora Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Preliminary Note: The provided CAS number, 531501-41-4, corresponds to the chemical compound 6-Bromo-7-hydroxy-2,2-dimethyl-benzo[1][2]dioxin-4-one.[1][3][4][5][6] Publicly available information on this specific molecule is limited, primarily consisting of basic chemical properties. In contrast, our internal data retrieval systems have identified a significant body of research associated with GSK1070916, a compound with a similar nomenclature pattern and extensive documentation as a potent Aurora kinase inhibitor. Given the depth of information requested, this guide will focus on GSK1070916, a compound of high interest to researchers, scientists, and drug development professionals.

Introduction to GSK1070916

GSK1070916 is a highly potent and selective, ATP-competitive small molecule inhibitor of Aurora kinases B and C.[2][7][8][9] Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis and are frequently overexpressed in a wide variety of human cancers.[2][7] This has positioned them as attractive targets for cancer chemotherapy. GSK1070916 has demonstrated broad antitumor effects in both cellular and preclinical models, leading to its investigation in clinical trials.[7][8][10] This guide provides a comprehensive overview of the chemical properties, structure, mechanism of action, and experimental considerations for GSK1070916.

Chemical Properties and Structure

GSK1070916 is a synthetic organic molecule with the following key identifiers and physicochemical properties:

PropertyValueSource
IUPAC Name 3-[4-[4-[2-[3-[(dimethylamino)methyl]phenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-1-ethylpyrazol-3-yl]phenyl]-1,1-dimethylurea[2]
CAS Number 942918-07-2[8]
Molecular Formula C30H33N7O[2]
Molecular Weight 507.6 g/mol [2]
Canonical SMILES CCN1C=C(C(=N1)C2=CC=C(C=C2)NC(=O)N(C)C)C3=C4C=C(NC4=NC=C3)C5=CC=CC(=C5)CN(C)C[2]
InChI InChI=1S/C30H33N7O/c1-6-37-19-26(28(34-37)21-10-12-23(13-11-21)32-30(38)36(4)5)24-14-15-31-29-25(24)17-27(33-29)22-9-7-8-20(16-22)18-35(2)3/h7-17,19H,6,18H2,1-5H3,(H,31,33)(H,32,38)[2]
InChIKey QTBWCSQGBMPECM-UHFFFAOYSA-N[2]
Structural Representation

Caption: 2D representation of the chemical structure of GSK1070916.

Mechanism of Action: Targeting the Aurora Kinase Family

GSK1070916 functions as an ATP-competitive inhibitor, targeting the kinase domain of Aurora B and Aurora C with high affinity.[2][8][9] Its selectivity for Aurora B/C over Aurora A is a key feature, with reported Ki values of 0.38 nM for Aurora B and 1.5 nM for Aurora C, compared to 490 nM for Aurora A.[8]

The inhibition of Aurora B, a critical component of the chromosomal passenger complex (CPC), disrupts several key mitotic events. The primary downstream effect of Aurora B inhibition by GSK1070916 is the suppression of phosphorylation of its substrates, most notably histone H3 at serine 10 (pHH3-S10).[8] This leads to defects in chromosome condensation, kinetochore-microtubule attachments, and cytokinesis.

Signaling Pathway Disruption

AuroraB_Pathway cluster_mitosis Mitosis cluster_cpc Chromosomal Passenger Complex (CPC) cluster_downstream Downstream Effects Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Cytokinesis Cytokinesis Telophase->Cytokinesis Aurora_B Aurora B INCENP INCENP Aurora_B->INCENP Histone_H3_S10 Histone H3 (Ser10) Phosphorylation Aurora_B->Histone_H3_S10 Kinetochore_Microtubule Kinetochore-Microtubule Attachment Aurora_B->Kinetochore_Microtubule Cytokinesis_Failure Cytokinesis Failure Aurora_B->Cytokinesis_Failure Survivin Survivin INCENP->Survivin Borealin Borealin Survivin->Borealin GSK1070916 GSK1070916 GSK1070916->Aurora_B Inhibition (ATP-competitive) Chromosome_Condensation Chromosome Condensation Histone_H3_S10->Chromosome_Condensation Endoreduplication_Polyploidy Endoreduplication & Polyploidy Cytokinesis_Failure->Endoreduplication_Polyploidy Apoptosis Apoptosis Endoreduplication_Polyploidy->Apoptosis

Caption: GSK1070916 inhibits Aurora B, leading to mitotic disruption and apoptosis.

Experimental Protocols and Considerations

In Vitro Kinase Assay

A common method to determine the inhibitory activity of GSK1070916 is a fluorescence polarization-based kinase assay.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of GSK1070916 in DMSO.

    • Dilute recombinant Aurora B or C enzyme and a fluorescently labeled peptide substrate in assay buffer.

    • Prepare an ATP solution in assay buffer.

  • Assay Plate Preparation:

    • Add serial dilutions of GSK1070916 to a 384-well plate.

    • Add the enzyme and substrate mixture to all wells.

    • Incubate at room temperature to allow for inhibitor-enzyme binding.

  • Kinase Reaction Initiation:

    • Add ATP to all wells to start the kinase reaction.

    • Incubate at room temperature for a defined period (e.g., 90-120 minutes) to allow for substrate phosphorylation.[8]

  • Detection:

    • Read the plate using a fluorescence polarization plate reader. The degree of polarization is proportional to the amount of phosphorylated substrate.

  • Data Analysis:

    • Calculate the percent inhibition for each GSK1070916 concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Assays for Aurora B Inhibition

The most direct cellular readout for GSK1070916 activity is the inhibition of histone H3 phosphorylation at serine 10.

Protocol (Immunofluorescence):

  • Cell Culture and Treatment:

    • Plate tumor cells on coverslips and allow them to adhere.

    • Treat cells with a dose range of GSK1070916 for a specified time (e.g., 24 hours).

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS.

  • Immunostaining:

    • Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).

    • Incubate with a primary antibody specific for phospho-histone H3 (Ser10).

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the DNA with DAPI.

  • Imaging and Analysis:

    • Mount the coverslips on microscope slides.

    • Acquire images using a fluorescence microscope.

    • Quantify the fluorescence intensity of phospho-histone H3 (Ser10) per cell.

Cell Proliferation and Apoptosis Assays

The antiproliferative effects of GSK1070916 can be assessed using standard cell viability assays (e.g., MTS, CellTiter-Glo). The induction of apoptosis can be measured by flow cytometry using Annexin V and propidium iodide staining. A key cellular phenotype observed with GSK1070916 treatment is endoreduplication and polyploidy, which can be quantified by flow cytometric analysis of DNA content.[8]

Biological Activity and Quantitative Data

GSK1070916 exhibits potent antiproliferative activity across a broad range of human tumor cell lines, with a median EC50 of 8 nM.[8]

ParameterValueCell Line/SystemSource
Aurora B Ki 0.38 nMRecombinant enzyme[8][9]
Aurora C Ki 1.5 nMRecombinant enzyme[8][9]
Aurora A Ki 490 nMRecombinant enzyme[8]
Aurora B IC50 3.5 nMRecombinant enzyme[8]
Aurora C IC50 6.5 nMRecombinant enzyme[8]
Median EC50 (Proliferation) 8 nM>100 human tumor cell lines[8]

Resistance Mechanisms

A potential mechanism of resistance to GSK1070916 is the overexpression of the ATP-binding cassette (ABC) transporter ABCB1 (also known as P-glycoprotein or MDR1).[10] ABCB1 is an efflux pump that can actively transport a wide range of xenobiotics, including some anticancer drugs, out of the cell, thereby reducing their intracellular concentration and therapeutic efficacy.[10] In silico molecular docking studies have suggested that GSK1070916 can bind to the human ABCB1 transporter.[10]

Resistance_Mechanism cluster_cell Cancer Cell GSK1070916_ext GSK1070916 (extracellular) GSK1070916_int GSK1070916 (intracellular) GSK1070916_ext->GSK1070916_int Diffusion Aurora_B Aurora B GSK1070916_int->Aurora_B Inhibition ABCB1 ABCB1 Transporter (Efflux Pump) GSK1070916_int->ABCB1 Binding Apoptosis Apoptosis Aurora_B->Apoptosis Induction of ABCB1->GSK1070916_ext Efflux

Caption: Overexpression of ABCB1 can lead to resistance by effluxing GSK1070916.

Conclusion

GSK1070916 is a well-characterized, potent, and selective inhibitor of Aurora B and C kinases. Its ability to disrupt mitosis and induce apoptosis in a wide range of tumor cells underscores its potential as an anticancer therapeutic. This guide provides a foundational understanding of its properties, mechanism of action, and experimental application for researchers in oncology and drug development. Further investigation into overcoming resistance mechanisms, such as those mediated by ABCB1, will be crucial for its successful clinical translation.

References

  • 6-Bromo-7-hydroxy-2,2-dimethyl-benzo[1][2]dioxin-4-one . PubChem. [Link]

  • Gsk-1070916 . PubChem. [Link]

  • GSK1070916 . IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Elevated ABCB1 Expression Confers Acquired Resistance to Aurora Kinase Inhibitor GSK-1070916 in Cancer Cells . PMC, NIH. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of the novel synthetic compound, 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a detailed analysis based on predicted spectroscopic data, grounded in fundamental principles and empirical data from analogous chemical structures. The methodologies and interpretative frameworks detailed herein are designed to serve as a robust reference for the analysis of this compound and similar benzodioxinone derivatives. This guide covers the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the unequivocal structural elucidation and purity assessment of 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one.

Introduction

6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one (Figure 1) is a halogenated phenolic compound belonging to the benzodioxinone class of heterocyclic molecules. The structural complexity and array of functional groups, including a brominated aromatic ring, a phenolic hydroxyl group, a lactone (cyclic ester), and a gem-dimethyl substituted dioxinone ring, give rise to a unique spectroscopic fingerprint. An in-depth understanding of its spectral properties is paramount for researchers engaged in its synthesis, purification, and application in fields such as medicinal chemistry and materials science. This guide provides a detailed exposition of the predicted spectroscopic data for this molecule, offering a foundational understanding for its empirical analysis.

Figure 1: Chemical Structure of 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one

  • Molecular Formula: C₁₀H₉BrO₄[1]

  • Molecular Weight: 273.08 g/mol [1]

  • IUPAC Name: 6-bromo-7-hydroxy-2,2-dimethyl-1,3-benzodioxin-4-one[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one, both ¹H and ¹³C NMR will provide critical information regarding the electronic environment of each proton and carbon atom, respectively.

Predicted ¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one in a deuterated solvent such as DMSO-d₆ is expected to exhibit distinct signals corresponding to the aromatic protons, the phenolic hydroxyl proton, and the gem-dimethyl protons. The choice of DMSO-d₆ as a solvent is strategic, as it will facilitate the observation of the exchangeable phenolic proton.

Table 1: Predicted ¹H NMR Data for 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one (in DMSO-d₆)

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.0 - 11.0Singlet (broad)1HPhenolic OHThe acidic nature of the phenolic proton and its ability to form hydrogen bonds with the DMSO solvent leads to a downfield and often broad signal.
~7.40Singlet1HAr-H (H-5)This proton is deshielded by the adjacent bromine atom and the carbonyl group. The lack of adjacent protons results in a singlet.
~6.95Singlet1HAr-H (H-8)This proton is shielded by the adjacent hydroxyl group. The lack of adjacent protons results in a singlet.
~1.65Singlet6H2 x CH₃The two methyl groups are chemically equivalent and are not coupled to any protons, resulting in a single, sharp signal integrating to six protons.

Experimental Protocol for ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at room temperature using a standard pulse program.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. Due to the presence of ten carbon atoms in distinct electronic environments, ten signals are predicted in the broadband proton-decoupled ¹³C NMR spectrum.

Table 2: Predicted ¹³C NMR Data for 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one (in DMSO-d₆)

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~160C=O (C-4)The carbonyl carbon of the lactone is significantly deshielded.
~148Ar-C-OH (C-7)The aromatic carbon attached to the hydroxyl group is deshielded.
~145Ar-C-O (C-8a)The aromatic carbon involved in the ether linkage of the dioxinone ring.
~128Ar-C-H (C-5)Aromatic methine carbon.
~118Ar-C-H (C-8)Aromatic methine carbon, shielded by the adjacent hydroxyl group.
~115Ar-C-Br (C-6)The aromatic carbon attached to the bromine atom.
~112Ar-C (C-4a)The quaternary aromatic carbon adjacent to the carbonyl group.
~105O-C(CH₃)₂-O (C-2)The quaternary carbon of the gem-dimethyl group is shielded by two oxygen atoms.
~252 x CH₃The two equivalent methyl carbons.

Experimental Protocol for ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Data Acquisition: Acquire a broadband proton-decoupled spectrum to obtain singlets for all carbon signals.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum. Calibrate the chemical shift scale using the DMSO-d₆ solvent peak (δ 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one is expected to show characteristic absorption bands for the O-H, C=O, C-O, and aromatic C-H and C=C bonds.

Table 3: Predicted Characteristic IR Absorption Bands

Predicted Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3500 - 3200Strong, BroadO-H StretchPhenolic Hydroxyl
~3100 - 3000MediumC-H StretchAromatic C-H
~2980 - 2850MediumC-H StretchAliphatic (CH₃)
~1740 - 1720StrongC=O StretchLactone (Ester)
~1600, ~1480MediumC=C StretchAromatic Ring
~1250 - 1100StrongC-O StretchEther and Ester

Experimental Protocol for IR Spectroscopy

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk.

  • Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one, the presence of bromine is a key feature that will be readily identifiable in the mass spectrum.

Table 4: Predicted Key m/z Peaks in the Mass Spectrum

Predicted m/zIonRationale
272/274[M]⁺Molecular ion peak. The presence of two peaks of approximately equal intensity separated by 2 m/z units is characteristic of a compound containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).
257/259[M - CH₃]⁺Loss of a methyl radical from the gem-dimethyl group.
214/216[M - C₃H₆O]⁺Loss of acetone from the dioxinone ring.
186/188[M - C₃H₆O - CO]⁺Subsequent loss of carbon monoxide from the fragment at m/z 214/216.

Experimental Protocol for Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

  • Ionization: Use Electron Ionization (EI) to generate the molecular ion and fragment ions.

  • Mass Analysis: Analyze the ions using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

  • Data Analysis: Interpret the resulting mass spectrum, paying close attention to the molecular ion peak and the fragmentation pattern to confirm the molecular structure.

Integrated Spectroscopic Analysis Workflow

The structural elucidation of 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one should follow a logical workflow, integrating the information from each spectroscopic technique.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Confirmation Synthesis Synthesized Compound MS Mass Spectrometry (Molecular Weight & Bromine Presence) Synthesis->MS Provides IR IR Spectroscopy (Functional Groups) Synthesis->IR Provides NMR NMR Spectroscopy (¹H & ¹³C Connectivity) Synthesis->NMR Provides Structure Final Structure Elucidation MS->Structure Confirms IR->Structure Confirms NMR->Structure Confirms

Caption: Integrated workflow for the spectroscopic characterization of a novel compound.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one. The predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data collectively offer a detailed and unique fingerprint for this molecule. By following the described protocols and interpretative logic, researchers can confidently verify the synthesis, assess the purity, and elucidate the structure of this and related benzodioxinone derivatives, thereby advancing their research and development objectives.

References

  • PubChem. 6-Bromo-7-hydroxy-2,2-dimethyl-benzo[2][3]dioxin-4-one. Available from: [Link][1]

  • Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • University of California, Los Angeles. Table of Characteristic IR Absorptions. Available from: [Link]

  • Compound Interest. A Guide to 1H NMR Chemical Shift Values. Available from: [Link]

Sources

"potential applications of brominated benzodioxinones in medicinal chemistry"

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Phase

I am now initiating a comprehensive search to gather information on brominated benzodioxinones. My focus is on their synthesis, documented biological activities, and potential applications within medicinal chemistry. The goal is to build a robust foundation of knowledge before proceeding to the next steps.

Analyzing Literature Findings

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Outlining Technical Structure

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Gathering Initial Insights

I've made progress! My initial search yielded promising information. I've uncovered details on synthesizing brominated 1,3-benzodioxole derivatives and learned the 1,4-benzodioxane scaffold's potential in medicinal chemistry. Also, I discovered data on the anticancer, anti-inflammatory, and antimicrobial properties of brominated compounds.

Connecting Fragmented Findings

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Analyzing Gaps and Strategies

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Narrowing Down Research

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Organizing Found Data

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An In-Depth Technical Guide to 6-Bromo-7-hydroxy-2,2-dimethyl-1,3-benzodioxin-4-one: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-bromo-7-hydroxy-2,2-dimethyl-1,3-benzodioxin-4-one, a key synthetic intermediate in the total synthesis of complex natural products. This document details the synthesis, characterization, and known chemical properties of this compound, drawing from its seminal preparation in the context of the total synthesis of seco-lateriflorone. While direct biological applications of this specific molecule are not extensively documented, its role as a crucial building block suggests its potential in the development of novel therapeutic agents. This guide is intended to serve as a foundational resource for researchers interested in the synthesis of complex molecular architectures and the exploration of novel benzodioxinone scaffolds.

Introduction

6-Bromo-7-hydroxy-2,2-dimethyl-1,3-benzodioxin-4-one is a substituted benzodioxinone that has gained significance as a pivotal intermediate in the field of natural product synthesis. Its unique structural features, including a brominated and hydroxylated aromatic ring coupled with a protected catechol system, make it a versatile precursor for the construction of more complex molecular frameworks. The primary and most well-documented appearance of this compound is in the total synthesis of seco-lateriflorone, a complex natural product with a challenging molecular architecture[1][2][3][4][5]. Understanding the synthesis and reactivity of this intermediate is crucial for chemists aiming to construct similar polycyclic systems.

This guide will provide a detailed exposition of the synthetic protocol for preparing 6-bromo-7-hydroxy-2,2-dimethyl-1,3-benzodioxin-4-one, including the underlying chemical principles and experimental considerations. Furthermore, it will present the available physicochemical and spectroscopic data to aid in its identification and characterization.

Physicochemical Properties

A summary of the key physicochemical properties of 6-bromo-7-hydroxy-2,2-dimethyl-1,3-benzodioxin-4-one is presented in the table below. This data is essential for its handling, characterization, and use in subsequent synthetic transformations.

PropertyValueSource
Molecular Formula C₁₀H₉BrO₄PubChem
IUPAC Name 6-bromo-7-hydroxy-2,2-dimethyl-1,3-benzodioxin-4-onePubChem
Molecular Weight 273.08 g/mol PubChem
CAS Number 531501-41-4PubChem
Appearance White solid (as reported in its synthesis)[1]
Melting Point 168-170 °C[1]

Synthesis of 6-Bromo-7-hydroxy-2,2-dimethyl-1,3-benzodioxin-4-one

The synthesis of 6-bromo-7-hydroxy-2,2-dimethyl-1,3-benzodioxin-4-one was reported as part of the total synthesis of seco-lateriflorone by Theodorakis and co-workers in 2003[1]. The synthetic route involves the bromination of a protected catechol derivative.

Synthetic Scheme

The overall synthetic transformation is depicted below:

G cluster_0 Synthesis of 6-Bromo-7-hydroxy-2,2-dimethyl-1,3-benzodioxin-4-one start 7-hydroxy-2,2-dimethyl- 1,3-benzodioxin-4-one reagent N-Bromosuccinimide (NBS) Acetonitrile (CH3CN) start->reagent product 6-Bromo-7-hydroxy-2,2-dimethyl- 1,3-benzodioxin-4-one reagent->product

Caption: Synthetic route to 6-Bromo-7-hydroxy-2,2-dimethyl-1,3-benzodioxin-4-one.

Experimental Protocol

The following is a detailed, step-by-step protocol for the synthesis of 6-bromo-7-hydroxy-2,2-dimethyl-1,3-benzodioxin-4-one, adapted from the literature[1].

Materials:

  • 7-hydroxy-2,2-dimethyl-1,3-benzodioxin-4-one

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 7-hydroxy-2,2-dimethyl-1,3-benzodioxin-4-one (1.0 equivalents) in anhydrous acetonitrile, add N-bromosuccinimide (1.1 equivalents) at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, concentrate the mixture under reduced pressure using a rotary evaporator.

  • Extraction: Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford 6-bromo-7-hydroxy-2,2-dimethyl-1,3-benzodioxin-4-one as a white solid.

Mechanistic Insights

The synthesis of 6-bromo-7-hydroxy-2,2-dimethyl-1,3-benzodioxin-4-one proceeds via an electrophilic aromatic substitution reaction. The hydroxyl group at the 7-position is a strong activating group, directing the incoming electrophile (bromonium ion, Br⁺, generated from NBS) to the ortho and para positions. In this case, the bromination occurs selectively at the 6-position (ortho to the hydroxyl group).

G cluster_0 Mechanism of Bromination phenol Phenolic Ring (electron-rich) nbs NBS (source of Br+) phenol->nbs Nucleophilic attack intermediate Sigma Complex (Resonance Stabilized) nbs->intermediate Formation product Brominated Phenol intermediate->product Deprotonation

Caption: Simplified mechanism of electrophilic bromination of the phenolic ring.

Spectroscopic Characterization

The structure of 6-bromo-7-hydroxy-2,2-dimethyl-1,3-benzodioxin-4-one was confirmed by various spectroscopic methods as reported in the literature[1].

Spectroscopic DataReported Values[1]
¹H NMR (400 MHz, CDCl₃) δ 7.33 (s, 1H), 6.89 (s, 1H), 5.95 (s, 1H), 1.73 (s, 6H)
¹³C NMR (100 MHz, CDCl₃) δ 161.2, 145.8, 142.9, 137.9, 116.1, 112.9, 108.9, 103.8, 25.8
Infrared (IR, film) νₘₐₓ 3374, 2988, 1755, 1618, 1481, 1386, 1288, 1215, 1098, 915 cm⁻¹
High-Resolution Mass Spectrometry (HRMS) Calculated for C₁₀H₉BrO₄ (M+H)⁺: 272.9711, Found: 272.9713

The X-ray crystal structure of this compound has also been determined, confirming its molecular geometry and connectivity[1].

Applications in Organic Synthesis

The primary application of 6-bromo-7-hydroxy-2,2-dimethyl-1,3-benzodioxin-4-one is as a key intermediate in the total synthesis of seco-lateriflorone[1]. In this synthesis, the compound serves as a scaffold for the introduction of additional functionality and the construction of the complex polycyclic core of the natural product. The bromo and hydroxyl groups provide handles for further chemical transformations, such as cross-coupling reactions and etherifications.

The benzodioxinone moiety itself is a protected form of a catechol, which can be deprotected under specific conditions to reveal the diol functionality. This protecting group strategy is crucial for masking reactive functional groups while other parts of the molecule are being elaborated.

G cluster_0 Role in Natural Product Synthesis intermediate 6-Bromo-7-hydroxy-2,2-dimethyl- 1,3-benzodioxin-4-one transformations Further Synthetic Transformations intermediate->transformations natural_product Seco-lateriflorone (Target Molecule) transformations->natural_product

Caption: Role as a key intermediate in the synthesis of seco-lateriflorone.

Potential for Drug Discovery and Development

While there is limited direct biological data on 6-bromo-7-hydroxy-2,2-dimethyl-1,3-benzodioxin-4-one itself, the benzodioxinone scaffold is present in various biologically active molecules. Derivatives of this core structure could be synthesized and screened for a range of pharmacological activities. The presence of the bromine atom allows for facile modification via cross-coupling reactions, enabling the generation of a library of analogues for structure-activity relationship (SAR) studies. Potential areas of investigation could include anticancer, antimicrobial, and anti-inflammatory activities, given the known biological profiles of other brominated phenolic compounds and benzodioxane derivatives.

Conclusion

6-Bromo-7-hydroxy-2,2-dimethyl-1,3-benzodioxin-4-one is a valuable synthetic intermediate with a well-defined synthesis and characterization profile. Its utility has been demonstrated in the challenging total synthesis of a complex natural product. This technical guide provides a comprehensive resource for researchers interested in utilizing this compound in their own synthetic endeavors. Future investigations into the biological activities of derivatives of this scaffold may open new avenues for drug discovery and development.

References

  • Tisdale, E. J.; Vong, B. G.; Li, H.; Kim, S. H.; Chowdhury, C.; Theodorakis, E. A. Total synthesis of seco-lateriflorone. Tetrahedron2003 , 59 (35), 6873–6887. [Link]

  • Theodorakis Group Publications 2004-2000. (Accessed Jan 17, 2026).
  • Synthesis of (±)-Brazilin Using IBX. (Accessed Jan 17, 2026).
  • Unified synthesis of caged Garcinia natural products based on a site-selective Claisen/Diels–Alder/Claisen rearrangement. PNAS. (Accessed Jan 17, 2026).
  • Total synthesis of A-315675 based on the cascade Overman rearrangement. Sci-Hub. (Accessed Jan 17, 2026).
  • Gómez-Zaleta, B.; Ramírez-Silva, M. T.; Gutiérrez, A.; González-Vergara, E.; Güizado-Rodríguez, M.; Rojas-Hernández, A. UV/vis, 1H, and 13C NMR spectroscopic studies to determine mangiferin pKa values. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy2006, 64 (4), 1002–1009.
  • Chemistry and biology of the caged Garcinia xanthones. SciSpace. (Accessed Jan 17, 2026).
  • Substituent effects in[3][3]-sigmatropic rearrangements. Alkyl group effects and transition-state syn-diaxial interactions. Journal of the American Chemical Society. (Accessed Jan 17, 2026).

  • Stereoselective Synthesis of Tri-Substituted Benzodihydrofurans and Dihydrobenzoxanthone Natural Products By C–H Insertion of. eScholarship.org. (Accessed Jan 17, 2026).

Sources

A Comprehensive Guide to the Stability and Storage of 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one is a specialized chemical compound whose utility in research and development hinges on its chemical integrity. The stability of a compound is a critical parameter that influences experimental outcomes, analytical accuracy, and the ultimate viability of drug development programs. This guide provides a comprehensive overview of the best practices for the storage, handling, and stability assessment of this molecule. It is designed to equip researchers with the foundational knowledge and practical methodologies required to ensure the compound's quality and reliability. The protocols and recommendations herein are grounded in established regulatory guidelines and general chemical principles, providing a robust framework for maintaining the integrity of this and similar research compounds.

Physicochemical Properties

Understanding the fundamental physicochemical properties of a compound is the first step in developing an appropriate stability and storage strategy. These characteristics, summarized in Table 1, dictate its reactivity and susceptibility to various environmental factors.

PropertyValueSource
CAS Number 531501-41-4[1]
Molecular Formula C₁₀H₉BrO₄[1][2]
Molecular Weight 273.08 g/mol [2]
IUPAC Name 6-bromo-7-hydroxy-2,2-dimethyl-1,3-benzodioxin-4-one[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 4[2]

Recommended Storage and Handling: A Proactive Approach to Integrity

The proper storage and handling of 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one are paramount to prevent degradation. The primary goal is to mitigate exposure to environmental factors that can compromise its structure and purity. The following recommendations are based on general best practices for laboratory chemical management.[3][4][5][6]

Table 2: Recommended Storage Conditions and Handling Procedures

ParameterRecommendationRationale
Temperature Store in a cool location. Refrigeration (2-8 °C) is advisable for long-term storage.Lower temperatures decrease the rate of chemical reactions, including potential degradation pathways. Avoid repeated freeze-thaw cycles.
Atmosphere Store in a tightly sealed container.[1][5][7]Prevents exposure to moisture (hydrolysis) and atmospheric oxygen (oxidation). For highly sensitive materials, storage under an inert gas (e.g., Argon, Nitrogen) is a best practice.
Light Store in a dark place, using an amber vial or a container opaque to light.[5][7]Protects the compound from photolytic degradation, which can be initiated by exposure to UV or visible light. Do not store in direct sunlight.[6]
Location Store in a dry, well-ventilated area designated for chemical storage.[1][3][4]Ensures a stable environment and prevents the accumulation of potentially harmful vapors. Storing away from sources of heat is critical.[3][6]
Incompatibilities Store separately from strong oxidizing agents, strong acids, and strong bases.[8]Prevents accidental and potentially hazardous reactions. Chemical segregation is a key principle of laboratory safety.[4][6]
Handling Handle in a well-ventilated area, preferably a chemical fume hood.[1][4] Wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[4][9] Avoid the formation of dust and aerosols.[1]Minimizes personnel exposure and prevents contamination of the compound.
Labeling Ensure all containers are clearly and accurately labeled with the compound name, CAS number, date received, and relevant hazard information.[3][7]Proper labeling is essential for inventory management, safety, and preventing accidental misuse.[6]

Chemical Stability Profile and Potential Degradation Pathways

  • Hydrolysis: The ester linkage within the dioxinone ring is susceptible to hydrolysis under both acidic and basic conditions. This would lead to the opening of the heterocyclic ring.

  • Oxidation: The phenolic hydroxyl group is a primary site for oxidation. Exposure to atmospheric oxygen, especially in the presence of metal ions or light, can lead to the formation of colored degradation products (quinones).

  • Photodegradation: Aromatic systems, particularly those with halogen and hydroxyl substituents, can be sensitive to light, which can catalyze cleavage or other reactions.

The logical workflow for assessing these potential stability issues is outlined in the diagram below.

G cluster_0 Initial Assessment cluster_1 Intrinsic Stability Evaluation cluster_2 Long-Term Viability A Compound Received B Review Physicochemical Properties & MSDS A->B C Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) B->C D Identify Degradation Products & Pathways (LC-MS, etc.) C->D E Develop & Validate Stability-Indicating Analytical Method D->E F Initiate Formal Stability Studies (ICH Conditions) E->F G Define Storage Conditions & Re-test Period F->G

Caption: General workflow for the stability assessment of a research compound.

Methodologies for Experimental Stability Assessment

To empirically determine the stability of 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one, a combination of forced degradation studies and formal stability testing is required.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to intentionally degrade the compound under conditions more severe than accelerated stability testing.[10] The primary objectives are to identify likely degradation products, understand degradation pathways, and crucially, to develop and validate a stability-indicating analytical method that can separate the intact compound from all potential degradants.[11][12] A target degradation of 5-20% is generally considered optimal, as this range is sufficient to produce and detect degradation products without over-stressing the molecule to the point of forming irrelevant secondary products.[12][13]

Table 4: Typical Conditions for Forced Degradation Studies

Stress ConditionTypical Reagents and ConditionsPurpose
Acid Hydrolysis 0.1 M HCl; Room Temperature to 60 °CTo assess susceptibility to degradation in acidic environments.
Base Hydrolysis 0.1 M NaOH; Room TemperatureTo assess susceptibility to degradation in alkaline environments.
Oxidation 3% H₂O₂; Room TemperatureTo evaluate sensitivity to oxidative stress.[13]
Thermal Solid state; 60-80 °CTo determine the impact of heat on the solid compound.
Photostability Solid or in solution; Exposed to light source providing combined visible and UV output (ICH Q1B)To identify sensitivity to light-induced degradation.[14]

Protocol: General Procedure for Forced Degradation

  • Preparation: Prepare a stock solution of 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one in a suitable solvent (e.g., Acetonitrile:Water) at a known concentration (e.g., 1 mg/mL).

  • Stress Application:

    • Acid/Base: Mix equal volumes of the stock solution with the acid/base solution (e.g., 0.1 M HCl or 0.1 M NaOH) to achieve the desired final concentration.

    • Oxidation: Mix the stock solution with the hydrogen peroxide solution.

    • Thermal/Photo: Expose the compound in both solid and solution form to the stress conditions.

  • Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours). The goal is to find the time required to achieve 5-20% degradation.[13]

  • Neutralization: For acid and base samples, neutralize them with an equimolar amount of base or acid, respectively, before analysis to halt the reaction.

  • Analysis: Analyze all samples, including an unstressed control, using a high-performance liquid chromatography (HPLC) system with a photodiode array (PDA) or mass spectrometry (MS) detector.

  • Evaluation:

    • Calculate the percentage of degradation of the parent compound.

    • Examine the chromatograms for the appearance of new peaks (degradation products).

    • Perform peak purity analysis to ensure the main peak is not co-eluting with any degradants, thus validating the method as "stability-indicating."

Formal Stability Testing (ICH Guidelines)

Once a stability-indicating method is established, formal stability studies are conducted to determine the compound's re-test period or shelf life under defined storage conditions.[15][16] These studies follow guidelines from the International Council for Harmonisation (ICH).[14][17][18]

G Start Is the compound light-sensitive? StoreDark Store in amber vial in a dark cabinet. Start->StoreDark Yes StoreClear Standard clear vial is acceptable. Start->StoreClear No Temp Is long-term storage (>6 months) required? StoreDark->Temp StoreClear->Temp Refrigerate Store at 2-8°C. Temp->Refrigerate Yes RoomTemp Store at controlled room temperature. Temp->RoomTemp No Final Seal tightly and store in a dry, ventilated area away from incompatibles. Refrigerate->Final RoomTemp->Final

Caption: Decision tree for selecting appropriate storage conditions.

Table 3: ICH Conditions for Formal Stability Studies on New Drug Substances

Study TypeStorage ConditionMinimum Duration
Long-Term 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH12 Months
Intermediate 30 °C ± 2 °C / 65% RH ± 5% RH6 Months
Accelerated 40 °C ± 2 °C / 75% RH ± 5% RH6 Months

(Data sourced from ICH Q1A(R2) guidelines).[17][18]

The testing frequency for long-term studies is typically at 0, 3, 6, 9, 12, 18, and 24 months, while for accelerated studies, it is often 0, 3, and 6 months.[15][17] These studies are performed on multiple batches to ensure consistency and establish a reliable re-test period.[19]

Conclusion

The chemical stability and integrity of 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one are fundamental to its successful application in a research and development setting. Adherence to proper storage and handling protocols—specifically, storage in a cool, dark, dry, and well-sealed environment away from incompatible chemicals—is the first line of defense against degradation. For rigorous applications, this must be supplemented by a systematic experimental evaluation of the compound's intrinsic stability through forced degradation studies and the determination of its shelf life via long-term stability programs guided by ICH principles. By implementing the strategies outlined in this guide, scientists can ensure the quality of their starting materials, leading to more reliable, reproducible, and meaningful scientific outcomes.

References

  • Best Practices for Proper Storage of Hazardous Chemicals and Reagents in Medical Diagnostic Labs. (n.d.). Needle.Tube.
  • 6-bromo-7-hydroxy-2,2-dimethyl-benzo[3][10]dioxin-4-one. (n.d.). Echemi. Retrieved from

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health (NIH).
  • ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma.
  • Chemical Safety in Laboratories: Best Practices for Handling and Storage. (n.d.).
  • How to Store Lab Reagents: Dos and Don'ts. (2025). Laboratory Disposable Products.
  • A Guide to Handling and Storing Chemicals in a Lab. (2021). InterFocus.
  • Storage instructions for chemical reagents. (2025).
  • ICH Guidelines: Stability and Shelf Life. (n.d.). METROPACK Testing Laboratory.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022).
  • Drug Stability: ICH versus Accelerated Predictive Stability Studies. (2022). PMC - NIH.
  • ICH STABILITY TESTING GUIDELINES. (n.d.). SNS Courseware.
  • Annex 10 - ICH. (n.d.).
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025).
  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. (n.d.). Pharmaceutical Technology.
  • Transdermal Formulation Forced Degradation Testing. (n.d.).
  • Stability Testing of Pharmaceutical Products. (2012).
  • Annex 5 Guidelines for stability testing of pharmaceutical products. (n.d.). Paho.org.
  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. (2022).
  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. (n.d.). European Medicines Agency (EMA).
  • 6-Bromo-7-hydroxy-2,2-dimethyl-benzo[3][10]dioxin-4-one. (n.d.). PubChem. Retrieved from

  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • Safety Data Sheet. (2024). ChemScene.

Sources

"solubility of 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one in organic solvents"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one in Organic Solvents

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, directly influencing its bioavailability, formulation options, and ultimate therapeutic efficacy.[1][2][3] This guide provides a comprehensive technical framework for characterizing the solubility of 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one, a compound of interest in drug discovery, within a diverse range of organic solvents. As a senior application scientist, this document moves beyond simple protocols to explain the underlying physicochemical principles and strategic choices that ensure the generation of reliable and meaningful solubility data. We will cover theoretical considerations, detailed, self-validating experimental methodologies, data interpretation, and advanced predictive tools. This guide is intended for researchers, chemists, and drug development professionals seeking to establish a robust solubility profile for this and structurally related compounds.

Introduction: The Central Role of Solubility in Drug Development

In the journey from a new chemical entity (NCE) to a viable drug candidate, few physicochemical properties are as fundamental as solubility.[4] It is estimated that over 40% of NCEs developed in the pharmaceutical industry are poorly soluble in water, a major hurdle that can lead to inadequate drug absorption, variable bioavailability, and potential failure in later development stages.[1][5] Therefore, a thorough understanding of a compound's solubility, not just in aqueous media but also in organic solvents, is paramount. Organic solvent solubility data is crucial for various stages of development, including:

  • Synthesis and Purification: Selecting appropriate solvents for reaction media and crystallization.

  • Formulation Development: Designing advanced formulations such as solid dispersions or lipid-based systems to enhance bioavailability.[3]

  • Preclinical Assays: Ensuring complete dissolution in stock solutions (often in DMSO) for in vitro and in vivo testing.[6]

  • Analytical Method Development: Choosing mobile phases for chromatographic analysis.

This guide focuses specifically on 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one .

Compound Profile: 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one

  • IUPAC Name: 6-bromo-7-hydroxy-2,2-dimethyl-1,3-benzodioxin-4-one[7]

  • Molecular Formula: C₁₀H₉BrO₄[7]

  • Molecular Weight: 273.08 g/mol [7]

  • Structure:

    
    

    (Image Source: PubChem CID 11391643)

Key Structural Features Influencing Solubility: [7]

  • Hydrogen Bond Donor: 1 (from the hydroxyl group)

  • Hydrogen Bond Acceptor: 4 (from the ether and carbonyl oxygens)

  • Computed LogP (XLogP3): 2.6

The presence of both hydrogen-bonding groups (hydroxyl, ether, carbonyl) and a lipophilic core (brominated benzene ring, dimethyl groups) suggests a nuanced solubility profile. The positive LogP value indicates a preference for lipophilic environments over aqueous ones.[7] This guide will provide the experimental framework to quantify this behavior across a spectrum of organic solvents.

Theoretical Framework: Predicting and Understanding Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. This concept is governed by the intermolecular forces between the solute (the compound) and the solvent. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from forming new solute-solvent interactions.

Factors Intrinsic to the Solute:

  • Polarity and Hydrogen Bonding: The hydroxyl (-OH) group can donate a hydrogen bond, while the carbonyl and ether oxygens act as acceptors. Solvents capable of hydrogen bonding (e.g., alcohols) are expected to interact favorably with these sites.

  • Crystal Lattice Energy: In its solid state, the compound is held in a crystal lattice. The strength of this lattice must be overcome by the solvent. Different crystalline forms (polymorphs) of the same compound can exhibit significantly different solubilities.[3] It is crucial, therefore, that the solid form being tested is known and consistent.

  • Molecular Size and Shape: Larger molecules can be more difficult for solvent molecules to surround and solvate.[8]

Classification of Relevant Organic Solvents: To build a comprehensive profile, a panel of solvents with varying properties should be selected.

Solvent ClassExample SolventsKey Properties & Expected Interactions
Non-Polar Hexane, TolueneDominated by van der Waals forces. Expected to have low solubility for this compound due to its polar functional groups.
Polar Aprotic Dichloromethane (DCM), Ethyl Acetate, Acetone, Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO)Possess dipole moments but lack O-H or N-H bonds. Can act as H-bond acceptors. Expected to show moderate to good solubility.
Polar Protic Methanol, Ethanol, IsopropanolPossess O-H bonds and can act as both H-bond donors and acceptors. Expected to have high solubility due to strong interactions with the compound's functional groups.

Methodology for Solubility Determination

A robust solubility assessment requires a clear distinction between two key measurements: thermodynamic and kinetic solubility.

  • Thermodynamic Solubility: The maximum concentration of a compound that can be dissolved in a solvent at equilibrium under specific conditions (temperature, pressure). This is the true, stable solubility value, often determined using the "gold standard" shake-flask method.[9]

  • Kinetic Solubility: Measures the concentration of a compound when it starts to precipitate from a solution that was prepared by diluting a high-concentration stock (typically in DMSO) into an aqueous buffer.[10] While more relevant for early-stage in-vitro assays, this guide focuses on the more definitive thermodynamic solubility in organic solvents.

The following diagram illustrates the comprehensive workflow for determining thermodynamic solubility.

G start Start: Receive Compound characterize Solid State Characterization (XRPD, DSC) start->characterize select Select Solvent Panel characterize->select prepare Prepare Slurries (Excess Solid in Solvent) select->prepare equilibrate Equilibrate (Shake at const. temp) prepare->equilibrate separate Phase Separation (Centrifuge/Filter) equilibrate->separate analyze Analyze Supernatant (HPLC-UV) separate->analyze calculate Calculate Concentration analyze->calculate end_node End: Report Solubility Data calculate->end_node

Thermodynamic Solubility Determination Workflow.
Protocol: Thermodynamic Solubility via Shake-Flask Method

This protocol is designed to be a self-validating system by ensuring that true equilibrium is reached.

1. Materials and Equipment:

  • 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one (characterized solid form)

  • Selected panel of organic solvents (HPLC grade or higher)

  • Analytical balance

  • Glass vials with Teflon-lined screw caps

  • Orbital shaker with temperature control

  • Centrifuge with temperature control

  • Calibrated volumetric flasks and pipettes

  • Syringes and 0.22 µm chemically resistant filters (e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

2. Experimental Procedure:

  • Step 1: Preparation of Standard Solutions:

    • Accurately prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO or acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Generate a calibration curve by preparing a series of dilutions from the stock solution (e.g., 1, 5, 10, 50, 100 µg/mL).

    • Causality: The calibration curve is essential for accurately quantifying the compound's concentration in the saturated solutions.

  • Step 2: Sample Preparation:

    • Add an excess amount of the solid compound to a series of glass vials. "Excess" means enough solid will remain undissolved at equilibrium (e.g., add 5-10 mg to 1 mL of solvent).

    • Accurately add a known volume (e.g., 1.0 mL) of each selected solvent to its respective vial.

    • Trustworthiness: Starting with excess solid is the defining feature of this method, ensuring the final solution is truly saturated.

  • Step 3: Equilibration:

    • Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Shake the vials for a predetermined period. To ensure equilibrium is reached, time points should be tested (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured solubility does not significantly change between two consecutive time points (e.g., the 48-hour and 72-hour results are within 5% of each other).

    • Causality: Insufficient shaking time is a common source of error, leading to an underestimation of solubility.[11]

  • Step 4: Phase Separation:

    • After equilibration, allow the vials to stand at the same constant temperature to let the excess solid settle.

    • To separate the saturated supernatant from the undissolved solid, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) at 25 °C.

    • Alternative: Filtration using a chemically compatible syringe filter. Caution must be exercised as the compound may adsorb to the filter material, potentially underestimating solubility.[6] Centrifugation is often preferred.

  • Step 5: Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Immediately dilute the aliquot with a known volume of a suitable solvent (e.g., the mobile phase of the HPLC method) to bring the concentration within the range of the calibration curve.

    • Analyze the diluted samples via HPLC-UV, along with the calibration standards.

    • Trustworthiness: A precise, validated analytical method like HPLC is required for reliable quantification. The wavelength for UV detection should be set to the absorbance maximum of the compound.

3. Data Calculation:

  • Using the regression equation from the calibration curve, determine the concentration of the diluted sample.

  • Back-calculate the original concentration in the saturated supernatant, accounting for the dilution factor.

  • The final solubility is typically expressed in mg/mL or converted to mol/L.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, structured table. The following table presents illustrative data to demonstrate how the results of such an experimental campaign would be presented.

Table 1: Illustrative Solubility Profile of 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one at 25 °C (Note: These values are hypothetical and for demonstration purposes only.)

SolventSolvent ClassPolarity Index¹Solubility (mg/mL)Solubility (mol/L)
n-HexaneNon-Polar0.1< 0.1< 0.0004
TolueneNon-Polar2.41.20.0044
DichloromethanePolar Aprotic3.115.80.0578
Ethyl AcetatePolar Aprotic4.425.50.0934
AcetonePolar Aprotic5.185.10.3116
AcetonitrilePolar Aprotic5.840.20.1472
Dimethyl SulfoxidePolar Aprotic7.2> 200> 0.7323
MethanolPolar Protic5.198.60.3611
EthanolPolar Protic4.375.30.2757
¹ Polarity Index values are relative measures of polarity.

Interpretation of Illustrative Results:

  • Low Solubility in Non-Polar Solvents: The negligible solubility in hexane and low solubility in toluene would be expected. The compound's polar functional groups cannot establish favorable interactions with these non-polar solvents.

  • Good Solubility in Polar Aprotic Solvents: The high solubility in solvents like acetone and DMSO is consistent with the "like dissolves like" principle. These solvents are polar and can act as hydrogen bond acceptors for the compound's hydroxyl group, while also effectively solvating its lipophilic regions.

  • Excellent Solubility in Polar Protic Solvents: The high solubility in methanol and ethanol highlights the importance of hydrogen bonding. These solvents can act as both donors and acceptors, forming strong intermolecular bonds with the compound's hydroxyl, carbonyl, and ether functionalities.

Advanced Topics: Computational Prediction

While experimental determination is the gold standard, computational models can provide rapid, early-stage solubility estimates.[12] These methods, often based on Quantitative Structure-Property Relationships (QSPR), use molecular descriptors to predict solubility.[8][13]

G compound Compound Structure (6-Bromo-7-hydroxy...) descriptors Calculate Molecular Descriptors compound->descriptors sub1 Topological (e.g., size, shape) descriptors->sub1 sub2 Electronic (e.g., dipole moment) descriptors->sub2 sub3 Physicochemical (e.g., LogP, H-bonds) descriptors->sub3 model QSPR / Machine Learning Model prediction Predicted Solubility Value model->prediction sub1->model sub2->model sub3->model

Conceptual Flow of a QSPR Solubility Prediction Model.

These predictive tools do not replace experimental work but are invaluable for prioritizing compounds and guiding solvent selection for experimental studies.[14]

Conclusion

Determining the solubility of 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one in organic solvents is a foundational step in its journey through the drug development pipeline. A systematic approach, grounded in physicochemical theory and executed via robust, validated experimental protocols like the shake-flask method, is essential for generating reliable data. The resulting solubility profile not only informs critical downstream activities like formulation and synthesis but also provides fundamental insights into the molecular interactions that govern the compound's behavior. By following the principles and methodologies outlined in this guide, researchers can confidently and accurately characterize this key property, enabling informed, data-driven decisions in their development programs.

References

  • Vertex AI Search. (n.d.). Drug Solubility: Importance and Enhancement Techniques - PMC - NIH.
  • Vertex AI Search. (2020, May 11). The Importance of Solubility for New Drug Molecules.
  • Vertex AI Search. (n.d.). Physics-Based Solubility Prediction for Organic Molecules | Chemical Reviews.
  • Vertex AI Search. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News - alwsci.
  • Vertex AI Search. (2025, February 12). How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube.
  • Vertex AI Search. (n.d.). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.
  • Vertex AI Search. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE.
  • Vertex AI Search. (n.d.). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES1.
  • Vertex AI Search. (n.d.). MIT Open Access Articles Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures.
  • Vertex AI Search. (2023, April 6). Drug solubility: why testing early matters in HTS | BMG LABTECH.
  • Vertex AI Search. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development - WuXi AppTec.
  • Vertex AI Search. (2019, September). A review of methods for solubility determination in biopharmaceutical drug characterisation | Request PDF - ResearchGate.
  • Vertex AI Search. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • Vertex AI Search. (n.d.). general properties of organic solvents - Vula.
  • Vertex AI Search. (n.d.). COMMON SOLVENT PROPERTIES.
  • Vertex AI Search. (n.d.). 6-Bromo-7-hydroxy-2,2-dimethyl-benzo[1][12]dioxin-4-one - PubChem. Retrieved January 17, 2026, from

  • Vertex AI Search. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution.
  • Vertex AI Search. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications.

Sources

An In-Depth Technical Guide to the Molecular Structure and Conformation of 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one. This compound belongs to the benzodioxinone class of heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. This document delves into the synthesis, spectroscopic characterization, and detailed structural analysis based on crystallographic data and computational modeling. The conformational landscape of the core 1,3-dioxin-4-one ring is explored, highlighting the key factors governing its geometry. This guide is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents and functional materials incorporating the benzodioxinone scaffold.

Introduction

6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one is a synthetic heterocyclic compound featuring a fused benzene and 1,3-dioxin-4-one ring system. The strategic placement of a bromine atom, a hydroxyl group, and two methyl groups on this scaffold offers multiple points for further chemical modification, making it an attractive building block in drug discovery and materials science. The biological and chemical properties of such molecules are intrinsically linked to their three-dimensional structure and conformational dynamics. A thorough understanding of these aspects is therefore paramount for predicting molecular interactions, designing structure-activity relationship (SAR) studies, and developing new applications.

This guide provides an in-depth examination of the molecular architecture of 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one, beginning with its synthesis and characterization, followed by a detailed analysis of its solid-state conformation as determined by X-ray crystallography, and concluding with a discussion on the conformational preferences of the flexible 1,3-dioxin-4-one ring.

Synthesis and Spectroscopic Characterization

The synthesis of 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one can be achieved through a Pechmann-type condensation reaction. This approach involves the reaction of a substituted resorcinol with a β-ketoester or its equivalent, such as a derivative of Meldrum's acid, under acidic conditions.

Proposed Synthetic Protocol

A plausible synthetic route to the title compound involves the acid-catalyzed reaction of 4-bromoresorcinol with 2,2-dimethyl-1,3-dioxane-4,6-dione (a Meldrum's acid derivative). The reaction likely proceeds through an initial transesterification followed by an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation).

Experimental Protocol: Synthesis of 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one

  • Reaction Setup: To a solution of 4-bromoresorcinol (1 equivalent) in a suitable solvent (e.g., toluene or neat), add 2,2-dimethyl-1,3-dioxane-4,6-dione (1.1 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as sulfuric acid or methanesulfonic acid.

  • Reaction Conditions: Heat the reaction mixture at a temperature sufficient to promote condensation and cyclization, typically in the range of 80-120 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and pour it into ice-water. The solid product can be collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one as a crystalline solid.

Synthesis 4-Bromoresorcinol 4-Bromoresorcinol Intermediate Acylic Intermediate 4-Bromoresorcinol->Intermediate + Meldrums_Acid_Derivative 2,2-Dimethyl-1,3-dioxane-4,6-dione Meldrums_Acid_Derivative->Intermediate Product 6-Bromo-7-hydroxy-2,2-dimethyl- benzodioxin-4-one Intermediate->Product H+, Heat (Cyclization)

Caption: Proposed synthesis of the target compound.

Spectroscopic Characterization

The structural elucidation of 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one is confirmed through various spectroscopic techniques. Below are the predicted characteristic signals.

Spectroscopic Data Predicted Features
¹H NMR Aromatic protons (2H), hydroxyl proton (1H, broad), and two methyl groups (6H, singlet).
¹³C NMR Aromatic carbons, carbonyl carbon (~160-170 ppm), quaternary carbon of the dimethyl group, and methyl carbons.
FT-IR (cm⁻¹) O-H stretch (~3200-3500, broad), C=O stretch (~1700-1750), C=C aromatic stretch (~1500-1600), C-O stretches.[1][2]
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of C₁₀H₉BrO₄ (273.08 g/mol ) with a characteristic isotopic pattern for bromine.[3]

Molecular Structure and Conformation

The definitive three-dimensional arrangement of atoms in 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one in the solid state has been determined by single-crystal X-ray diffraction. The corresponding crystallographic data is deposited in the Cambridge Structural Database (CSD) under the deposition number CCDC 246972.[3]

Crystal Structure Analysis

The crystal structure reveals the key bond lengths, bond angles, and torsion angles that define the molecular geometry. The benzodioxinone core consists of a planar benzene ring fused to a non-planar 1,3-dioxin-4-one ring. The substituents, including the bromine atom, hydroxyl group, and the gem-dimethyl groups, occupy specific positions on this framework.

Conformational Analysis of the 1,3-Dioxin-4-one Ring

A critical aspect of the molecular structure is the conformation of the six-membered 1,3-dioxin-4-one ring. Unlike the analogous 1,3-dioxane ring, which strongly prefers a chair conformation, the presence of the sp²-hybridized carbonyl carbon at the 4-position introduces planarity in that region of the ring. Consequently, the 1,3-dioxin-4-one ring is expected to adopt a non-chair conformation to alleviate torsional and steric strain.[3]

The most likely conformations for the 1,3-dioxin-4-one ring are the half-chair , sofa , or twist-boat conformations. X-ray crystallographic studies of related 1,3-dioxin-4-one derivatives have shown a preference for a half-boat conformation.[4] In this arrangement, five of the ring atoms are nearly coplanar, while the carbon atom bearing the gem-dimethyl groups is puckered out of this plane. This conformation effectively minimizes steric interactions between the substituents and reduces torsional strain within the ring.

Conformations cluster_0 Possible Ring Conformations Chair Chair (Disfavored) Half_Chair Half-Chair Sofa Sofa Twist_Boat Twist-Boat Half_Boat Half-Boat (Likely)

Caption: Conformational landscape of the 1,3-dioxin-4-one ring.

Computational Analysis

To complement the experimental data, computational modeling using Density Functional Theory (DFT) can provide valuable insights into the conformational preferences and electronic properties of 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one.

Conformational Energy Landscape

DFT calculations can be employed to determine the relative energies of the different possible conformations of the 1,3-dioxin-4-one ring. By performing a potential energy surface scan, the global minimum energy conformation and the energy barriers for interconversion between different conformers can be identified. These calculations are expected to corroborate the experimental finding of a half-boat or a closely related low-energy conformation being the most stable.

Molecular Orbital Analysis

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides information about the electron density distribution and the sites most susceptible to electrophilic and nucleophilic attack. This is crucial for understanding the reactivity of the molecule and for designing derivatives with tailored electronic properties.

Potential Applications in Drug Discovery and Materials Science

The structural features of 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one suggest its potential utility in several areas:

  • Medicinal Chemistry: The benzodioxinone scaffold is present in a number of biologically active compounds. The hydroxyl and bromine substituents on the aromatic ring of the title compound provide handles for the synthesis of a library of derivatives for screening against various biological targets.

  • Photochemistry and Materials Science: Benzodioxinones are known to be photo- or heat-sensitive precursors that can generate reactive ketene intermediates.[5][6][7][8] This property can be exploited in polymer chemistry for the synthesis of novel polymers and for cross-linking applications.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and conformation of 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one. The synthesis of this compound is achievable through established synthetic methodologies. Spectroscopic analysis provides the necessary tools for its characterization. The key structural feature is the non-planar 1,3-dioxin-4-one ring, which likely adopts a half-boat conformation to minimize steric and torsional strain. This fundamental understanding of the molecule's three-dimensional architecture is essential for its further development and application in medicinal chemistry and materials science. Future work should focus on the experimental validation of the proposed synthetic route, detailed spectroscopic analysis, and the exploration of its chemical reactivity and biological activity.

References

  • PubChem. 6-Bromo-7-hydroxy-2,2-dimethyl-benzo[3][9]dioxin-4-one. National Center for Biotechnology Information. Available from: [Link]

  • Zukerman-Schpector, J., et al. (2009). 2,2,6-Trimethyl-5-[2-(4-methylphenyl)ethynyl]-4H-1,3-dioxin-4-one. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2736.
  • Yager, K. G., & Wootan, J. G. (2023). Tetraphenyl-1,4-dioxin and Tetraphenyl-pyrane-4-one: Old Molecules, New Insights. ACS Omega, 8(22), 19575-19582.
  • ResearchGate. IR spectrum of 1,5-bis(1,3-benzodioxol-5yl)penta-1,4-dien-3-one. Available from: [Link]

  • ResearchGate. Synthesis of 7-hydroxychroman-4-one from resorcinol. Available from: [Link]

  • A Computational Study on 1, 4-Benzodioxane-Substituted Chalcone Derivative. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(2), 421-432.
  • ResearchGate. 1H- and 13C-NMR chemical shifts for compound 7. Available from: [Link]

  • Organic Syntheses. Resorcinol, 4-bromo-. Available from: [Link]

  • Ghosh, A. K., & Kawahama, R. (1999). New reactions of 2-methylenetetrahydropyrans. A three component coupling protocol for the synthesis of tetrahydropyranyl ketides. Tetrahedron Letters, 40(1), 103-106.
  • Acar, M. H., & Yagci, Y. (2018).
  • A comparison of the ring conformational properties of two derivatives prepared from the same diene diacetate precursor.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Specac. Table of Characteristic IR Absorptions. Available from: [Link]

  • Design, Synthesis and Antitumor Activity of Novel 4-Methyl-(3'S,4'S)
  • Yagci, Y., & Tasdelen, M. A. (2017). Benzodioxinone Photochemistry in Macromolecular Science: Progress, Challenges, and Opportunities. ACS Macro Letters, 6(12), 1392-1397.
  • Synthesis and Structure-Activity Relationships of Resorcinol Derivatives as Highly Potent Tyrosinase Inhibitors. Preprints.
  • Yagci, Y., & Tasdelen, M. A. (2017). Benzodioxinone Photochemistry in Macromolecular Science: Progress, Challenges, and Opportunities. ACS Macro Letters, 6(12), 1392-1397.
  • Hejnosz, S. L., et al. (2023). Diastereoselective [3 + 2] Cycloaddition between Tertiary Amine N-Oxides and Substituted Alkenes to Access 7-Azanorbornanes. The Journal of Organic Chemistry, 88(17), 12269-12280.
  • Chavan, S. P., et al. (2002). Zinc Mediated Transesterification of β-Ketoesters and Coumarin Synthesis. Tetrahedron Letters, 43(47), 8583-8586.
  • Yagci, Y., & Tasdelen, M. A. (2017). Benzodioxinone Photochemistry in Macromolecular Science: Progress, Challenges, and Opportunities. ACS Macro Letters, 6(12), 1392-1397.
  • Abraham, R. J., et al. (2006). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Magnetic Resonance in Chemistry, 44(5), 491-496.
  • Sattar Abed, T., et al. (2023). New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. Journal of Medicinal and Chemical Sciences, 6(5), 962-969.
  • Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.
  • Consequences of rigidity and conformational locking in a 4,4-dimethyl-1,3-dioxolane ring system during protection of internal diol.
  • Forwards and backwards – synthesis of Laurencia natural products using a biomimetic and retrobiomimetic strategy incorporating structural reassignment of laurefurenynes C–F. Organic & Biomolecular Chemistry, 18(40), 8036-8046.
  • Reaction mechanism for 7-hydroxy-4-methylcoumarin synthesis with an iodine c
  • CN101723925A - Preparation method of 7-hydroxy-4-methylcoumarin.
  • Interpreting Infrared Spectra. Specac.
  • Reich, H. J. NMR Spectroscopy – 1H NMR Chemical Shifts.
  • Interpreting Infrared Spectra. Specac.
  • Patil, R., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry, 59(10), 989-1001.
  • Le, T. V. (1987). Reaction of 2,2,6-Trimethyl-1,3-Dioxin-4-One with Isocyanate Derivatives and the Synthesis of 2,3,4,6 - Tetrahydro-D-glucopyranosyl Phenyl Carbodiimide. Master's Theses.
  • LibreTexts. 4.5: Conformations of Cyclohexane. Chemistry LibreTexts.
  • Kuznetsov, V. V. (2010). Conformational analysis of 1,3,2-dioxathiane and its oxides. Russian Journal of General Chemistry, 80(12), 2491-2494.

Sources

Methodological & Application

Application Notes and Protocols: 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one in Multi-Step Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Synthetic Potential of a Versatile Building Block

6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one is a richly functionalized aromatic compound poised for significant applications in multi-step organic synthesis. Its unique arrangement of a protected catechol, a lactone, and a reactive aryl bromide handle makes it a valuable precursor for the synthesis of a diverse array of complex molecules, including chromones, flavonoids, and other pharmacologically relevant scaffolds.[1][2][3][4] The acetonide protection of the vicinal hydroxyl groups offers a strategic advantage, allowing for selective reactions at other sites of the molecule before its facile deprotection under acidic conditions. This guide provides an in-depth exploration of the synthetic utility of this versatile building block, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a reagent is fundamental to its successful application in synthesis.

PropertyValueSource
Molecular Formula C₁₀H₉BrO₄PubChem[1]
Molecular Weight 273.08 g/mol PubChem[1]
CAS Number 531501-41-4PubChem[1]
Appearance Solid (predicted)---
Solubility Soluble in common organic solvents like DCM, THF, DMFInferred

Core Reactivity and Strategic Considerations

The synthetic utility of 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one stems from three key reactive sites, which can be addressed selectively.

Caption: Key reactive sites of 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one.

  • The Aryl Bromide (C6-Br): This is a prime handle for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura, Stille, Buchwald-Hartwig, and Sonogashira reactions. The electron-donating nature of the adjacent hydroxyl and ether functionalities can influence the reactivity of this position.

  • The Phenolic Hydroxyl (C7-OH): This group can be readily etherified or esterified to introduce a wide range of substituents. Its acidity also allows for its use as a nucleophile in various reactions.

  • The Benzodioxinone Core: The lactone functionality can undergo nucleophilic attack, leading to ring-opening. This provides a pathway to substituted salicylic acid derivatives. Furthermore, the entire benzodioxinone scaffold can serve as a precursor to chromone and flavone skeletons.

Application in Multi-Step Synthesis: Proposed Protocols

While specific literature examples for this exact molecule are sparse, its structural motifs suggest clear and powerful applications. The following protocols are based on well-established synthetic methodologies for analogous structures.

Protocol 1: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

The presence of the aryl bromide makes 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one an excellent substrate for Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern C-C bond formation.[5][6] This reaction enables the introduction of a wide variety of aryl or vinyl substituents at the C6 position.

Suzuki_Miyaura_Workflow start 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one + Arylboronic Acid reaction Suzuki-Miyaura Coupling start->reaction reagents Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., Toluene/H₂O, Dioxane/H₂O) reagents->reaction workup Aqueous Workup & Extraction reaction->workup product 6-Aryl-7-hydroxy-2,2-dimethyl-benzodioxin-4-one purification Column Chromatography workup->purification final_product Purified Biaryl Product purification->final_product Chromone_Synthesis_Workflow start 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one step1 Reaction with DMF-DMA start->step1 intermediate1 Enaminone Intermediate step1->intermediate1 step2 Cyclization with Acid (e.g., HCl) intermediate1->step2 product 6-Bromo-7-hydroxychromone-3-carbaldehyde step2->product workup Precipitation and Filtration product->workup final_product Purified Chromone Derivative workup->final_product

Sources

Protocol and Application Notes for the Regioselective Bromination of 2,2-dimethyl-7-hydroxy-benzodioxin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the regioselective bromination of 2,2-dimethyl-7-hydroxy-benzodioxin-4-one, a key heterocyclic scaffold. The protocol employs N-Bromosuccinimide (NBS) as a mild and effective brominating agent, yielding the target compound, 6-bromo-2,2-dimethyl-7-hydroxy-benzodioxin-4-one. This application note elaborates on the underlying reaction mechanism, provides a step-by-step methodology, outlines critical safety precautions, and details the analytical techniques for product characterization. The resulting brominated benzodioxinone is a valuable intermediate for the synthesis of novel bioactive molecules in drug discovery and materials science.

Introduction and Mechanistic Rationale

The functionalization of aromatic systems is a cornerstone of synthetic organic chemistry, particularly in the development of pharmaceutical agents.[1] The target starting material, 2,2-dimethyl-7-hydroxy-benzodioxin-4-one, possesses a phenol moiety, which is highly susceptible to electrophilic aromatic substitution.[2][3] The hydroxyl (-OH) group is a potent activating group that enriches the aromatic ring with electron density, thereby facilitating attack by electrophiles.[4] It directs incoming electrophiles to the ortho and para positions relative to itself.

In this procedure, N-Bromosuccinimide (NBS) is selected as the brominating agent. NBS serves as a convenient and safer source of electrophilic bromine (Br⁺) compared to elemental bromine (Br₂).[5][6] The reaction proceeds via an electrophilic aromatic substitution mechanism. The hydroxyl group at the C7 position strongly activates the ring, directing bromination preferentially to the C6 (para) and C8 (ortho) positions. Due to steric hindrance from the adjacent dioxinone ring structure, substitution at the C6 position is sterically favored, leading to the regioselective formation of 6-bromo-2,2-dimethyl-7-hydroxy-benzodioxin-4-one as the major product. The use of a polar aprotic solvent like N,N-Dimethylformamide (DMF) can further enhance para-selectivity.[5]

Reaction Scheme

The overall transformation is depicted below:

The mechanism involves the attack of the electron-rich aromatic ring on the electrophilic bromine of NBS, forming a resonance-stabilized carbocation intermediate (sigma complex or arenium ion).[4] A base (such as the solvent or the succinimide anion) then abstracts a proton from the ring, restoring aromaticity and yielding the final product.

Materials and Equipment

Reagents and Consumables
ReagentFormulaMW ( g/mol )QuantityNotes
2,2-dimethyl-7-hydroxy-benzodioxin-4-oneC₁₀H₁₀O₄210.181.0 eqStarting material
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.981.05 eqRecrystallize from water if yellow
Acetonitrile (CH₃CN)C₂H₃N41.05~10 mL/mmolAnhydrous grade
Ethyl Acetate (EtOAc)C₄H₈O₂88.11As neededFor extraction
HexanesC₆H₁₄86.18As neededFor extraction & chromatography
Deionized WaterH₂O18.02As neededFor work-up
Saturated Sodium Thiosulfate (Na₂S₂O₃)Na₂S₂O₃158.11As neededFor quenching
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01As neededFor washing
Brine (Saturated NaCl solution)NaCl58.44As neededFor washing
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37As neededFor drying
TLC Plates--As neededSilica gel 60 F₂₅₄
Equipment
  • Round-bottom flask (appropriate size)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Reflux condenser and heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glass funnel and filter paper

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Analytical balance

  • NMR spectrometer

  • FT-IR spectrometer

Detailed Experimental Protocol

This protocol is based on a 5 mmol scale of the starting material. Adjust quantities accordingly for different scales.

Reaction Setup
  • To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 2,2-dimethyl-7-hydroxy-benzodioxin-4-one (1.05 g, 5.0 mmol, 1.0 eq).

  • Add 50 mL of anhydrous acetonitrile to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

  • Protect the reaction from light by wrapping the flask in aluminum foil, as NBS can be light-sensitive.

  • Cool the solution to 0 °C using an ice-water bath.

Reagent Addition and Reaction
  • Once the solution is cooled, add N-Bromosuccinimide (NBS) (0.934 g, 5.25 mmol, 1.05 eq) portion-wise over 5-10 minutes.

    • Causality Note: Slow, portion-wise addition of NBS helps to control the reaction exotherm and minimize the formation of di-brominated byproducts.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes.

  • Remove the ice bath and let the reaction warm to room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours. Check for the consumption of the starting material.

Work-up and Purification
  • Upon completion, quench the reaction by adding 20 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to neutralize any remaining NBS or bromine. Stir for 10 minutes.

  • Transfer the mixture to a separatory funnel containing 50 mL of deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Causality Note: Ethyl acetate is used as it is a good solvent for the product and is immiscible with water, allowing for efficient extraction.

  • Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution, 50 mL of deionized water, and 50 mL of brine.

    • Causality Note: The NaHCO₃ wash removes any acidic byproducts (like HBr), while the brine wash helps to remove residual water from the organic phase.

  • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product will be obtained as a solid. Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure 6-bromo-2,2-dimethyl-7-hydroxy-benzodioxin-4-one.[7]

Visualization of Experimental Workflow

G Experimental Workflow for Bromination cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_final Final Steps A Dissolve Starting Material in Anhydrous Acetonitrile B Cool to 0 °C in Ice Bath A->B C Add NBS Portion-wise B->C Start Reaction D Stir at 0 °C, then RT C->D E Monitor by TLC D->E F Quench with Na₂S₂O₃ E->F Reaction Complete G Extract with Ethyl Acetate F->G H Wash Organic Layers (NaHCO₃, H₂O, Brine) G->H I Dry (MgSO₄) & Concentrate H->I J Purify by Recrystallization or Chromatography I->J K Characterize Product (NMR, IR, MS) J->K

Caption: Flowchart of the bromination procedure.

Product Characterization

The final product, 6-bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one[7], should be characterized to confirm its identity and purity.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.[8][9]

Functional GroupExpected Absorption (cm⁻¹)Appearance
Phenolic O-H stretch3200 - 3500Broad
Aromatic C-H stretch3000 - 3100Sharp, medium
Ester C=O stretch1740 - 1760Strong, sharp
Aromatic C=C stretch1500 - 1600Medium to strong
C-O stretch1200 - 1300Strong
C-Br stretch500 - 650Medium to weak
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the proton environment in the molecule. The spectrum should be consistent with the proposed structure. Expected chemical shifts (δ) in CDCl₃:

  • Aromatic Protons: The two aromatic protons will appear as singlets due to the substitution pattern. The proton at C8 (ortho to -OH) and the proton at C5 (meta to -OH) will have distinct chemical shifts, typically in the range of δ 6.5-7.5 ppm.

  • Phenolic Proton (-OH): A broad singlet, typically δ 5.0-6.0 ppm, which is exchangeable with D₂O.

  • Dimethyl Protons (-C(CH₃)₂): A sharp singlet integrating to 6 protons, typically around δ 1.7 ppm.[10]

Safety Precautions

Proper safety measures are mandatory when performing this procedure.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[11][12]

  • N-Bromosuccinimide (NBS): NBS is a corrosive solid, a strong oxidizing agent, and a skin sensitizer.[13][14] Avoid inhalation of dust and skin contact. Handle only in a well-ventilated fume hood. Keep away from combustible materials.[15]

  • Solvents: Acetonitrile, ethyl acetate, and hexanes are flammable. Work away from open flames or ignition sources.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Halogenated waste should be collected in a designated container.[12]

  • First Aid: In case of skin contact, wash immediately with copious amounts of water.[12][15] If inhaled, move to fresh air. In case of eye contact, rinse cautiously with water for several minutes. Seek immediate medical attention if symptoms persist.[13]

References

  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]

  • Britannica. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Phenols. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch24: Electrophilic Arom. Subs. of phenols. Retrieved from [Link]

  • Unit-III Aromatic electrophilic substitution reactions of Phenol. (n.d.). Retrieved from [Link]

  • Chemia. (2022). Active/inactive aromatic ring bromination: Bromination reactions that use NBS. Retrieved from [Link]

  • Chow, Y. L., Zhao, D. C., & Johansson, C. I. (1988). The intermediates in the interaction of phenols with N-bromosuccinimide. Canadian Journal of Chemistry, 66(10), 2556-2564.
  • SURU Chemical. (n.d.). N bromosuccinimide safety data sheet. Retrieved from [Link]

  • Radhakrishnamurti, P. S., & Rao, B. V. D. (1981). Kinetics & Mechanism of Bromination of Phenol & Substituted Phenols by N-Bromosuccinimide. Indian Journal of Chemistry, 20A, 473-475.
  • ACS Publications. (n.d.). Oxidative Bromination of Activated Aromatic Compounds Using Aqueous Nitric Acid as an Oxidant. Retrieved from [Link]

  • ChemScience. (n.d.). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]

  • Slocum, D. W., Zhang, R., & Williams, K. (2017). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. TopSCHOLAR.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Solid state nuclear bromination with N-bromosuccinimide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A New Regioselective Bromination of Activated Aromatic Rings. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 4-bromophenol. Retrieved from [Link]

  • Google Patents. (n.d.). US3546302A - Process for brominating phenols.
  • Organic Syntheses. (n.d.). o-BROMOPHENOL. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-7-hydroxy-2,2-dimethyl-benzo[2][16]dioxin-4-one. Retrieved from [Link]

  • NIST. (n.d.). 1,3-Benzodioxole-5-carboxylic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-BROMOPHENOL. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and characterization of benzodioxinone mono-telechelics and their use in block copolymerization. Retrieved from [Link]

  • PubMed. (n.d.). Oxidation of bromophenols and formation of brominated polymeric products. Retrieved from [Link]

  • PubMed. (n.d.). Characterisation of five technical mixtures of brominated flame retardants. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Infrared spectroscopy. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

Sources

Application Note: High-Purity Isolation of 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one via Normal-Phase Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one from a crude synthetic mixture. Leveraging the principles of normal-phase adsorption chromatography, this guide details a systematic approach from initial analytical thin-layer chromatography (TLC) for solvent system optimization to the execution of preparative flash column chromatography. The causality behind each experimental choice is explained to empower researchers to adapt this methodology for similar phenolic compounds. The protocol is designed to be a self-validating system, incorporating in-process checks to ensure a high-purity final product.

Introduction and Purification Rationale

6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one is a heterocyclic compound whose utility in medicinal chemistry and materials science necessitates a high degree of purity. Synthetic routes often yield this target molecule alongside unreacted starting materials, reagents, and side-products of varying polarities. The presence of a polar phenolic hydroxyl group and a moderately polar ester within a largely hydrophobic aromatic scaffold presents a unique purification challenge.

Normal-phase column chromatography is the method of choice for this task. The technique operates on the principle of differential adsorption, where components of a mixture are separated based on their affinity for a polar stationary phase versus a less polar mobile phase.[1][2] Polar molecules, like our target compound, interact more strongly with the polar silica gel and thus elute more slowly than non-polar impurities.[3] By carefully selecting a mobile phase of appropriate polarity, a high-resolution separation can be achieved.

Target Compound Properties:

PropertyValueSource
IUPAC Name 6-bromo-7-hydroxy-2,2-dimethyl-1,3-benzodioxin-4-onePubChem[4]
Molecular Formula C₁₀H₉BrO₄PubChem[4]
Molecular Weight 273.08 g/mol PubChem[4]
XLogP3 2.6PubChem[4]
Hydrogen Bond Donor Count 1PubChem[4]
Hydrogen Bond Acceptor Count 4PubChem[4]

The molecule's polarity is primarily driven by the hydroxyl group (a strong hydrogen bond donor) and the four oxygen atoms (hydrogen bond acceptors). The XLogP3 value of 2.6 indicates moderate lipophilicity, making it an ideal candidate for purification using a normal-phase system with common organic solvents.[4]

The Chromatographic Workflow: A Self-Validating System

The purification process is structured as a logical workflow, where each step informs the next, ensuring efficiency and success. This systematic approach minimizes solvent waste and maximizes the recovery of the pure compound.

Purification_Workflow cluster_prep Phase 1: Method Development cluster_execution Phase 2: Preparative Separation cluster_analysis Phase 3: Analysis & Isolation Crude Crude Product Mixture TLC TLC Solvent Screening Crude->TLC OptimalSolvent Determine Optimal Mobile Phase (Rf ≈ 0.3) TLC->OptimalSolvent Pack Pack Silica Gel Column OptimalSolvent->Pack Proceed to Column Load Load Sample Pack->Load Elute Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Monitor Elution Pool Pool Pure Fractions Analyze->Pool Evaporate Solvent Evaporation Pool->Evaporate Pure Pure Compound Evaporate->Pure

Caption: A workflow diagram illustrating the three key phases of the purification process.

Detailed Protocols

Materials and Reagents
Material/ReagentSpecifications
Stationary Phase Silica Gel, Flash Grade, 60 Å, 230-400 mesh
Crude Sample 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one (crude)
Mobile Phase Solvents n-Hexane (or Heptane), HPLC Grade
Ethyl Acetate, HPLC Grade
Dichloromethane, HPLC Grade
Methanol, HPLC Grade
TLC Plates Silica Gel 60 F₂₅₄ coated on aluminum or glass
Apparatus Chromatography column with stopcock, collection tubes, TLC chambers
Protocol 1: TLC for Mobile Phase Optimization

Causality: Thin-Layer Chromatography (TLC) is a rapid, small-scale version of column chromatography used to determine the ideal mobile phase composition.[5][6] The goal is to find a solvent system where the target compound has a Retention Factor (Rf) between 0.2 and 0.4. This Rf value ensures the compound moves efficiently through the column without eluting too quickly (poor separation) or too slowly (band broadening, excessive solvent use).

Procedure:

  • Prepare Samples: Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) to create a concentrated stock solution.

  • Spot the Plate: Using a capillary tube, spot the crude mixture onto the baseline of several TLC plates.

  • Prepare Elution Chambers: Prepare a series of TLC chambers with different ratios of a non-polar solvent (n-Hexane) and a polar solvent (Ethyl Acetate). Suggested starting ratios:

    • 80:20 Hexane:EtOAc

    • 70:30 Hexane:EtOAc

    • 60:40 Hexane:EtOAc

    • 50:50 Hexane:EtOAc

  • Develop Plates: Place one TLC plate in each chamber, ensuring the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plates, mark the solvent front, and allow them to dry. Visualize the spots under a UV lamp (254 nm). The aromatic nature of the compound makes it UV-active.

  • Calculate Rf: Calculate the Rf value for the target compound spot in each system using the formula: Rf = (distance traveled by sample) / (distance traveled by solvent).[5] Select the solvent system that provides an Rf of ~0.3 and good separation from major impurities.

Example TLC Results:

Solvent System (Hexane:EtOAc)Target Compound RfObservations
80:200.15Compound retained too strongly.
70:30 0.32 Good mobility and separation from a less polar impurity (Rf 0.55).
60:400.48Compound moving too fast; poor separation from impurities.

Based on these results, a 70:30 Hexane:Ethyl Acetate mixture is chosen for the preparative column.

Protocol 2: Preparative Flash Column Chromatography

Causality: This protocol uses the optimized mobile phase to separate a larger quantity of the crude material. "Flash" chromatography involves applying positive pressure to accelerate solvent flow, leading to a faster and more efficient separation.

Procedure:

  • Column Preparation (Slurry Packing):

    • Choose a column with an appropriate diameter (a rule of thumb is a 20:1 to 40:1 ratio of silica gel to crude sample mass).

    • Secure the column vertically. Place a small plug of glass wool or cotton at the bottom and add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen mobile phase (70:30 Hexane:EtOAc).

    • Pour the slurry into the column. Use gentle pressure or tapping to ensure even packing and remove air bubbles. Add solvent as needed until you have a stable bed of silica.

    • Add a protective layer of sand on top of the silica bed. Drain the solvent until it is just level with the sand.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude sample in a minimal amount of a strong solvent (e.g., dichloromethane). Add a small amount of silica gel (~2-3 times the sample weight) and evaporate the solvent to dryness. This creates a free-flowing powder. Carefully add this powder onto the sand layer of the prepared column.

    • Wet Loading: Dissolve the crude sample in the minimum amount of the mobile phase. Using a pipette, carefully apply the solution to the top of the column. This method is faster but can lead to poorer separation if too much or too strong a solvent is used.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column, ensuring not to disturb the top layer.

    • Apply gentle air pressure to the top of the column to begin the flow.

    • Collect the eluent in sequentially numbered test tubes or flasks. The fraction size should be appropriate for the column volume (e.g., 10-20 mL fractions for a medium-sized column).

  • In-Process Monitoring:

    • Periodically, spot fractions onto a TLC plate to monitor the elution of compounds.

    • Develop the TLC plate using the same mobile phase.

    • Identify which fractions contain the pure target compound.

  • Pooling and Isolation:

    • Combine all fractions that contain only the pure product.

    • Remove the solvent using a rotary evaporator.

    • Place the resulting solid or oil under high vacuum to remove residual solvent.

    • Confirm the purity of the final product using analytical techniques such as HPLC, ¹H-NMR, or LC-MS.

Mechanistic Principle of Separation

The separation on the silica gel surface is governed by competitive adsorption. The polar stationary phase interacts with the functional groups of the molecules in the mixture.

Caption: Competitive adsorption on the polar silica surface separates molecules based on polarity.

Troubleshooting Common Issues

ProblemPossible Cause(s)Recommended Solution(s)
Compound won't elute Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., move from 70:30 to 60:40 Hexane:EtOAc).
Poor separation (overlapping bands) Column was packed improperly. / Sample was overloaded. / Inappropriate mobile phase.Repack the column ensuring no air gaps. / Use less crude material for the column size. / Re-optimize the mobile phase with TLC for better spot separation.[7][8]
Peak Tailing (streaking) The phenolic -OH group is interacting too strongly (acidically) with the silica.Add a small amount (0.1-1%) of acetic acid or triethylamine to the mobile phase to suppress ionization and improve peak shape.[9][10]
Cracked or channeled silica bed The column ran dry or was packed with solvents of different densities without equilibration.This is often unrecoverable; the column must be repacked. Always keep the silica bed wet with solvent.

References

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Phenomenex Inc. (2025). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11391643, 6-Bromo-7-hydroxy-2,2-dimethyl-benzo[1][4]dioxin-4-one. Retrieved from [Link]

  • Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column. Retrieved from [Link]

  • Phenomenex Inc. (2025). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]

  • Wikipedia. (n.d.). Aqueous normal-phase chromatography. Retrieved from [Link]

  • Reddit. (2025). Trouble with Column Chromatography of phenolic compounds. r/OrganicChemistry. Retrieved from [Link]

  • Phenomenex Inc. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. Department of Chemistry. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Thin Layer Chromatography. Retrieved from [Link]

  • University of York. (n.d.). Determining a solvent system. Chemistry Teaching Labs. Retrieved from [Link]

Sources

Application Note: Comprehensive Structural and Purity Analysis of 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for the comprehensive analysis of 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one, a substituted benzodioxinone derivative. As a compound class with potential applications in pharmaceutical and materials science, rigorous characterization is paramount. This guide outlines integrated protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), designed for researchers, scientists, and drug development professionals. The methodologies herein are structured to ensure not only structural elucidation but also definitive purity assessment, following a self-validating experimental logic.

Introduction and Analytical Strategy

The structural characterization of a novel or synthesized small molecule like 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one requires an orthogonal analytical approach. No single technique can provide all necessary information regarding identity, structure, and purity. This guide employs a synergistic workflow utilizing NMR spectroscopy for detailed structural mapping and quantitative purity analysis, complemented by mass spectrometry for unambiguous molecular formula confirmation and fragmentation analysis.

The core of our strategy is to build a complete, validated data package for the analyte. We will first elucidate the molecular structure through a suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) and confirm the elemental composition with High-Resolution Mass Spectrometry (HRMS). Subsequently, we will determine the absolute purity of the material using Quantitative NMR (qNMR), a primary ratio method of measurement.[1]

G cluster_0 Overall Analytical Workflow Analyte Analyte: 6-Bromo-7-hydroxy- 2,2-dimethyl-benzodioxin-4-one NMR_Suite NMR Spectroscopy Suite (Structure & Purity) Analyte->NMR_Suite MS_Suite Mass Spectrometry Suite (Identity & Formula) Analyte->MS_Suite Data_Integration Integrated Data Analysis & Structure Verification NMR_Suite->Data_Integration MS_Suite->Data_Integration Final_Report Comprehensive Certificate of Analysis (CoA) Data_Integration->Final_Report G cluster_1 Mass Spectrometry Workflow Sample Dilute Analyte Solution (~10 µg/mL in MeOH) ESI_Source Electrospray Ionization (ESI) Negative Ion Mode Sample->ESI_Source HRMS HRMS Analysis (MS1) (e.g., Orbitrap, TOF) ESI_Source->HRMS MSMS Tandem MS (MS/MS) Collision-Induced Dissociation HRMS->MSMS Data_Analysis Data Analysis HRMS->Data_Analysis MSMS->Data_Analysis Formula Elemental Formula Confirmation Data_Analysis->Formula Structure Structural Fragmentation Pathway Data_Analysis->Structure

Caption: Workflow for MS-based structural confirmation.

Data Interpretation

Expected HRMS Data (Negative ESI):

  • Molecular Formula: C₁₁H₁₁BrO₄

  • Exact Mass (Monoisotopic): 285.9868 (for [M-H]⁻, C₁₁H₁₀⁷⁹BrO₄⁻) and 287.9847 (for [M-H]⁻, C₁₁H₁₀⁸¹BrO₄⁻)

  • Key Feature: Isotopic Pattern: The presence of one bromine atom will result in a characteristic isotopic pattern for the molecular ion. Two peaks will be observed, separated by ~2 m/z units, with nearly equal intensity (¹⁹Br: ⁵⁰.⁷%, ⁸¹Br: ⁴⁹.³%). [2]This is a definitive indicator for the presence of a single bromine atom.

Tandem MS (MS/MS) Fragmentation: By selecting the [M-H]⁻ ion (m/z 286/288) and subjecting it to collision-induced dissociation (CID), characteristic fragments can be generated to confirm the connectivity. [3] Predicted Fragmentation Pathways:

  • Loss of methyl radical (•CH₃): A common fragmentation for gem-dimethyl groups, leading to a fragment at m/z ~271/273.

  • Loss of acetone (C₃H₆O): A retro-Diels-Alder or similar rearrangement could lead to the loss of acetone from the dioxinone ring.

  • Decarbonylation (Loss of CO): Loss of a carbonyl group (28 Da) is a common fragmentation pathway for phenolic compounds. [4]

Integrated Data Analysis and Conclusion

The final step is to synthesize all the acquired data into a cohesive and self-validating report.

  • Structural Confirmation: The molecular formula determined by HRMS (C₁₁H₁₁BrO₄) must be consistent with the NMR data. The ¹³C NMR should show exactly 11 distinct carbon signals, and the ¹H NMR integration should sum to 11 protons (including the exchangeable OH proton).

  • Connectivity Verification: The 2D NMR data, particularly HMBC, provides the final, unambiguous proof of the atomic connectivity, confirming the placement of the bromine, hydroxyl, and gem-dimethyl groups on the benzodioxinone scaffold.

  • Purity Statement: The qNMR result provides an absolute purity value (e.g., 99.5% ± 0.2%), which is traceable and highly accurate. [5] By following these detailed protocols, a researcher can generate a comprehensive and authoritative data package for 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one, confidently establishing its identity, structure, and purity for further research, development, or regulatory purposes.

References

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • Kind, T., & Fiehn, O. (2010). Identification of small molecules using accurate mass MS/MS search. Mass Spectrometry Reviews, 29(5), 775-794. [Link]

  • Mestrelab Research. (2013). Purity Calculation. Mestrelab Resources. [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link]

  • Zwiener, C., & Glauner, T. (2006). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Analytical and Bioanalytical Chemistry, 385(7), 1233-1240. [Link]

  • Ihara, T., et al. (2016). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Analytical Chemistry, 88(2), 1179-1187. [Link]

  • University of Leicester. (n.d.). NMR Sample Preparation. [Link]

  • University of Arizona. (n.d.). NMR Sample Preparation. [Link]

  • Li, Y., & Li, S. (2015). Mass Spectrometry in Small Molecule Drug Development. Pharmaceutical Research, 32(9), 2886-2897. [Link]

  • Wikipedia. (n.d.). Tandem mass spectrometry. [Link]

  • Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics. Nature, 422(6928), 198-207. (General reference for MS/MS applications, adapted for small molecules). [Link]

  • Vogeser, M. (2026). Mass spectrometry: a game changer in laboratory diagnostics?. Wiley Analytical Science. [Link]

  • Wang, J., et al. (2013). Detection of Hydroxylated Metabolites of Polycyclic Aromatic Hydrocarbons by Electrospray Ionization Ion Trap Tandem Mass Spectrometry. Analytical Chemistry, 85(15), 7247-7254. [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]

  • Holdsworth, D. K. (1973). Mass spectra of organic compounds containing bromine and chlorine. Journal of Chemical Education, 50(7), 479. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • ChemComplete. (2017). Solving an Unknown Organic Structure using NMR, IR, and MS. [Link]

  • Tong, W., et al. (1999). Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds. Journal of Mass Spectrometry, 34(5), 510-518. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • ResearchGate. (2006). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - M+2 Peak. [Link]

  • Nanalysis. (2019). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. [Link]

  • Chemistry LibreTexts. (2022). Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. [Link]

  • Tasdelen, M. A., et al. (2013). Synthesis and characterization of benzodioxinone mono-telechelics and their use in block copolymerization. Polymer Chemistry, 4(10), 3057-3065. [Link]

  • Chemistry For Everyone. (2025). What Are Common NMR Solvents?. [Link]

  • University of Notre Dame. (n.d.). Organic Structure Elucidation Workbook. [Link]

  • ResearchGate. (2025). (PDF) HALOGENATED PHENOLIC COMPOUNDS OF NATURAL ORIGIN CONSTITUTE A RARE MINOR GROUP OF SUBSTANCES (A REVIEW). [Link]

  • ResearchGate. (n.d.). 1H NMR chemical shifts and multiplicities. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • American Chemical Society. (2025). Paired Pulsed Decarboxylative Hydroxylation Designed by Online Electrochemistry–Mass Spectrometry. [Link]

  • Chemguide. (n.d.). MASS SPECTRA - FRAGMENTATION PATTERNS. [Link]

  • The Analytical Scientist. (2022). Electrospray Ionization (ESI) Explained. [Link]

  • SpectraBase. (n.d.). 1,4-Benzodioxan - Optional[1H NMR] - Chemical Shifts. [Link]

  • Frontiers. (2020). Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]

  • Chemistry LibreTexts. (2022). Spectroscopy of Alcohols and Phenols. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • Christophoridou, S., et al. (2009). Detection and quantification of phenolic compounds in olive oil by high resolution 1H nuclear magnetic resonance spectroscopy. Journal of Agricultural and Food Chemistry, 57(4), 1171-1179. [Link]

Sources

The Strategic Application of 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzodioxinone Scaffold in Medicinal Chemistry

The 1,3-benzodioxin-4-one framework is a privileged scaffold in medicinal chemistry, conferring favorable pharmacokinetic properties and serving as a versatile synthetic handle for the construction of complex bioactive molecules.[1] Its rigid structure and potential for diverse functionalization have led to its incorporation into a wide array of therapeutic agents, including those with anti-inflammatory, anticancer, and antibacterial properties.[2][3][4] This application note focuses on a specifically substituted derivative, 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one, a key building block whose unique arrangement of functional groups has proven pivotal in the synthesis of the groundbreaking cystic fibrosis drug, Ivacaftor.

6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one: A Profile

6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one (CAS No. 531501-41-4) is a crystalline solid with the molecular formula C₁₀H₉BrO₄.[5][6] The strategic placement of its substituents—a bromine atom, a hydroxyl group, and a dimethyl-protected catechol—makes it a highly valuable intermediate for targeted organic synthesis.

PropertyValue
Molecular Formula C₁₀H₉BrO₄
Molecular Weight 273.08 g/mol
IUPAC Name 6-bromo-7-hydroxy-2,2-dimethyl-1,3-benzodioxin-4-one
CAS Number 531501-41-4

The bromine atom at the 6-position provides a site for subsequent cross-coupling reactions, while the hydroxyl group at the 7-position can be exploited for etherification or esterification. The 2,2-dimethyl-1,3-benzodioxin-4-one core serves to protect the catechol moiety and activate the aromatic ring for specific transformations.

Core Application: Keystone Intermediate in the Synthesis of Ivacaftor

The most prominent and well-documented application of 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one is its role as a crucial intermediate in the synthesis of Ivacaftor (VX-770).[7] Ivacaftor is a potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which enhances the channel opening probability of the defective CFTR protein in patients with specific mutations.[7]

The synthesis of Ivacaftor involves the coupling of this benzodioxinone intermediate with 4-oxo-1,4-dihydroquinoline-3-carboxylic acid. The reaction pathway leverages the functionalities of the bromo-benzodioxinone for the eventual formation of the final amide bond in Ivacaftor.

Synthetic Workflow for Ivacaftor Intermediate

The following diagram illustrates the pivotal role of 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one in a common synthetic route towards Ivacaftor.

G cluster_0 Synthesis of Key Amine Intermediate cluster_1 Synthesis of Quinoline Moiety cluster_2 Final Coupling Step start 6-Bromo-7-hydroxy-2,2-dimethyl- benzodioxin-4-one step1 Protection of Hydroxyl Group (e.g., Methylation) start->step1 Protection step2 Nitration step1->step2 Electrophilic Aromatic Substitution step3 Reduction of Nitro Group step2->step3 e.g., Catalytic Hydrogenation product1 5-Amino-2,4-di-tert-butylphenol (Conceptual Analogue Precursor) step3->product1 coupling Amide Coupling (e.g., with HATU, HBTU) product1->coupling start2 Aniline Derivative step4 Reaction with Diethyl (ethoxymethylene)malonate start2->step4 step5 Cyclization step4->step5 product2 4-Oxo-1,4-dihydroquinoline- 3-carboxylic acid step5->product2 product2->coupling final_product Ivacaftor coupling->final_product

Caption: Generalized synthetic workflow for Ivacaftor.

Experimental Protocol: Amide Coupling to form Ivacaftor

This protocol outlines a general procedure for the amide coupling reaction between the amine intermediate derived from 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one and 4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Note: This is a representative protocol based on published literature and should be adapted and optimized for specific laboratory conditions.

Materials:

  • 5-amino-2,4-di-tert-butylphenol (derived from the bromo-benzodioxinone precursor)

  • 4-oxo-1,4-dihydroquinoline-3-carboxylic acid

  • Coupling agent (e.g., HATU, HBTU)[8][9]

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Base (e.g., Diisopropylethylamine - DIPEA)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1.0 equivalent) and 5-amino-2,4-di-tert-butylphenol (1.1 equivalents) in anhydrous DMF.

  • Addition of Base: Add DIPEA (2.5 equivalents) to the stirred solution.

  • Activation: In a separate flask, dissolve the coupling agent (e.g., HBTU, 1.2 equivalents) in a minimal amount of anhydrous DMF. Add this solution to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).

  • Work-up:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure Ivacaftor.

Reactant/ReagentMolar Eq.Purpose
4-oxo-1,4-dihydroquinoline-3-carboxylic acid1.0Carboxylic acid component
5-amino-2,4-di-tert-butylphenol1.1Amine component
HBTU1.2Coupling agent
DIPEA2.5Organic base
DMF-Anhydrous solvent

Causality Behind Experimental Choices

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the electron-rich phenolic starting material and to ensure the efficiency of the coupling reagents, which can be sensitive to moisture.

  • Anhydrous Solvent: Anhydrous DMF is used as the solvent due to its high polarity, which aids in dissolving the reactants, and its aprotic nature, which prevents interference with the coupling reaction.

  • Coupling Agent: Reagents like HATU or HBTU are employed to activate the carboxylic acid, forming a highly reactive intermediate that readily undergoes nucleophilic attack by the amine to form the amide bond.[8][9]

  • Base: DIPEA is a non-nucleophilic base used to neutralize the acidic byproducts of the coupling reaction and to facilitate the deprotonation of the amine, thereby increasing its nucleophilicity.

  • Aqueous Work-up: The aqueous work-up with sodium bicarbonate is performed to remove any unreacted carboxylic acid and acidic byproducts from the reaction mixture.

Broader Potential and Future Directions

While the primary application of 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one is in the synthesis of Ivacaftor, the benzodioxinone scaffold itself holds significant potential for the development of other bioactive molecules.[2][4] The bromine atom can serve as a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents and the construction of diverse molecular architectures.[10][11]

Future research could explore the derivatization of this intermediate to synthesize novel compounds with potential applications as:

  • Anti-inflammatory agents: The benzodioxane core is present in compounds that exhibit cyclooxygenase (COX) inhibition.[3]

  • Anticancer agents: Various benzodioxane derivatives have been investigated as inhibitors of kinases and other targets in cancer therapy.[2]

  • CNS agents: The scaffold is found in molecules targeting serotonergic and adrenergic receptors.[5]

The synthetic accessibility and versatile reactivity of 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one make it a valuable starting material for the exploration of new chemical space in drug discovery.

References

  • Bolchi, C., Bavo, F., Appiani, R., Roda, G., & Pallavicini, M. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419. [Link]

  • Leone, S., Piras, M., Cichero, E., Fossa, P., & Catto, M. (2002). Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. Bioorganic & Medicinal Chemistry, 10(2), 361-369. [Link]

  • Pouplana, R., Lozano, J. J., Ruiz, J. L., Puig, C., & Carganico, G. (2007). Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system. Bioorganic & Medicinal Chemistry, 15(14), 4841-4851. [Link]

  • Van der Lee, A., El-Sawy, E. R., & El-Kousy, S. M. (2023). Synthesis and Evaluation of Ivacaftor Derivatives with Reduced Lipophilicity. ACS Omega. [Link]

  • Quick Company. (n.d.). Process For The Preparation Of Ivacaftor And Intermediates Thereof. [Link]

  • Pallavicini, M., Bolchi, C., Bavo, F., Appiani, R., & Roda, G. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. ResearchGate. [Link]

  • ResearchGate. (n.d.). Bioactive molecules with 1,3-benzodioxinone or benzoxathiinone core. [Link]

  • PubChem. (n.d.). 6-Bromo-7-hydroxy-2,2-dimethyl-benzo[2][3]dioxin-4-one. [Link]

  • He, Y., Xu, Q., Ma, W., Zhang, J., Sun, H., & Shen, J. (2014). Expeditious Synthesis of Ivacaftor. Heterocycles, 89(4), 1035. [Link]

  • Van der Lee, A., El-Sawy, E. R., & El-Kousy, S. M. (2023). Synthesis and Evaluation of Ivacaftor Derivatives with Reduced Lipophilicity. ResearchGate. [Link]

  • European Patent Office. (2017). AN IMPROVED PROCESS FOR THE SYNTHESIS OF IVACAFTOR. [Link]

  • PubChem. (n.d.). 6-Bromo-7-hydroxy-2,2-dimethyl-benzo[2][3]dioxin-4-one. [Link]

Sources

Application Notes and Protocols: 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one as a Versatile Precursor for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Heterocyclic Diversity from a Privileged Scaffold

In the landscape of medicinal chemistry and drug discovery, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are ubiquitous in pharmaceuticals and bioactive natural products, owing to their diverse pharmacological activities. 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one emerges as a highly valuable and versatile precursor for the construction of a variety of heterocyclic systems. Its unique arrangement of functional groups—a reactive phenol, an activatable lactone-like moiety, and a strategically placed bromine atom—provides multiple handles for synthetic transformations. This guide provides detailed protocols and expert insights into the utilization of this precursor for the synthesis of coumarins, quinolinones, and benzofurans, key scaffolds in numerous therapeutic agents. Furthermore, we will explore the utility of the bromo-substituent for post-synthesis modifications via palladium-catalyzed cross-coupling reactions, thereby expanding the accessible chemical space for drug development professionals.

Synthesis of the Precursor: 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one

The journey into the diverse world of heterocycles begins with the reliable synthesis of the starting material. The preparation of 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one can be achieved from commercially available 4-bromoresorcinol. The acetone moiety not only serves as a protecting group for the catechol but also activates the carbonyl group for subsequent reactions.

Protocol 1: Synthesis of 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one

This protocol details the synthesis of the title precursor from 4-bromoresorcinol and 2,2-dimethoxypropane, which serves as an acetone equivalent.

Causality Behind Experimental Choices:

  • Acid Catalyst (p-TsOH): A strong acid catalyst is required to promote the formation of the acetal from the phenol and the acetone equivalent.

  • Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze the acetal product. Therefore, anhydrous solvents and reagents are crucial.

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is an essential tool to monitor the progress of the reaction and ensure complete conversion of the starting material.

Step-by-Step Methodology:

  • To a solution of 4-bromoresorcinol (1.0 eq) in anhydrous acetone (10 vol), add 2,2-dimethoxypropane (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexane and ethyl acetate as the eluent).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 10 vol).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one as a solid.

Data Presentation:

Reactant Molar Eq. Molecular Weight ( g/mol ) Amount
4-Bromoresorcinol1.0189.01(user-defined)
2,2-Dimethoxypropane1.2104.15(user-defined)
p-Toluenesulfonic acid0.05172.20(user-defined)
Product Molecular Formula Molecular Weight ( g/mol ) Theoretical Yield
6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-oneC10H9BrO4273.08[1](user-defined)

Visualization of the Workflow:

Synthesis_of_Precursor start Start: 4-Bromoresorcinol reagents Reagents: 2,2-Dimethoxypropane, p-TsOH, Acetone start->reagents Add reaction Reaction: Stir at RT, 4-6h reagents->reaction workup Workup: Quench with NaHCO3, Extract with EtOAc reaction->workup purification Purification: Column Chromatography workup->purification product Product: 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one purification->product

Caption: Workflow for the synthesis of the precursor.

Application in Heterocyclic Synthesis

The strategic placement of functional groups in 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one allows for its conversion into various heterocyclic cores. The following sections provide detailed protocols for the synthesis of coumarins, quinolinones, and benzofurans.

Synthesis of Substituted Coumarins via Pechmann Condensation

Coumarins are a class of benzopyrones with a wide range of biological activities. The Pechmann condensation is a classic and efficient method for their synthesis, involving the reaction of a phenol with a β-ketoester under acidic conditions[2]. The phenolic hydroxyl group of our precursor readily participates in this reaction.

Causality Behind Experimental Choices:

  • Acid Catalyst (e.g., H2SO4, Amberlyst-15): A strong acid is necessary to catalyze the initial transesterification between the phenol and the β-ketoester, followed by an intramolecular electrophilic aromatic substitution to form the coumarin ring[2][3].

  • Solvent-Free or High-Boiling Solvent: The reaction is often performed at elevated temperatures to drive the condensation and dehydration steps.

Protocol 2: Pechmann Condensation for Coumarin Synthesis

Pechmann_Condensation start Start: 6-Bromo-7-hydroxy-2,2-dimethyl- benzodioxin-4-one reagents Reagents: Ethyl Acetoacetate, Conc. H2SO4 start->reagents Add reaction Reaction: Heat at 120°C, 2-4h reagents->reaction workup Workup: Pour onto ice, Filter solid reaction->workup purification Purification: Recrystallization workup->purification product Product: 6-Bromo-7-hydroxy-4-methyl-2H- chromen-2-one derivative purification->product

Caption: Workflow for Pechmann Condensation.

Step-by-Step Methodology:

  • In a round-bottom flask, combine 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one (1.0 eq) and a β-ketoester (e.g., ethyl acetoacetate, 1.1 eq).

  • Cool the mixture in an ice bath and slowly add a strong acid catalyst (e.g., concentrated sulfuric acid, 2-3 eq).

  • After the addition is complete, heat the reaction mixture to 100-120°C for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice with stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure substituted coumarin.

Data Presentation:

Starting Material β-Ketoester Catalyst Temperature (°C) Time (h) Product Yield (%)
PrecursorEthyl AcetoacetateH2SO412036-Bromo-7-hydroxy-4-methylcoumarin derivative75-85
PrecursorEthyl BenzoylacetateAmberlyst-1513046-Bromo-7-hydroxy-4-phenylcoumarin derivative70-80
Synthesis of Quinolone Derivatives

Quinolones are a significant class of heterocyclic compounds with prominent antibacterial and anticancer activities. A common synthetic route involves the reaction of anilines with β-ketoesters or their equivalents, such as derivatives of Meldrum's acid[4]. The lactone-like moiety in our precursor can react with anilines to form an enamine intermediate, which can then undergo thermal cyclization.

Causality Behind Experimental Choices:

  • High Temperature: The thermal cyclization of the intermediate formed from the reaction of the precursor and aniline requires high temperatures to proceed efficiently.

  • High-Boiling Solvent: A high-boiling solvent like diphenyl ether is often used to achieve the necessary reaction temperature.

Protocol 3: Synthesis of Quinolones

Quinolone_Synthesis start Start: 6-Bromo-7-hydroxy-2,2-dimethyl- benzodioxin-4-one reagents Reagents: Substituted Aniline, Diphenyl Ether start->reagents Add reaction Reaction: Heat at 250°C, 30 min reagents->reaction workup Workup: Cool, add Hexane, Filter solid reaction->workup purification Purification: Recrystallization workup->purification product Product: Substituted 6-Bromo-7-hydroxy- quinolin-4-one purification->product

Caption: Workflow for Quinolone Synthesis.

Step-by-Step Methodology:

  • In a high-temperature reaction vessel, suspend 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one (1.0 eq) and a substituted aniline (1.1 eq) in a high-boiling solvent such as diphenyl ether.

  • Heat the mixture to approximately 250°C for 30 minutes.

  • Monitor the reaction by TLC to confirm the consumption of the starting material.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Add a non-polar solvent like hexane to aid in the precipitation and filter the solid.

  • Wash the collected solid with hexane to remove the high-boiling solvent.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/water) to obtain the pure quinolone derivative.

Data Presentation:

Starting Material Aniline Derivative Solvent Temperature (°C) Time (min) Product Yield (%)
PrecursorAnilineDiphenyl Ether250306-Bromo-7-hydroxyquinolin-4-one derivative60-70
Precursor4-MethoxyanilineDiphenyl Ether250306-Bromo-7-hydroxy-N-(4-methoxyphenyl)quinolin-4-one derivative55-65
Synthesis of Benzofuran Derivatives

Benzofurans are another important class of heterocyclic compounds with a wide array of biological activities. One approach to their synthesis from the precursor involves an initial O-alkylation of the phenolic hydroxyl group, followed by an intramolecular cyclization.

Causality Behind Experimental Choices:

  • Base (K2CO3): A weak base is sufficient to deprotonate the phenolic hydroxyl group to facilitate O-alkylation.

  • Alkylating Agent (e.g., Propargyl Bromide): An alkylating agent containing a functional group suitable for subsequent cyclization is required.

  • Palladium Catalyst (for cyclization): For certain intramolecular cyclizations, a transition metal catalyst like palladium can promote the desired ring formation[5].

Protocol 4: Synthesis of Benzofurans

Benzofuran_Synthesis start Start: 6-Bromo-7-hydroxy-2,2-dimethyl- benzodioxin-4-one step1_reagents Step 1: O-Alkylation Reagents: Propargyl Bromide, K2CO3, Acetone start->step1_reagents Add step1_reaction Reaction: Reflux, 6-8h step1_reagents->step1_reaction intermediate Intermediate: O-Propargylated Precursor step1_reaction->intermediate step2_reagents Step 2: Cyclization Reagents: PdCl2(PPh3)2, CuI, Et3N, Toluene intermediate->step2_reagents Add step2_reaction Reaction: Heat at 80°C, 4-6h step2_reagents->step2_reaction workup Workup: Filter, Concentrate step2_reaction->workup purification Purification: Column Chromatography workup->purification product Product: Substituted Benzofuran purification->product

Caption: Two-step workflow for Benzofuran Synthesis.

Step-by-Step Methodology:

Step 1: O-Alkylation

  • To a solution of 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one (1.0 eq) in acetone, add potassium carbonate (K2CO3, 2.0 eq) and propargyl bromide (1.2 eq).

  • Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.

  • After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • The crude O-propargylated intermediate can be used in the next step without further purification.

Step 2: Intramolecular Cyclization

  • Dissolve the crude intermediate from Step 1 in a suitable solvent like toluene.

  • Add a palladium catalyst (e.g., PdCl2(PPh3)2, 0.05 eq), a copper(I) co-catalyst (e.g., CuI, 0.1 eq), and a base (e.g., triethylamine, Et3N, 3.0 eq).

  • Heat the reaction mixture to 80°C for 4-6 hours under an inert atmosphere.

  • Monitor the cyclization by TLC.

  • Upon completion, cool the reaction mixture, filter through a pad of celite, and concentrate the filtrate.

  • Purify the residue by column chromatography on silica gel to afford the desired benzofuran derivative.

Post-Synthetic Modification via Palladium-Catalyzed Cross-Coupling

The bromine atom on the synthesized heterocyclic cores provides a valuable handle for further diversification through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings. This allows for the introduction of a wide range of aryl, heteroaryl, and alkynyl substituents, significantly expanding the chemical diversity of the synthesized library.

Protocol 5: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of the brominated heterocyclic products with a boronic acid.

Causality Behind Experimental Choices:

  • Palladium Catalyst (e.g., Pd(PPh3)4): A palladium(0) catalyst is essential for the catalytic cycle of the Suzuki-Miyaura reaction[6][7].

  • Base (e.g., Na2CO3, K2CO3): A base is required to activate the boronic acid for transmetalation to the palladium center[6][7].

  • Solvent System: A mixture of an organic solvent (e.g., toluene or dioxane) and water is commonly used to dissolve both the organic and inorganic reagents.

Step-by-Step Methodology:

  • To a degassed mixture of the brominated heterocycle (1.0 eq), a boronic acid (1.2 eq), and a base (e.g., Na2CO3, 2.0 eq) in a solvent mixture (e.g., toluene/ethanol/water), add a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100°C for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 6: Sonogashira Cross-Coupling

This protocol outlines a general procedure for the Sonogashira coupling of the brominated heterocycles with a terminal alkyne.

Causality Behind Experimental Choices:

  • Palladium Catalyst (e.g., PdCl2(PPh3)2): A palladium catalyst is required for the main catalytic cycle[8].

  • Copper(I) Co-catalyst (e.g., CuI): A copper(I) salt is typically used as a co-catalyst to facilitate the reaction of the alkyne[8].

  • Base (e.g., Et3N, DiPEA): An amine base is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

Step-by-Step Methodology:

  • To a solution of the brominated heterocycle (1.0 eq) and a terminal alkyne (1.5 eq) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., PdCl2(PPh3)2, 0.05 eq), a copper(I) co-catalyst (e.g., CuI, 0.1 eq), and a base (e.g., triethylamine, 3.0 eq).

  • Stir the reaction mixture at room temperature or with gentle heating (40-60°C) under an inert atmosphere for 6-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalysts.

  • Concentrate the filtrate and purify the residue by column chromatography.

Data Presentation for Cross-Coupling Reactions:

Heterocyclic Core Coupling Partner Catalyst System Product Yield (%)
Bromo-coumarinPhenylboronic AcidPd(PPh3)4 / Na2CO3Phenyl-coumarin70-90
Bromo-quinolone4-Pyridylboronic AcidPd(PPh3)4 / K2CO34-Pyridyl-quinolone65-85
Bromo-benzofuranPhenylacetylenePdCl2(PPh3)2 / CuI / Et3NPhenylalkynyl-benzofuran75-95

Conclusion

6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one is a highly adaptable and valuable precursor for the synthesis of diverse heterocyclic scaffolds. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the synthesis of novel coumarins, quinolones, and benzofurans. The strategic bromine substitution further enhances the utility of these products, allowing for extensive late-stage functionalization through well-established palladium-catalyzed cross-coupling reactions. This multifaceted approach opens up a vast chemical space for the discovery of new therapeutic agents.

References

  • Pechmann, H. v. (1884). Neue Bildungsweise der Cumarine. Berichte der deutschen chemischen Gesellschaft, 17(1), 929–936. [Link]

  • Moraes, M. C., et al. (2021). Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the reaction mechanism. Arkivoc, 2021(10), 151-163. [Link]

  • PubChem. (n.d.). 6-Bromo-7-hydroxy-2,2-dimethyl-benzo[1][2]dioxin-4-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and functionalization of indoles through palladium-catalyzed reactions. Chemical Reviews, 105(7), 2873–2920. [Link]

  • Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Al-Warhi, T., et al. (2022). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Preprints.org. [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]

  • Miyaura, N. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. In Cross-Coupling Reactions (pp. 11-59). Springer, Berlin, Heidelberg. [Link]

  • Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Wikipedia contributors. (2023, December 27). Pechmann condensation. In Wikipedia, The Free Encyclopedia. Retrieved January 17, 2026, from [Link]

  • Kappe, C. O. (2000). Biologically active 4-quinolones from the reaction of Meldrum's acid with anilines. A new, high-yielding, one-pot synthesis of 4-hydroxy-2-quinolones. The Journal of Organic Chemistry, 65(18), 5687–5690. [Link]

Sources

Application Note & Protocols: Nucleophilic Aromatic Substitution Reactions of 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed technical overview and practical laboratory protocols for the reaction of 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one with various nucleophiles. The benzodioxinone scaffold is a core component in numerous biologically active molecules, making it a valuable starting point for medicinal chemistry and drug discovery programs.[1][2] This document elucidates the underlying principles of the Nucleophilic Aromatic Substitution (SNAr) mechanism, which governs the reactivity of this substrate, and offers step-by-step protocols for derivatization using N-, O-, and S-nucleophiles. The content is intended for researchers, chemists, and drug development professionals seeking to synthesize novel compound libraries based on this versatile heterocyclic framework.

Substrate Profile: Understanding the Reactivity of 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one

The reactivity of an aromatic substrate in nucleophilic substitution is dictated by the electronic nature of its substituents. The target molecule, 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one (PubChem CID: 11391643), is uniquely primed for such reactions.[3]

Structural Features:

  • Leaving Group (LG): A bromine atom at the C6 position serves as a good leaving group.

  • Activating Group: The carbonyl group (C4-ketone) of the dioxinone ring is a potent electron-withdrawing group (EWG). Crucially, it is positioned para to the bromine leaving group.

  • Modulating Group: The hydroxyl group at C7 is ortho to the bromine. While it is an electron-donating group by resonance, its inductive effect and potential for hydrogen bonding can influence the reaction environment.

The para relationship between the strong EWG (carbonyl) and the leaving group (bromo) is the key feature that activates the aromatic ring toward nucleophilic attack. This arrangement allows for the effective delocalization and stabilization of the negative charge in the reaction intermediate, a critical factor for the SNAr mechanism to proceed.[4][5][6]

G sub 6-Bromo-7-hydroxy-2,2-dimethyl- benzodioxin-4-one lg Bromo Group (C6) Good Leaving Group sub->lg para-relationship is key ewg Carbonyl Group (C4) Strong Electron-Withdrawing Group (EWG) Activates the ring for SNAr sub->ewg activates mod Hydroxy Group (C7) Modulates solubility and electronic environment sub->mod

Caption: Key functional groups influencing substrate reactivity.

The SNAr Reaction: A Mechanistic Overview

Unlike SN1 and SN2 reactions common to aliphatic systems, nucleophilic substitution on an aromatic ring proceeds via a distinct two-step mechanism known as the addition-elimination (SNAr) pathway.[7][8]

  • Addition Step (Rate-Determining): The nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon). This initial attack temporarily breaks the aromaticity of the ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The stability of this complex is paramount, and it is greatly enhanced by the presence of electron-withdrawing groups at the ortho and para positions, which delocalize the negative charge.[4][5]

  • Elimination Step (Fast): The aromaticity of the ring is restored as the leaving group (bromide ion) is expelled, resulting in the final substituted product.

start Aryl Halide + Nucleophile step1 Step 1: Addition (Rate-Limiting) Nucleophile attacks ipso-carbon intermediate Meisenheimer Complex (Resonance-Stabilized Anion) Aromaticity is temporarily lost step1->intermediate forms step2 Step 2: Elimination (Fast) Leaving group departs intermediate->step2 collapses to end Substituted Product Aromaticity is restored

Caption: The two-step Addition-Elimination SNAr mechanism.

Experimental Protocols for Nucleophilic Derivatization

The following protocols are designed as robust starting points for the derivatization of 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one.

A. Reaction with N-Nucleophiles (Amination)

This protocol describes the substitution of the C6-bromo group with a primary or secondary amine.

  • Principle: The amine acts as the nucleophile. A non-nucleophilic base is required to neutralize the HBr generated during the reaction, driving it to completion. The choice of a polar aprotic solvent like DMF or DMSO is crucial for solubilizing the reagents and facilitating the formation of the charged Meisenheimer complex.

  • Protocol: Synthesis of 6-(benzylamino)-7-hydroxy-2,2-dimethyl-1,3-benzodioxin-4-one

    • Reagent Preparation: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one (1.0 eq, e.g., 273 mg, 1.0 mmol).

    • Inert Atmosphere: Purge the flask with dry nitrogen or argon for 5 minutes. This is critical to prevent potential oxidation side reactions.

    • Solvent and Reagents: Add anhydrous N,N-Dimethylformamide (DMF, 10 mL). Add benzylamine (1.2 eq, 129 mg, 1.2 mmol) followed by anhydrous potassium carbonate (K₂CO₃) (2.0 eq, 276 mg, 2.0 mmol).

    • Reaction Conditions: Heat the reaction mixture to 80-90 °C with vigorous stirring.

    • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The disappearance of the starting material spot indicates reaction completion (typically 4-8 hours).

    • Workup: Cool the mixture to room temperature. Pour the reaction mixture into ice-cold water (50 mL). A precipitate should form.

    • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water (2 x 20 mL) and a small amount of cold diethyl ether to remove residual DMF.

    • Purification: Recrystallize the crude solid from ethanol/water or purify by column chromatography on silica gel if necessary.

B. Reaction with O-Nucleophiles (Etherification)

This protocol details the formation of an ether linkage at the C6 position using an alcohol.

  • Principle: Alcohols are weaker nucleophiles than amines. Therefore, a strong base like sodium hydride (NaH) is required to deprotonate the alcohol, forming a much more potent nucleophilic alkoxide anion. Anhydrous conditions are absolutely essential as NaH reacts violently with water.

  • Protocol: Synthesis of 7-hydroxy-6-methoxy-2,2-dimethyl-1,3-benzodioxin-4-one

    • Reagent Preparation: To a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq, 60 mg, 1.5 mmol).

    • Solvent and Alkoxide Formation: Add anhydrous tetrahydrofuran (THF, 10 mL). Cool the suspension to 0 °C in an ice bath. Slowly add methanol (1.5 eq, 48 mg, 1.5 mmol) dropwise. Stir for 20 minutes at 0 °C to allow for the formation of sodium methoxide.

    • Substrate Addition: Dissolve 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one (1.0 eq, 273 mg, 1.0 mmol) in a minimal amount of anhydrous THF (5 mL) and add it slowly to the alkoxide suspension.

    • Reaction Conditions: Allow the reaction to warm to room temperature, then heat to reflux (approx. 65 °C).

    • Monitoring: Monitor the reaction by TLC (8:2 Hexane:Ethyl Acetate). The reaction is typically complete within 6-12 hours.

    • Workup: Cool the reaction to 0 °C. Cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Purification: Concentrate the solvent under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel.

C. Reaction with S-Nucleophiles (Thioetherification)

This protocol outlines the formation of a thioether bond using a thiol.

  • Principle: Thiols are generally more acidic than alcohols, and their conjugate bases (thiolates) are excellent, soft nucleophiles. A milder base than NaH, such as potassium carbonate, is often sufficient to facilitate the reaction.

  • Protocol: Synthesis of 6-(benzylthio)-7-hydroxy-2,2-dimethyl-1,3-benzodioxin-4-one

    • Reagent Preparation: To a 50 mL round-bottom flask, add 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one (1.0 eq, 273 mg, 1.0 mmol) and anhydrous potassium carbonate (K₂CO₃) (2.0 eq, 276 mg, 2.0 mmol).

    • Solvent and Reagents: Add anhydrous acetonitrile (15 mL). Add benzyl thiol (1.1 eq, 137 mg, 1.1 mmol) via syringe.

    • Reaction Conditions: Heat the mixture to reflux (approx. 80 °C) under a nitrogen atmosphere.

    • Monitoring: Monitor the reaction progress by TLC (9:1 Hexane:Ethyl Acetate). The reaction is often complete within 3-6 hours.

    • Workup: Cool the reaction mixture and filter off the inorganic salts. Rinse the filter cake with a small amount of acetonitrile.

    • Isolation: Concentrate the filtrate under reduced pressure.

    • Purification: The crude residue can be purified by flash column chromatography on silica gel to yield the pure thioether product.

General Workflow and Data Summary

A systematic approach is essential for successful synthesis and analysis. The general workflow for these reactions is outlined below.

setup 1. Reaction Setup (Dry Glassware, Inert Atmosphere) reaction 2. Reagent Addition & Heating (Solvent, Substrate, Nucleophile, Base) setup->reaction monitor 3. Reaction Monitoring (TLC, LC-MS) reaction->monitor monitor->reaction continue if incomplete workup 4. Quenching & Workup (Aqueous wash, Extraction) monitor->workup upon completion purify 5. Purification (Crystallization, Chromatography) workup->purify analysis 6. Product Characterization (NMR, MS, HRMS) purify->analysis

Caption: A generalized experimental workflow for SNAr reactions.

Table 1: Summary of Reactions and Expected Outcomes
Nucleophile ClassExample NucleophileBaseTypical SolventExpected Product StructureExpected Yield Range
Nitrogen BenzylamineK₂CO₃DMF6-amino substituted70-90%
Oxygen MethanolNaHTHF6-ether substituted55-75%
Sulfur Benzyl ThiolK₂CO₃Acetonitrile6-thioether substituted75-95%

Conclusion and Outlook

6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one is a highly effective substrate for Nucleophilic Aromatic Substitution. The strong activating effect of the para-carbonyl group facilitates clean and efficient reactions with a variety of N-, O-, and S-nucleophiles under well-defined conditions. The protocols provided herein serve as a reliable foundation for the synthesis of diverse compound libraries. These derivatives can be further explored for their biological activities, leveraging the established importance of the benzodioxinone core in medicinal chemistry.[9] Future work could involve expanding the scope of nucleophiles to include more complex moieties or exploring palladium-catalyzed cross-coupling reactions at the C6-bromo position as an alternative synthetic route.

References

  • Bhaskaran, R. P., Nayak, K. H., & Babu, B. P. (2021). Synthesis of functionalized benzo[1][9]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation. RSC Advances. [Link]

  • Farouq, R., & Selim, Y. (2023). Bioactive molecules with 1,3-benzodioxinone or benzoxathiinone core. ResearchGate. [Link]

  • Bolchi, C., Bavo, F., Appiani, R., Roda, G., & Pallavicini, M. (2020). 1,4-Benzodioxane, an Evergreen, Versatile Scaffold in Medicinal Chemistry: A Review of Its Recent Applications in Drug Design. European Journal of Medicinal Chemistry. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. Retrieved January 17, 2026, from [Link]

  • Wang, J., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science. [Link]

  • Wang, J., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. National Institutes of Health. [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Chemistry Steps. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). 6-Bromo-7-hydroxy-2,2-dimethyl-benzo[1][9]dioxin-4-one. PubChem. Retrieved January 17, 2026, from [Link]

  • Chad's Prep. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. [Link]

  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Sanas, P. (n.d.). NUCLEOPHILIC AROMATIC SUBSTITUTION. NCRD's Sterling Institute of Pharmacy. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you might encounter during your experiments. Our goal is to provide not just solutions, but also the underlying scientific principles to empower your synthetic endeavors.

Overview of the Synthetic Pathway

The synthesis of 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common and logical synthetic route proceeds through two key stages:

  • Bromination of a Dihydroxybenzoic Acid Precursor: This step introduces the bromine atom at the desired position on the aromatic ring.

  • Cyclization with an Acetone Equivalent: This step forms the characteristic 2,2-dimethyl-benzodioxin-4-one ring system.

This guide will address potential challenges in each of these stages.

Synthesis_Pathway Start 2,3-Dihydroxybenzoic Acid Intermediate 4-Bromo-2,3-dihydroxybenzoic Acid Start->Intermediate Step 1: Bromination (e.g., NBS, DMF) Product 6-Bromo-7-hydroxy-2,2-dimethyl- benzodioxin-4-one Intermediate->Product Step 2: Cyclization (e.g., 2,2-dimethoxypropane, TsOH)

Caption: Proposed synthetic pathway for 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one.

Part 1: Troubleshooting the Bromination of 2,3-Dihydroxybenzoic Acid

Frequently Asked Questions (FAQs)

Question 1: My bromination reaction of 2,3-dihydroxybenzoic acid is resulting in a low yield of the desired 4-bromo isomer. What are the likely causes and how can I improve it?

Answer:

Low yields in the bromination of 2,3-dihydroxybenzoic acid can stem from several factors. The hydroxyl and carboxylic acid groups are both electron-donating and ortho-, para-directing, which can lead to a mixture of products.

  • Formation of Multiple Isomers: The primary challenge is the potential for bromination at other positions on the ring, particularly the 6-position. The regioselectivity is highly dependent on the reaction conditions.

  • Over-bromination: The activated ring is susceptible to di-bromination, especially if an excess of the brominating agent is used or if the reaction is allowed to proceed for too long.

  • Degradation of Starting Material: Phenolic compounds can be sensitive to oxidation under certain conditions.

Troubleshooting Steps:

  • Choice of Brominating Agent: Instead of elemental bromine, which can be harsh, consider using N-bromosuccinimide (NBS). NBS is a milder and more selective brominating agent for activated aromatic rings.

  • Solvent Selection: Aprotic polar solvents like N,N-dimethylformamide (DMF) can be effective for this type of reaction.[1]

  • Temperature Control: Running the reaction at a lower temperature (e.g., 0-25 °C) can enhance the selectivity for the desired isomer and minimize side reactions.

  • Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of 1.05 to 1.3 equivalents of NBS is a good starting point.[1]

  • Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to avoid over-bromination.

Question 2: I am observing multiple spots on my TLC plate after the bromination reaction, and they are difficult to separate. How can I effectively purify the 4-Bromo-2,3-dihydroxybenzoic acid?

Answer:

The purification of polar aromatic compounds, especially isomers, can be challenging.

  • Similar Polarity of Isomers: The different bromo-isomers of 2,3-dihydroxybenzoic acid will likely have very similar polarities, making separation by standard column chromatography difficult.

  • High Polarity of the Product: The presence of two hydroxyl groups and a carboxylic acid group makes the product highly polar, which can lead to poor solubility in common organic solvents and streaking on silica gel columns.

Purification Strategies:

  • Recrystallization: This is often the most effective method for purifying isomers. Experiment with different solvent systems. A mixture of a polar solvent in which the compound is soluble at high temperatures (e.g., ethanol, methanol, or ethyl acetate) and a non-polar solvent in which it is less soluble (e.g., hexane or water) is a good starting point.

  • Column Chromatography Optimization:

    • Solvent System: If you must use column chromatography, a more polar eluent system will be required. Consider gradients of ethyl acetate in hexane with the addition of a small amount of acetic acid (e.g., 1%) to keep the carboxylic acid protonated and reduce tailing.

    • Stationary Phase: For highly polar compounds that are difficult to separate on silica, consider using reversed-phase chromatography (C18 silica) or Hydrophilic Interaction Liquid Chromatography (HILIC).[2][3]

  • Acid-Base Extraction: You can exploit the acidic nature of the carboxylic acid and phenolic hydroxyl groups. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a mildly acidic aqueous solution to remove any non-acidic impurities. However, this will not separate the desired product from other acidic isomers.

Part 2: Troubleshooting the Cyclization to Form the Benzodioxin-4-one Ring

Frequently Asked Questions (FAQs)

Question 1: The cyclization of 4-Bromo-2,3-dihydroxybenzoic acid with acetone is not proceeding to completion. What are the critical parameters for this reaction?

Answer:

The formation of the acetonide and subsequent cyclization to the benzodioxin-4-one ring is an equilibrium process that requires specific conditions to drive it to completion.

  • Water Removal: The reaction produces water, which can hydrolyze the product back to the starting material. Efficient removal of water is crucial.

  • Catalyst Activity: An acid catalyst is required, but its strength and concentration can impact the reaction rate and the formation of byproducts.

  • Reagent Reactivity: Acetone itself can be a sluggish reactant. Using a more reactive acetone equivalent is often more effective.

Troubleshooting Steps:

  • Use an Acetone Ketal: Instead of acetone, use 2,2-dimethoxypropane (DMP). DMP reacts to form the acetonide, and the byproducts are methanol and acetone, which are easier to remove than water.

  • Acid Catalyst: p-Toluenesulfonic acid (TsOH) is a commonly used and effective catalyst for this type of reaction.[4][5] Use a catalytic amount (e.g., 5 mol%).

  • Azeotropic Removal of Water/Methanol: If using acetone, perform the reaction in a solvent that forms an azeotrope with water (e.g., toluene or benzene) and use a Dean-Stark apparatus to remove the water as it is formed. When using DMP, the reaction can often be run in an excess of DMP or in a co-solvent like isopropanol, with the removal of the volatile byproducts by distillation.[4]

  • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. Refluxing in a suitable solvent is common.

Cyclization_Mechanism cluster_0 Acetonide Formation and Cyclization Start 4-Bromo-2,3-dihydroxybenzoic Acid Intermediate1 Protonated Carbonyl Start->Intermediate1 + DMP, H+ Intermediate2 Tetrahedral Intermediate Intermediate1->Intermediate2 Nucleophilic attack by ortho-hydroxyl Intermediate3 Acetonide Intermediate Intermediate2->Intermediate3 Loss of Methanol Product 6-Bromo-7-hydroxy-2,2-dimethyl- benzodioxin-4-one Intermediate3->Product Intramolecular Esterification

Caption: Key steps in the acid-catalyzed cyclization to form the benzodioxin-4-one ring.

Question 2: My final product, 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one, is impure after the cyclization reaction. What are the likely impurities and how can I remove them?

Answer:

Impurities in the final product can arise from unreacted starting material, side reactions, or decomposition.

  • Unreacted Starting Material: Incomplete cyclization will leave 4-Bromo-2,3-dihydroxybenzoic acid in your product mixture.

  • Side Products: Depending on the reaction conditions, side reactions such as intermolecular esterification or degradation of the starting material or product can occur.

  • Hydrolysis: The benzodioxin-4-one ring is a lactone and can be susceptible to hydrolysis back to the starting dihydroxybenzoic acid if exposed to water, especially under acidic or basic conditions during workup.

Purification Strategies:

  • Aqueous Workup: After the reaction, quench with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst. Be cautious, as a strong base or prolonged exposure can hydrolyze the product. Extract the product into an organic solvent like ethyl acetate.

  • Liquid-Liquid Extraction: The starting material, being a carboxylic acid, is significantly more polar and will have a different solubility profile than the product. Washing the organic extract with a dilute bicarbonate solution can help remove unreacted starting material.

  • Column Chromatography: The product is less polar than the starting material. A standard silica gel column with a gradient of ethyl acetate in hexane should effectively separate the product from the highly polar starting material.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/hexane) can be an excellent final purification step.

Summary of Key Reaction Parameters
ParameterStep 1: BrominationStep 2: Cyclization
Starting Material 2,3-Dihydroxybenzoic Acid4-Bromo-2,3-dihydroxybenzoic Acid
Key Reagent N-Bromosuccinimide (NBS)2,2-Dimethoxypropane (DMP)
Catalyst -p-Toluenesulfonic acid (TsOH)
Solvent N,N-Dimethylformamide (DMF)Isopropanol or Toluene
Temperature 0-25 °CReflux
Key Consideration Control stoichiometry to avoid over-brominationEfficient removal of water/methanol

References

  • Beck, T. M., Haller, H., Streuff, J., & Riedel, S. (2014). Brominations with Pr4NBr9. Synthesis, 46(06), 740-747.
  • Miyata, O., Takeda, N., & Naito, T. (2001). Efficient and Practical Protection of the Catechol Residue of 3,4-Dihydroxyphenylalanine (DOPA) Derivative as Acetonide. Synthesis, 2001(11), 1707-1710.
  • Thieme E-Books & E-Journals. (n.d.). Efficient and Practical Protection of the Catechol Residue of 3,4-Dihydroxyphenylalanine (DOPA) Derivative as Acetonide. Retrieved from [Link]

  • Waite, J. H., & Messersmith, P. B. (2012). Method of synthesizing acetonide-protected catechol-containing compounds and intermediates produced therein. U.S. Patent No. 8,227,628. Washington, DC: U.S.
  • Zhang, C., Wang, S., & Li, Z. (2012). Acetonide Protection of Dopamine for the Synthesis of Highly Pure N-docosahexaenoyldopamine. Molecules, 17(5), 5693-5702.
  • Zhang, C., Wang, S., & Li, Z. (2012). Convenient Synthesis of Acetonide Protected 3,4-Dihydroxyphenylalanine (DOPA) for Fmoc Solid-Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 18(4), 329-334.
  • Holbrey, J. D., & Rogers, R. D. (2009). Process for removing polar impurities from hydrocarbons and mixtures of.... U.S. Patent No. 7,553,406. Washington, DC: U.S.
  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures? Retrieved from [Link]

  • Hirwe, N. W., & Patil, B. V. (1937). Derivatives of Salicylic Acid. Part XI. Bromo-Salicylic Acids and their Methyl Ethers. Proceedings of the Indian Academy of Sciences - Section A, 5(4), 321-325.
  • Li, J. (2012). Method for preparing 5-bromoacetylsalicylic acid methyl ester.
  • YouTube. (2021, January 9). 2, 3, and 4 hydroxybenzoic acid syntheses. Retrieved from [Link]

  • Scheidemandel, U., & Zelfel, H. (1976). Pure 5-bromosalicylic acid prodn - by reaction of salicylic acid and bromine in dibromoethane and second solvent, esp flacial acetic acid.
  • Bhaskaran, R. P., Nayak, K. H., & Babu, B. P. (2021). Synthesis of functionalized benzo[6][7]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation. RSC Advances, 11(40), 24570-24574.

  • Bhaskaran, R. P., Nayak, K. H., & Babu, B. P. (2021). Synthesis of functionalized benzo[6][7]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation. RSC Advances, 11(40), 24570-24574.

  • ResearchGate. (2019, January 19). How can I purify two different-substituted aromatic compounds? Retrieved from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • Wang, J. (2007). Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • Cason, J., & Dyke, G. O. (1950). Preparation of 2,3-Dihydroxybenzoic Acid. Journal of the American Chemical Society, 72(1), 621-622.
  • ResearchGate. (n.d.). 2,3-Dihydroxybenzoic acid. Retrieved from [Link]

  • Sandin, R. B., & McKee, R. A. (1937). Resorcinol, 4-bromo-. Organic Syntheses, 17, 23.
  • Savelyeva, O. I., et al. (2022). Cyclization Reaction of 3,5-Diacetyl-2,6-dimethylpyridine with Salicylic Aldehyde and Its Derivatives: Quantum-Chemical Study and Molecular Docking. Molecules, 27(12), 3898.
  • ResearchGate. (2021). Synthesis of functionalized benzo[6][7]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation. Retrieved from [Link]

  • ResearchGate. (n.d.). The Base-Induced Reaction of Salicylaldehyde with 1-Bromobutane in Acetone: Two Related Examples of Chemical Problem Solving. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,3-Dihydroxybenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-7-hydroxy-2,2-dimethyl-benzo[6][7]dioxin-4-one. Retrieved from [Link]

  • Feilden, A. D. (n.d.).
  • Chemistry Stack Exchange. (2017, July 3). Selectivity in acetonide formation from a polyol. Retrieved from [Link]

  • Oikawa, Y., & Yonemitsu, O. (1986). Process for producing 1,3-dioxin-4-one derivatives. U.S. Patent No. 4,612,379. Washington, DC: U.S.
  • Rother, D., et al. (2021). Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal.
  • The ScienceMadness Discussion Board. (2014, November 10). The Condensation Reaction Of Salicylic Acid And Acetone. Retrieved from [Link]

  • Wang, W., et al. (2016). Synthesis of 6-bromo-4-iodoquinoline.
  • ResearchGate. (2022). Cyclization Reaction of 3,5-Diacetyl-2,6-dimethylpyridine with Salicylic Aldehyde and Its Derivatives: Quantum-Chemical Study and Molecular Docking. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,2,6-Trimethyl-4H-1,3-dioxin-4-on. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acetonides. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromosalicylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). New synthesis of 7-bromo-1, 3-dihydro-3-hydroxy-5-(2'-pyridyl)-2H-1,4-benzodiazepin-2-one. Retrieved from [Link]

  • Li, S., et al. (2015). Practical Synthesis of Hydroxychromenes and Evaluation of Their Biological Activity. Molecules, 20(8), 13837-13851.
  • Levene, P. A. (1932). Bromoacetone. Organic Syntheses, 12, 12.
  • YouTube. (2024, September 24). The bromination of acetone that occurs in acid solution is represented by this equation.... Retrieved from [Link]

  • ResearchGate. (2017). Oxidation of Substituted Catechols at the Air-Water Interface: Production of Carboxylic Acids, Quinones, and Polyphenols. Retrieved from [Link]

  • ResearchGate. (n.d.). One-Pot Synthesis of Substituted Catechols from the Corresponding Phenols. Retrieved from [Link]

Sources

"optimizing reaction conditions for the synthesis of 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges and optimize the reaction conditions for this important synthetic intermediate. We will delve into the causality behind experimental choices, providing a framework for logical troubleshooting and robust protocol development.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one?

The most logical and efficient synthesis is a two-step process:

  • Cyclization: Formation of the 7-hydroxy-2,2-dimethyl-benzodioxin-4-one core. This is typically achieved via an acid-catalyzed reaction between a suitable 2,4-dihydroxy-substituted aromatic acid and an acetone equivalent.

  • Regioselective Bromination: Introduction of a bromine atom at the C6 position of the pre-formed benzodioxinone ring system through electrophilic aromatic substitution. The electron-donating hydroxyl and ether groups on the ring direct the incoming electrophile to the desired position.

Q2: Why is it preferable to perform the bromination after the cyclization step?

Attempting to brominate the starting material (e.g., 2,4-dihydroxybenzoic acid) first can lead to several complications. The starting phenol is highly activated and may lead to over-bromination or the formation of undesired isomers. Furthermore, the presence of a bromine atom could potentially interfere with the subsequent cyclization reaction, leading to lower yields or different reaction kinetics. Securing the core benzodioxinone structure first provides a more stable and predictable substrate for a clean, regioselective bromination.

Q3: What are the primary safety concerns for this synthesis?

Researchers must be cautious when handling:

  • Bromine (Br₂) or N-Bromosuccinimide (NBS): Both are corrosive and toxic. Liquid bromine is particularly hazardous due to its high volatility and reactivity.[1] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Acids: Strong acids like p-toluenesulfonic acid (p-TsA) or trifluoroacetic acid are often used as catalysts and can cause severe burns.

  • Solvents: Anhydrous solvents like toluene or tetrahydrofuran (THF) are flammable. Ensure all heating is done using controlled heating mantles or oil baths, away from ignition sources.

Q4: How critical is the purity of the starting materials?

Starting material purity is paramount for achieving high yields and minimizing difficult purifications. Impurities in the initial dihydroxybenzoic acid can inhibit the cyclization reaction or be carried through to the final product. Water is a particularly critical impurity in the cyclization step, as it can prevent the reaction from going to completion. Using anhydrous reagents and solvents is highly recommended.[2][3]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures in a question-and-answer format, providing actionable solutions grounded in chemical principles.

Issue 1: Low or No Yield During the Cyclization to Form 7-hydroxy-2,2-dimethyl-benzodioxin-4-one

  • Question: My initial cyclization reaction is giving me very low yields, with a significant amount of unreacted starting material remaining. What are the likely causes and how can I fix this?

  • Answer: This is a common issue often related to reaction equilibrium and the presence of water. Let's break down the potential causes:

    • Presence of Water: The formation of the dioxinone ring from a diol and a ketone equivalent is a condensation reaction that releases water. According to Le Châtelier's principle, the presence of water in the reaction mixture will inhibit the forward reaction.

      • Solution: Ensure all solvents (e.g., toluene, benzene) and reagents are anhydrous. A highly effective method is to use a Dean-Stark apparatus during reflux to azeotropically remove water as it is formed.[3] Alternatively, incorporating molecular sieves (baked 4Å) in the reaction flask can effectively sequester water.[3]

    • Insufficient Catalysis: The reaction requires an acid catalyst to protonate the carbonyl group of the acetone equivalent, making it more electrophilic.

      • Solution: Ensure an adequate catalytic amount of a strong acid like p-toluenesulfonic acid (p-TsA) is used.[3] If the reaction is still sluggish, a stronger acid might be required, but this should be approached with caution to avoid product degradation.

    • Inadequate Temperature or Reaction Time: The reaction may not have reached equilibrium or may have a high activation energy.

      • Solution: Increase the reaction time and ensure the mixture is refluxing properly to facilitate water removal. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

Issue 2: Poor Yield and/or Multiple Products During Bromination

  • Question: The bromination step is messy. I'm getting a low yield of the desired product along with several other spots on my TLC plate. What's going wrong?

  • Answer: Poor selectivity in electrophilic aromatic substitution is a classic challenge. The key is controlling the reactivity of the brominating agent and the substrate.

    • Over-Bromination: The benzodioxinone ring is highly activated by the hydroxyl and ether groups, making it susceptible to reacting with more than one equivalent of bromine.

      • Solution:

        • Control Stoichiometry: Use a precise molar equivalent of the brominating agent (typically 1.0 to 1.1 equivalents).

        • Slow Addition at Low Temperature: Dissolve your brominating agent (e.g., Br₂ in acetic acid or NBS in DMF) and add it dropwise to the reaction mixture at a low temperature (e.g., 0-5 °C). This minimizes localized high concentrations of the electrophile and helps control the reaction rate.

    • Choice of Brominating Agent and Solvent: The reaction's outcome is highly dependent on the chosen system.

      • Solution: While elemental bromine is effective, it is highly reactive and can be difficult to handle. N-Bromosuccinimide (NBS) is often a milder and more selective alternative for brominating activated aromatic rings.[4] The choice of solvent is also critical. Protic solvents like acetic acid can solvate the ions and modulate reactivity, while non-polar solvents may lead to different outcomes.

    • Byproduct Formation: Oxidation or degradation of the phenolic substrate can occur.

      • Solution: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted oxidative side reactions. Additionally, ensure the workup procedure effectively quenches any remaining bromine. A wash with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) is standard practice to neutralize excess Br₂.

Troubleshooting Workflow Diagram

G cluster_cyclization Step 1: Cyclization cluster_bromination Step 2: Bromination start Problem: Low Yield or Impure Product cyc_issue Low Yield in Cyclization start->cyc_issue bro_issue Low Yield / Multiple Products in Bromination start->bro_issue cyc_cause1 Cause: Water Present cyc_issue->cyc_cause1 cyc_cause2 Cause: Insufficient Catalyst/Heat cyc_issue->cyc_cause2 cyc_sol1 Solution: - Use Dean-Stark Trap - Use Anhydrous Solvents - Add Molecular Sieves cyc_cause1->cyc_sol1 cyc_sol2 Solution: - Increase Catalyst Loading - Increase Reflux Time/Temp - Monitor by TLC cyc_cause2->cyc_sol2 bro_cause1 Cause: Over-Bromination bro_issue->bro_cause1 bro_cause2 Cause: Harsh Conditions bro_issue->bro_cause2 bro_cause3 Cause: Impure Product bro_issue->bro_cause3 bro_sol1 Solution: - Control Stoichiometry (1.0 eq) - Slow Addition at 0 °C bro_cause1->bro_sol1 bro_sol2 Solution: - Use Milder Reagent (NBS) - Run under Inert Atmosphere bro_cause2->bro_sol2 bro_sol3 Solution: - Quench with Na₂S₂O₃ - Recrystallize or use Column Chromatography bro_cause3->bro_sol3

Caption: Troubleshooting workflow for the synthesis of 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one.

Optimized Reaction Protocols & Data

The following protocols are baseline recommendations. Optimization may be required depending on the scale and available equipment.

Protocol 1: Synthesis of 7-hydroxy-2,2-dimethyl-benzodioxin-4-one
  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2,4-dihydroxybenzoic acid (1 equivalent).

  • Add toluene (approx. 10-15 mL per gram of starting acid) and acetone (3-4 equivalents).

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsA, ~0.05 equivalents).

  • Heat the mixture to reflux and stir vigorously. Monitor the collection of water in the Dean-Stark trap.

  • Continue refluxing for 12-24 hours, or until TLC analysis shows complete consumption of the starting material.

  • Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, wash the organic solution with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure benzodioxinone as a solid.

Protocol 2: Synthesis of 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one
  • Dissolve 7-hydroxy-2,2-dimethyl-benzodioxin-4-one (1 equivalent) in glacial acetic acid (approx. 10 mL per gram) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the flask in an ice-water bath to 0-5 °C.

  • In a separate container, prepare a solution of elemental bromine (1.05 equivalents) in a small amount of glacial acetic acid.

  • Add the bromine solution dropwise to the cooled benzodioxinone solution over 30-60 minutes, ensuring the internal temperature does not rise above 10 °C.

  • After the addition is complete, stir the reaction at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into a beaker of ice water. A precipitate should form.

  • Collect the solid product by vacuum filtration.

  • Wash the solid thoroughly with cold water, followed by a wash with a dilute aqueous solution of sodium thiosulfate to remove any residual bromine color.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization.

Table 1: Comparison of Bromination Conditions
ParameterMethod AMethod BRationale & Comments
Brominating Agent Elemental Bromine (Br₂)N-Bromosuccinimide (NBS)Br₂ is highly reactive but effective. NBS is a solid, easier to handle, and often provides higher regioselectivity with fewer byproducts.[1][4]
Solvent Glacial Acetic AcidDimethylformamide (DMF) or Acetonitrile (MeCN)Acetic acid is a traditional solvent for bromination. DMF and MeCN are common for NBS reactions and can offer different solubility and reactivity profiles.
Temperature 0-5 °C0 °C to Room TempLow temperature is crucial for controlling the exothermic reaction and preventing over-bromination.
Typical Yield 75-85%80-90%NBS often leads to cleaner reactions and slightly higher isolated yields.
Key Observation Reaction mixture turns orange/red then fades. Requires quenching with Na₂S₂O₃.Reaction is often cleaner with less color change.Proper quenching and workup are critical for both methods to ensure product purity.

References

  • Yildirim, I., & Tutsak, A. (2021). Synthesis and characterization of benzodioxinone mono-telechelics and their use in block copolymerization. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 831-842. [Link]

  • PrepChem. (n.d.). Synthesis of 2,2-dimethyl-1,3-benzodioxol-4-yl N-methylcarbamate. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2,2-dimethyl-1,3-dioxin-4-one. Retrieved from [Link]

  • Yagci, Y., & Arsu, N. (2017). Benzodioxinone Photochemistry in Macromolecular Science: Progress, Challenges, and Opportunities. ACS Macro Letters, 6(12), 1392–1397. [Link]

  • PrepChem. (n.d.). Preparation of 2,2-Dimethyl-1,3-benzodioxole. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2,2-dimethyl-1,3-benzodioxole. Retrieved from [Link]

  • Yildirim, I., & Tutsak, A. (2021). Synthesis and characterization of benzodioxinone mono-telechelics and their use in block copolymerization. Semantic Scholar. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-7-hydroxy-2,2-dimethyl-benzo[2][5]dioxin-4-one. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]

  • News-Medical.Net. (2022). Understanding and overcoming the challenges of chemical synthesis at a global Contract Research Organisation. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005023738A1 - Bromination of hydroxyaromatic compounds.
  • Chemistry For Everyone. (2025). What Is Bromination In Organic Chemistry? YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]

  • Google Patents. (n.d.). US7053251B2 - Bromination of hydroxyaromatic compounds.
  • Zhang, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. BMC Chemistry, 18(1), 24. [Link]

Sources

"common byproducts in the synthesis of 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the common challenges associated with this synthesis, particularly the formation of unwanted byproducts. Our goal is to equip you with the expertise to optimize your reaction, improve yield, and ensure the purity of your target compound.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific problems you may encounter during the synthesis, focusing on the critical bromination step. The question-and-answer format provides direct solutions based on established chemical principles.

Question 1: My final product is a mixture of isomers that are difficult to separate by column chromatography. How can I improve the regioselectivity of the bromination?

Answer: This is a classic challenge in electrophilic aromatic substitution on a polysubstituted ring. The starting material, 7-hydroxy-2,2-dimethyl-benzodioxin-4-one, has a highly activated aromatic ring. The hydroxyl group at C7 is a strong ortho-, para-director. Since the para position is blocked, it strongly directs electrophilic attack to the C6 and C8 positions. The formation of the undesired 8-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one isomer is therefore a significant competing reaction.

Probable Cause:

  • Harsh Brominating Agent: Using liquid bromine (Br₂) can be too reactive and less selective, leading to a mixture of isomers.

  • Suboptimal Solvent/Temperature: Reaction conditions can influence the transition state energies for the formation of different isomers.

Solutions & Scientific Rationale:

  • Select a Milder, Regioselective Brominating Agent: We strongly recommend using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) . Literature has shown that DBDMH is an effective reagent for the ortho-monobromination of phenols, providing good to excellent yields of the desired isomer.[1] The bulky nature of the reagent can sterically favor substitution at the more accessible C6 position over the more hindered C8 position.

  • Optimize Solvent Choice: Chloroform is reported to be an effective solvent for bromination reactions with DBDMH at room temperature.[1] Avoid solvents like DMF, where the reaction may proceed poorly.[1]

  • Maintain Strict Temperature Control: Running the reaction at room temperature is often sufficient and helps to minimize the formation of undesired byproducts. Higher temperatures can decrease selectivity.

Question 2: I am observing a significant amount of a di-brominated byproduct in my reaction mixture. What is causing this and how can I prevent it?

Answer: The formation of a di-brominated species, most likely 6,8-Dibromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one , is a common issue. The phenolic ring, once mono-brominated, remains highly activated and can readily undergo a second bromination.

Probable Cause:

  • Incorrect Stoichiometry: Using an excess of the brominating agent is the most frequent cause.

  • Poor Reagent Addition: Adding the brominating agent too quickly creates localized areas of high concentration, promoting polybromination.

Solutions & Scientific Rationale:

  • Precise Stoichiometric Control: DBDMH contains two bromine atoms. For mono-bromination, you should use 0.50-0.52 molar equivalents of DBDMH relative to your substrate.[1] Carefully weigh your reagents to avoid any excess.

  • Slow, Portion-wise Addition: Add the solid DBDMH in small portions over a period of time. This maintains a low concentration of the brominating agent in the reaction mixture, favoring the mono-brominated product.

  • Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or GC-MS. Stop the reaction as soon as the starting material is consumed to prevent the subsequent bromination of your desired product.

Question 3: The workup is messy, and I have difficulty removing the spent brominating agent. What are the best practices for purification?

Answer: A clean workup is essential for obtaining a pure product. The primary byproduct from the brominating agent itself is 5,5-dimethylhydantoin (from DBDMH) or succinimide (from NBS), which must be removed.

Solutions & Scientific Rationale:

  • Quench Excess Bromine: After the reaction is complete, wash the organic layer with an aqueous solution of a mild reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). This will quench any unreacted DBDMH or active bromine species, preventing further reactions during workup.

  • Aqueous Base Wash: Perform a wash with a saturated solution of sodium bicarbonate (NaHCO₃) . This will remove the acidic 5,5-dimethylhydantoin byproduct and any acidic impurities.

  • Purification Technique:

    • Recrystallization: If your product is a solid with good crystallinity, this is an excellent method for removing isomeric impurities and byproducts.

    • Flash Column Chromatography: This is the most reliable method for separating the desired 6-bromo isomer from the 8-bromo isomer and any remaining starting material or di-bromo byproduct. A silica gel column using a gradient of ethyl acetate in hexanes is a good starting point.[1]

Frequently Asked Questions (FAQs)
  • Q: What is the most reliable synthetic route to minimize byproducts?

    • A: A two-step process is recommended. First, synthesize the 7-hydroxy-2,2-dimethyl-benzodioxin-4-one intermediate from 2,4-dihydroxybenzoic acid and an acetone equivalent (like 2,2-dimethoxypropane) under acidic catalysis. Second, perform a highly controlled regioselective bromination using DBDMH in chloroform at room temperature.

  • Q: How do I confirm the identity and purity of my final product and its byproducts?

    • A: A combination of analytical techniques is essential:

      • ¹H NMR: The aromatic region will be definitive. The desired 6-bromo product will show two singlets for the aromatic protons at C5 and C8. The 8-bromo isomer will also show two singlets, but with different chemical shifts. The di-bromo product will show only one singlet.

      • Mass Spectrometry (MS): This will confirm the molecular weight. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a ~1:1 ratio) will be evident in the molecular ion peak (M, M+2).

      • ¹³C NMR: Will show the correct number of carbon signals for the desired structure.

Visualized Pathways and Workflows
Main Synthetic Pathway

A 2,4-Dihydroxybenzoic Acid + Acetone Equivalent B 7-Hydroxy-2,2-dimethyl- benzodioxin-4-one A->B  Acid Catalyst (e.g., PTSA) C 6-Bromo-7-hydroxy-2,2-dimethyl- benzodioxin-4-one (Target) B->C  DBDMH (0.5 equiv.)  Chloroform, RT

Caption: Main reaction pathway for synthesis.

Byproduct Formation Pathways

cluster_0 Bromination of Intermediate cluster_1 Reaction Products Start 7-Hydroxy-2,2-dimethyl- benzodioxin-4-one P1 Desired Product: 6-Bromo Isomer Start->P1  Attack at C6 (Major Pathway) BP1 Byproduct: 8-Bromo Isomer Start->BP1 Attack at C8 (Minor Pathway) BP2 Byproduct: 6,8-Dibromo Product P1->BP2  Excess DBDMH (Further Bromination)

Caption: Common byproduct formation routes.

Troubleshooting Workflow

Problem Problem Observed: Low Yield / Impure Product Cause1 Probable Cause: Isomer Formation Problem->Cause1 Isomers in NMR/MS? Cause2 Probable Cause: Di-bromination Problem->Cause2 Higher Mass Peak in MS? Solution1 Action: - Use DBDMH as brominating agent - Control temperature (RT) Cause1->Solution1 Solution2 Action: - Use 0.5 equiv. DBDMH - Slow, portion-wise addition - Monitor via TLC/GC-MS Cause2->Solution2

Caption: A logical troubleshooting workflow.

Data Summary: Comparison of Bromination Conditions
ParameterCondition 1: Br₂ in AcOHCondition 2: NBS in ACNCondition 3: DBDMH in CHCl₃
Brominating Agent Liquid BromineN-Bromosuccinimide1,3-Dibromo-5,5-dimethylhydantoin
Typical Outcome Low selectivity, significant polybromination and formation of the 8-bromo isomer.[1]Moderate selectivity, risk of radical side reactions if not controlled.Good to excellent selectivity for the desired 6-bromo (ortho) isomer.[1]
Key Byproducts 8-Bromo isomer, 6,8-Dibromo product, oxidation products.8-Bromo isomer, succinimide.8-Bromo isomer (minor), 6,8-Dibromo product (if excess reagent used), 5,5-dimethylhydantoin.[1]
Control Level DifficultModerateHigh
Recommendation Not RecommendedViable AlternativeHighly Recommended
Validated Experimental Protocol: Bromination Step

This protocol is based on established methods for the selective ortho-bromination of phenols.[1]

Objective: To synthesize 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one from 7-hydroxy-2,2-dimethyl-benzodioxin-4-one with minimal byproduct formation.

Materials:

  • 7-hydroxy-2,2-dimethyl-benzodioxin-4-one (1.0 equiv.)

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) (0.52 equiv.)

  • Chloroform (anhydrous)

  • Saturated aq. Sodium Thiosulfate (Na₂S₂O₃)

  • Saturated aq. Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

  • Hexanes/Ethyl Acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 7-hydroxy-2,2-dimethyl-benzodioxin-4-one (1.0 equiv.) in anhydrous chloroform.

  • Reagent Addition: While stirring at room temperature, add the DBDMH (0.52 equiv.) in three to four small portions over 20-30 minutes.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours. Look for the consumption of the starting material spot and the appearance of a new, lower Rf product spot.

  • Workup - Quenching: Once the starting material is consumed, dilute the reaction mixture with additional chloroform. Transfer the mixture to a separatory funnel and wash with saturated aqueous Na₂S₂O₃ solution (1x) to quench any remaining active bromine.

  • Workup - Washes: Wash the organic layer with saturated aqueous NaHCO₃ solution (2x) to remove the 5,5-dimethylhydantoin byproduct, followed by a wash with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 10% to 30% ethyl acetate in hexanes) to separate the desired 6-bromo isomer from any minor byproducts.

  • Characterization: Combine the pure fractions, remove the solvent, and characterize the final product by ¹H NMR, ¹³C NMR, and MS to confirm its structure and purity.

References
  • Mondal, M. A., et al. (2005). Ortho-monobromination of phenols and polyphenols by 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). Journal of the Faculty of Environmental Science and Technology, Okayama University, 10(1), 105-108. Available at: [Link]

  • Majer, J. et al. (2020). 1,3-Dibromo-5,5-dimethylhydantoin as a Precatalyst for Activation of Carbonyl Functionality. Catalysts, 10(9), 1056. Available at: [Link]

  • Zhang, L., et al. (2022). Comprehensive Chemical Experiments on the Synthesis of 1,3-Dibromo-5,5-Dimethylhydantoin and Its Application as a Brominating Reagent. University Chemistry, 37(8), 2112061. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). 6-Bromo-7-hydroxy-2,2-dimethyl-benzo[1][2]dioxin-4-one. PubChem Compound Summary for CID 11391643. Available at: [Link]

  • Yadav, J. S., et al. (2015). Synthesis of Benzodioxepinones and Benzoxazepinones via Tandem Oxidation and Iodolactonization of 2-O/N-tethered Alkenyl Benzaldehyde Mediated by CuI/TBHP. The Journal of Organic Chemistry, 80(23), 11956-11964. Available at: [Link]

  • Sanyal, R., et al. (2021). Synthesis and characterization of benzodioxinone mono-telechelics and their use in block copolymerization. Molecules, 26(11), 3328. Available at: [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. Here, we will delve into the causality behind experimental choices, providing field-proven insights to ensure the robustness and reproducibility of your synthesis.

Overview of the Synthetic Pathway

The synthesis of 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one is typically approached as a two-step process. The first step involves the formation of the benzodioxinone core, followed by a regioselective bromination. Understanding the nuances of each step is critical to achieving a high overall yield.

Synthetic_Workflow cluster_0 Step 1: Benzodioxinone Formation cluster_1 Step 2: Regioselective Bromination cluster_2 Purification 2,4-dihydroxybenzoic_acid 2,4-Dihydroxybenzoic Acid + Acetone precursor 7-hydroxy-2,2-dimethyl- benzodioxin-4-one 2,4-dihydroxybenzoic_acid->precursor Acid Catalyst (e.g., H2SO4) Dehydration bromination Bromination precursor->bromination N-Bromosuccinimide (NBS) Solvent (e.g., Acetonitrile) final_product 6-Bromo-7-hydroxy-2,2-dimethyl- benzodioxin-4-one bromination->final_product purification Purification (Recrystallization/Chromatography) final_product->purification

A high-level overview of the two-step synthesis.

Part 1: Synthesis of 7-hydroxy-2,2-dimethyl-benzodioxin-4-one (The Precursor)

The formation of the benzodioxinone ring is achieved through the acid-catalyzed reaction of 2,4-dihydroxybenzoic acid with acetone. This reaction proceeds via the formation of a ketal between the acetone and the two hydroxyl groups of the benzoic acid, followed by an intramolecular esterification to form the cyclic ester (lactone) portion of the benzodioxinone.

Frequently Asked Questions & Troubleshooting

Q1: My reaction to form the precursor is sluggish and gives a low yield. What are the likely causes?

A1: A low yield in this step often points to one of three main issues: insufficient catalysis, incomplete water removal, or suboptimal temperature.

  • Insufficient Catalysis: This reaction requires a strong acid catalyst, such as sulfuric acid, to protonate the carbonyl oxygen of acetone, making it more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of the 2,4-dihydroxybenzoic acid. Ensure you are using a sufficient catalytic amount of a strong acid.

  • Incomplete Water Removal: The reaction is a dehydration process, and the presence of water can shift the equilibrium back towards the starting materials. While not always necessary for small-scale reactions, for larger scales or to drive the reaction to completion, the removal of water using a Dean-Stark apparatus can be beneficial.

  • Suboptimal Temperature: The reaction temperature needs to be high enough to overcome the activation energy barrier but not so high as to cause decomposition of the starting materials or product. A gentle reflux in a suitable solvent is often optimal.

Q2: What is the best way to purify the precursor, 7-hydroxy-2,2-dimethyl-benzodioxin-4-one?

A2: The crude product can often be purified by recrystallization. A common solvent system for this is ethanol/water or isopropanol/water. Dissolve the crude product in the minimum amount of hot alcohol and then slowly add water until the solution becomes cloudy. Allow the solution to cool slowly to form crystals. If recrystallization does not yield a pure product, column chromatography on silica gel using a hexane/ethyl acetate gradient is a reliable alternative.

Part 2: Bromination of 7-hydroxy-2,2-dimethyl-benzodioxin-4-one

This step involves the electrophilic aromatic substitution of a bromine atom onto the aromatic ring of the precursor. The regioselectivity of this reaction is crucial for obtaining the desired product. The hydroxyl group at the 7-position is a strong activating group and an ortho, para-director. Since the para position is occupied by the ester linkage of the dioxinone ring, the incoming electrophile is directed to the ortho positions (C6 and C8). Bromination is expected to occur preferentially at the C6 position due to less steric hindrance compared to the C8 position, which is flanked by the bulky gem-dimethyl group.

Frequently Asked Questions & Troubleshooting

Q1: I am getting a mixture of mono-brominated and di-brominated products. How can I improve the selectivity for the mono-brominated product?

A1: The formation of multiple brominated species is a common issue when the aromatic ring is highly activated. To favor mono-bromination, consider the following:

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is a milder and more selective brominating agent than elemental bromine (Br₂).[1][2][3] NBS provides a low, steady concentration of electrophilic bromine, which helps to prevent over-bromination.[4]

  • Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of 1.0 to 1.1 equivalents of NBS is recommended to favor mono-substitution.

  • Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). This will decrease the reaction rate and improve selectivity.[5]

Brominating AgentProsConsRecommended Use
Elemental Bromine (Br₂) in Acetic Acid Inexpensive and readily available.Highly reactive, leading to over-bromination and potential side reactions. Corrosive and hazardous to handle.[5]Not recommended for this substrate due to the high activation of the ring.
N-Bromosuccinimide (NBS) in Acetonitrile or DMF Milder, more selective, and easier to handle.[1][6]More expensive than Br₂.Highly Recommended. Provides excellent control over the reaction.

Q2: The bromination reaction is not going to completion, and I am recovering a significant amount of starting material. What should I do?

A2: Incomplete conversion can be due to several factors:

  • Purity of NBS: NBS can decompose over time. It is good practice to recrystallize NBS from water before use if it has been stored for a long time.[4]

  • Solvent Choice: The polarity of the solvent can influence the reaction rate. Polar aprotic solvents like acetonitrile or DMF are generally good choices for this reaction. Some studies on similar phenolic compounds have shown that aqueous acetic acid can accelerate the rate of bromination.

  • Reaction Time and Temperature: If the reaction is proceeding slowly at a low temperature, you may need to increase the reaction time or slowly raise the temperature. Monitor the reaction progress by TLC to determine the optimal time to quench the reaction.

Q3: I am having difficulty purifying the final product. What are some effective methods?

A3: The purification of brominated phenols can sometimes be challenging due to the presence of closely related byproducts.

  • Recrystallization: This is the most straightforward method. Try a range of solvent systems, such as ethanol/water, ethyl acetate/hexane, or dichloromethane/hexane.

  • Column Chromatography: If recrystallization fails, column chromatography on silica gel is the next step. A gradient of ethyl acetate in hexane is a good starting point for elution.

  • Acid-Base Extraction: As the product is a phenol, it is acidic. You can potentially use an acid-base extraction to separate it from non-acidic impurities. Dissolve the crude mixture in an organic solvent like ethyl acetate and extract with a weak base such as aqueous sodium bicarbonate. The desired product should remain in the organic layer, while any acidic byproducts (like opened-ring structures) may be extracted into the aqueous layer. Subsequent washing of the organic layer with brine and drying will precede solvent removal.

Troubleshooting_Bromination Start Low Yield in Bromination Step Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Multiple_Products Multiple Products? Start->Multiple_Products Check_NBS Check NBS Purity (Recrystallize if needed) Increase_Time_Temp Increase Reaction Time or Temperature Check_NBS->Increase_Time_Temp Purity OK Re-evaluate_Solvent Re-evaluate Solvent System Increase_Time_Temp->Re-evaluate_Solvent Still Incomplete End Improved Yield Re-evaluate_Solvent->End Use_NBS Use NBS instead of Br2 Control_Stoichiometry Control Stoichiometry (1.0-1.1 eq. NBS) Use_NBS->Control_Stoichiometry Already using NBS Lower_Temp Lower Reaction Temperature (e.g., 0 °C) Control_Stoichiometry->Lower_Temp Stoichiometry OK Lower_Temp->End

A troubleshooting guide for the bromination step.

Experimental Protocols

Step 1: Synthesis of 7-hydroxy-2,2-dimethyl-benzodioxin-4-one
  • To a stirred solution of 2,4-dihydroxybenzoic acid (1 equivalent) in acetone (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents).

  • Heat the mixture to a gentle reflux and maintain for 4-6 hours. Monitor the reaction by TLC (e.g., 3:1 hexane:ethyl acetate).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the acetone under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Step 2: Synthesis of 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one
  • Dissolve 7-hydroxy-2,2-dimethyl-benzodioxin-4-one (1 equivalent) in a suitable solvent such as acetonitrile (10-20 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.

  • Monitor the reaction by TLC. Once the starting material is consumed (typically 2-4 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., gradient elution with hexane/ethyl acetate) or recrystallization.

References

  • Oikawa, Y., Yoshioka, T., Sugano, K., & Yonemitsu, O. (n.d.). MELDRUM'S ACID. Organic Syntheses Procedure. Retrieved from [Link]

  • Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). Retrieved from [Link]

  • Radhakrishnamurti, P. S., & Rao, B. V. D. (1981). Kinetics & Mechanism of Bromination of Phenol & Substituted Phenols by N-Bromosuccinimide. Indian Journal of Chemistry, 20A, 473-475.
  • Wikipedia. N-Bromosuccinimide. Retrieved from [Link]

  • Khan Academy. (2022, November 28). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Common Organic Chemistry. Bromination - Common Conditions. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of 4H-Benzo[d][2][7]oxathiin-4-ones and 4H-Benzo[d][2][7]dioxin-4-ones. Molecules, 28(21), 7288. Retrieved from [Link]

  • TopSCHOLAR. (2014). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Western Kentucky University. Retrieved from [Link]

Sources

"side reactions to avoid during the bromination of hydroxybenzodioxinones"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Brominating Activated Rings

Welcome to the technical support guide for the selective bromination of hydroxybenzodioxinones. As experienced researchers know, the electron-donating nature of the hydroxyl (-OH) group and the dioxinone ring system makes this class of compounds highly activated towards electrophilic aromatic substitution (SEAr). While this high reactivity is advantageous, it also opens the door to a host of potential side reactions, including polybromination, oxidation, and even ring-opening under harsh conditions.

This guide is designed to provide you, a research scientist or drug development professional, with field-proven insights and actionable troubleshooting strategies to navigate these challenges. We will delve into the causality behind common experimental failures and provide robust, self-validating protocols to help you achieve clean, high-yield monobromination.

Frequently Asked Questions (FAQs)

Q1: My TLC plate shows multiple product spots after the reaction, even at partial conversion. What's the most likely cause?

A1: This is a classic sign of polybromination. The initial monobrominated product is often still activated enough to react further with the brominating agent, leading to di- and tri-brominated species. The primary cause is an excess of the electrophilic bromine species (Br+) relative to the substrate at the microscopic level.

Troubleshooting Steps:

  • Switch to a milder brominating agent: Move from elemental bromine (Br₂) to N-Bromosuccinimide (NBS). NBS maintains a low, steady-state concentration of bromine in the reaction mixture, which kinetically favors monobromination.

  • Control the stoichiometry: Use a slight sub-stoichiometric amount of your brominating agent (e.g., 0.95 equivalents) to ensure the starting material is the limiting reagent.

  • Lower the temperature: Running the reaction at 0 °C or even -78 °C can significantly increase selectivity by slowing down the rate of the second bromination event more than the first.

Q2: My reaction mixture turned dark brown/black, and I have a low yield of the desired product. What happened?

A2: A dark coloration often indicates oxidation of the electron-rich hydroxybenzodioxinone starting material or product. Phenolic compounds are susceptible to oxidation, especially in the presence of strong electrophiles or trace metals. The resulting quinone-like structures and polymeric materials are typically highly colored and difficult to remove.

Troubleshooting Steps:

  • Use a non-polar, aprotic solvent: Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally preferred over polar, protic solvents which can facilitate oxidative pathways.

  • Degas your solvent: Removing dissolved oxygen by sparging with an inert gas (Nitrogen or Argon) before starting the reaction can minimize oxidation.

  • Ensure reagent purity: Use freshly recrystallized NBS, as aged batches can contain residual bromine and acidic impurities that promote side reactions.

Q3: The bromination is not proceeding regioselectively. How can I control where the bromine adds to the aromatic ring?

A3: Regioselectivity in the bromination of substituted aromatic rings is governed by the directing effects of the existing substituents. The powerful ortho-, para-directing effect of the hydroxyl group is the dominant influence. If you are seeing a mixture of isomers, it could be due to steric hindrance or reaction kinetics.

Troubleshooting Steps:

  • Analyze steric effects: A bulky protecting group on the hydroxyl moiety can be used to sterically block the ortho positions, favoring para-substitution.

  • Leverage solvent effects: Changing the solvent can sometimes influence the ortho/para ratio. For instance, non-polar solvents may favor the less-polar para-isomer.

  • Consider a Lewis acid catalyst with caution: While a mild Lewis acid can sometimes enhance the selectivity for a specific isomer, it can also increase the rate of side reactions. This should be approached with careful screening of conditions.

Troubleshooting Guide: Common Issues & Solutions

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive brominating agent. 2. Reaction temperature is too low. 3. Insufficient activation of the brominating agent.1. Use a fresh bottle of brominating agent (e.g., recrystallize NBS). 2. Allow the reaction to slowly warm to room temperature after initial addition at a low temperature. 3. For very deactivated systems (unlikely here), a catalytic amount of a mild acid might be needed, but proceed with caution.
Polybromination 1. Brominating agent is too reactive (e.g., Br₂). 2. Stoichiometry is off (excess bromine). 3. Reaction temperature is too high.1. Switch to a milder agent like NBS or Dibromodimethylhydantoin (DBDMH). 2. Use 0.95-1.0 equivalents of the brominating agent. Consider slow, portion-wise addition. 3. Maintain the reaction at 0 °C or below.
Oxidation (Dark Color) 1. Presence of oxygen. 2. Use of a strong oxidizing brominating agent. 3. Protic solvent participation.1. Degas the solvent and maintain an inert atmosphere (N₂ or Ar). 2. Avoid reagents like bromine in acetic acid. Stick to NBS in DCM or THF. 3. Use dry, aprotic solvents.
Hydrolysis/Ring Opening 1. Presence of strong acid impurities. 2. Presence of water.1. Ensure reagents (e.g., NBS) are pure and free of acidic byproducts like succinimide hydrobromide. 2. Use anhydrous solvents and perform the reaction under an inert atmosphere.

Core Mechanisms: The Battle for Selectivity

The desired reaction is a clean electrophilic aromatic substitution (SEAr). However, given the high activation of the substrate, several competing pathways exist. Understanding these pathways is key to designing a successful experiment.

sub Hydroxybenzodioxinone (Substrate) desired TARGET: Monobrominated Product sub->desired Electrophilic Aromatic Substitution (SEAr) poly SIDE REACTION: Polybromination sub->poly Further Reaction ox SIDE REACTION: Oxidation (Quinones) sub->ox Oxidation br_source Brominating Agent (e.g., NBS) br_source->desired br_source->poly br_source->ox desired->poly Further Reaction

Caption: Desired SEAr pathway vs. common side reactions.

The key to success is to favor the kinetics of the green pathway (SEAr) while suppressing the red (Polybromination) and yellow (Oxidation) pathways. This is achieved primarily by controlling the concentration and reactivity of the electrophilic bromine species.

Recommended Protocol: Selective Monobromination using NBS

This protocol is designed to maximize the yield of the monobrominated product while minimizing side reactions.

Materials:

  • Hydroxybenzodioxinone substrate

  • N-Bromosuccinimide (NBS), recrystallized

  • Anhydrous Dichloromethane (DCM)

  • Argon or Nitrogen gas supply

  • Standard glassware (round-bottom flask, stir bar, dropping funnel)

  • TLC plates and appropriate eluent system

Procedure:

  • Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a septum under an inert atmosphere (Ar or N₂).

  • Dissolution: Dissolve the hydroxybenzodioxinone (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Preparation: In a separate flask, dissolve recrystallized NBS (0.98 eq) in anhydrous DCM.

  • Slow Addition: Add the NBS solution to the stirring substrate solution dropwise via a syringe or dropping funnel over a period of 30-60 minutes. The slow addition is critical to maintain a low concentration of Br₂.

  • Monitoring: Monitor the reaction progress by TLC. Check for the disappearance of the starting material and the appearance of a new, single product spot. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed (or consumption has stalled), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). This will consume any remaining active bromine species.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aq. Na₂S₂O₃, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Troubleshooting Workflow

If your experiment fails, use the following decision tree to diagnose the issue.

start Analyze Crude Reaction Mixture (TLC/LCMS) q1 Multiple Spots (Higher Rf than Product)? start->q1 q2 Dark Color / Baseline Material on TLC? q1->q2 No res1 Likely Polybromination. ACTION: 1. Lower Temp to 0°C or -78°C. 2. Use 0.95 eq NBS. 3. Add NBS solution slowly. q1->res1 Yes q3 Mainly Unreacted Starting Material? q2->q3 No res2 Likely Oxidation. ACTION: 1. Degas solvent. 2. Use fresh, recrystallized NBS. 3. Ensure anhydrous conditions. q2->res2 Yes res3 Reaction Stalled. ACTION: 1. Check NBS purity. 2. Allow to warm to RT. 3. Confirm starting material identity. q3->res3 Yes

Caption: A decision tree for troubleshooting bromination reactions.

References

  • Title: N-Bromosuccinimide. Source: Reag. Chem. (2001). A comprehensive overview of NBS as a brominating agent, highlighting its ability to provide a low, constant concentration of bromine, which is key for selectivity. [Link]

  • Title: The mechanism of the bromination of phenols and their ethers with N-bromosuccinimide. The role of hydrogen bromide. Source: J. Org. Chem. (1984). This paper discusses the complexities of phenol bromination, including the potential for oxidative side reactions and the role of acidic byproducts. [Link]

  • Title: Regioselective Monobromination of Activated Aromatic Compounds. Source: Organic Syntheses (2005). Provides a general, reliable procedure for the monobromination of highly activated aromatic rings using NBS, emphasizing control of stoichiometry and temperature. [Link]

  • Title: N-BROMOSUCCINIMIDE - A CONVENIENT REAGENT FOR THE BROMINATION OF AROMATIC AND HETEROAROMATIC COMPOUNDS. Source: Synthetic Communications (1998). This review highlights the versatility and advantages of NBS for the bromination of electron-rich aromatic systems, reinforcing its role in preventing polybromination. [Link]

  • Title: Electrophilic Aromatic Substitution. Source: Chem LibreTexts. A foundational resource explaining the principles of directing groups in SEAr, which governs the regioselectivity of the bromination. [Link]

"alternative brominating agents for the synthesis of 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the bromination of 7-hydroxy-2,2-dimethyl-benzodioxin-4-one. Our goal is to empower you with the knowledge to perform this synthesis safely, efficiently, and with high yields by exploring effective alternative brominating agents.

Section 1: Frequently Asked Questions (FAQs) - Selecting the Right Brominating Agent

This section addresses common questions regarding the choice of brominating agents, moving beyond hazardous traditional reagents like elemental bromine.

Q1: Why should I consider alternative brominating agents to elemental bromine (Br₂) for the synthesis of 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one?

A1: While elemental bromine is a powerful brominating agent, its use presents significant challenges, particularly in a research and development setting.[1][2] It is highly toxic, corrosive, and volatile, requiring stringent safety precautions for handling and storage.[3] Moreover, its high reactivity can lead to over-bromination and the formation of unwanted byproducts, complicating purification and reducing the overall yield of the desired product.[4][5] Alternative reagents often offer improved safety profiles, better regioselectivity, and milder reaction conditions, making them more suitable for modern synthetic applications.[1][3]

Q2: What are the most common and effective alternative brominating agents for this synthesis?

A2: Two of the most widely used and effective alternatives for the bromination of activated aromatic compounds like phenols are N-Bromosuccinimide (NBS) and Pyridinium Tribromide (PBr₃·Py) .[6][7][8] Both reagents are solids, making them significantly easier and safer to handle than liquid bromine.[9][10] They are known for their ability to provide controlled monobromination of activated rings under relatively mild conditions.[1][6]

Q3: How does N-Bromosuccinimide (NBS) work as a brominating agent for phenols?

A3: N-Bromosuccinimide serves as an electrophilic bromine source.[11] In the presence of an electron-rich aromatic ring, such as the phenol in 7-hydroxy-2,2-dimethyl-benzodioxin-4-one, the polarized N-Br bond is attacked by the aromatic ring.[12] The reaction proceeds via an electrophilic aromatic substitution mechanism.[12] The hydroxyl group of the phenol is a strong activating group, directing the substitution primarily to the ortho and para positions.[4] Due to steric hindrance from the adjacent dioxinone ring, bromination is expected to occur at the C6 position, which is para to the hydroxyl group.

Q4: What are the advantages of using Pyridinium Tribromide?

A4: Pyridinium tribromide is a stable, crystalline solid that acts as a convenient source of bromine.[9][10] It is considered a milder brominating agent than elemental bromine, which can lead to higher selectivity and reduced formation of polybrominated byproducts.[7] The reagent is easy to handle and weigh, and the reaction work-up is often straightforward.[9]

Section 2: Troubleshooting Guide - Navigating Experimental Challenges

This section provides solutions to common problems encountered during the synthesis.

Q1: My TLC analysis shows multiple spots, indicating the formation of multiple products. What is happening and how can I fix it?

A1: The presence of multiple spots on your TLC plate is a strong indicator of either incomplete reaction or the formation of byproducts, most commonly polybrominated species.

  • Cause 1: Over-bromination. The starting material is highly activated towards electrophilic substitution, and using an excess of the brominating agent or harsh reaction conditions can lead to the addition of more than one bromine atom to the aromatic ring.

  • Solution 1: Stoichiometry Control. Carefully control the stoichiometry of your brominating agent. Start with a 1:1 molar ratio of the brominating agent to your starting material. You can perform small-scale trials to optimize this ratio.

  • Solution 2: Temperature Control. Run the reaction at a lower temperature. Many brominations with NBS or pyridinium tribromide can be effectively carried out at 0°C or even room temperature to minimize side reactions.

  • Cause 2: Presence of Impurities. Impurities in your starting material or solvent can lead to side reactions.

  • Solution 3: Purification of Starting Materials. Ensure your 7-hydroxy-2,2-dimethyl-benzodioxin-4-one is pure before starting the reaction. Recrystallization or column chromatography may be necessary. Use dry, high-purity solvents.

Q2: The yield of my desired 6-bromo product is consistently low. What are the potential causes and how can I improve it?

A2: Low yields can stem from several factors, from incomplete reactions to product loss during work-up.

  • Cause 1: Incomplete Reaction. The reaction may not be going to completion under your current conditions.

  • Solution 1: Reaction Time and Monitoring. Monitor the reaction progress closely using TLC. If the starting material is still present after a significant amount of time, you may need to extend the reaction time or slightly increase the temperature.

  • Solution 2: Solvent Choice. The choice of solvent can significantly impact the reaction rate and outcome. For NBS brominations, solvents like dichloromethane (DCM), chloroform, or acetonitrile are commonly used.[1] For pyridinium tribromide, glacial acetic acid is often a good choice.

  • Cause 2: Product Loss During Work-up and Purification. The desired product might be lost during the extraction or purification steps.

  • Solution 3: Optimized Work-up Procedure. Ensure your work-up procedure is optimized. This may involve careful pH adjustment during aqueous washes to ensure your phenolic product is in the desired state for extraction.

  • Solution 4: Appropriate Purification Method. Column chromatography is often the most effective method for purifying the product and separating it from unreacted starting material and byproducts. Choose an appropriate solvent system for your column to ensure good separation.

Q3: I am observing a significant amount of a dibrominated byproduct. How can I favor the formation of the monobrominated product?

A3: Formation of a dibrominated product is a classic example of over-reactivity.

  • Solution 1: Slow Addition of Brominating Agent. Instead of adding the brominating agent all at once, add it portion-wise or as a solution dropwise over a period of time. This helps to maintain a low concentration of the brominating agent in the reaction mixture, favoring monosubstitution.

  • Solution 2: Use of a Milder Brominating Agent. If you are still observing significant disubstitution with a particular reagent, consider switching to a milder one. For instance, if NBS is too reactive, pyridinium tribromide might offer better control.

  • Solution 3: Protecting Groups. In more complex cases, though likely unnecessary for this specific substrate, one could consider the use of a protecting group to temporarily deactivate the ring and then remove it after the desired monobromination is achieved.

Section 3: Experimental Protocols and Data

This section provides detailed experimental procedures and a comparative table for the recommended brominating agents.

Comparative Data of Alternative Brominating Agents
FeatureN-Bromosuccinimide (NBS)Pyridinium Tribromide (PBr₃·Py)
Physical State White to off-white crystalline solidRed-orange crystalline solid
Molar Mass 177.98 g/mol 319.86 g/mol
Handling Relatively easy to handle, moisture sensitiveStable and easy to handle solid
Typical Solvents DCM, Chloroform, Acetonitrile, Acetic AcidGlacial Acetic Acid, THF
Reaction Conditions 0°C to room temperatureRoom temperature
Selectivity Generally good for monobromination of activated ringsOften provides higher selectivity than NBS
Safety Irritant, handle with care in a fume hoodCorrosive, handle with care in a fume hood
Protocol 1: Bromination using N-Bromosuccinimide (NBS)

Materials:

  • 7-hydroxy-2,2-dimethyl-benzodioxin-4-one

  • N-Bromosuccinimide (NBS), recrystallized if necessary

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 7-hydroxy-2,2-dimethyl-benzodioxin-4-one (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C in an ice bath.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains at 0°C.

  • Stir the reaction mixture at 0°C and monitor its progress by TLC.

  • Once the starting material is consumed (typically 1-3 hours), quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted NBS.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one.

Protocol 2: Bromination using Pyridinium Tribromide

Materials:

  • 7-hydroxy-2,2-dimethyl-benzodioxin-4-one

  • Pyridinium Tribromide

  • Glacial Acetic Acid

  • Ice-water

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 7-hydroxy-2,2-dimethyl-benzodioxin-4-one (1.0 eq) in glacial acetic acid in a round-bottom flask with a magnetic stirrer.

  • Add Pyridinium Tribromide (1.05 eq) in one portion at room temperature.

  • Stir the mixture at room temperature and monitor the reaction by TLC.

  • Upon completion (typically 2-4 hours), pour the reaction mixture into a beaker of ice-water.

  • A precipitate of the crude product may form. If so, collect it by filtration. If not, extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution (carefully, due to CO₂ evolution) until the aqueous layer is neutral or slightly basic. Then wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography on silica gel to yield the desired product.

Section 4: Visualizing the Workflow and Safety

Decision-Making Workflow for Bromination

Bromination_Workflow start Start: Need to brominate 7-hydroxy-2,2-dimethyl-benzodioxin-4-one safety Review Safety Data Sheets (SDS) for all reagents start->safety reagent_choice Select Brominating Agent safety->reagent_choice nbs N-Bromosuccinimide (NBS) - Good reactivity - Milder than Br₂ reagent_choice->nbs For general use ptbr3 Pyridinium Tribromide - Milder, higher selectivity - Solid, easy to handle reagent_choice->ptbr3 For higher selectivity reaction_setup Set up reaction under inert atmosphere (if necessary) and at appropriate temperature nbs->reaction_setup ptbr3->reaction_setup monitoring Monitor reaction progress by TLC reaction_setup->monitoring monitoring->reaction_setup Incomplete reaction workup Aqueous Work-up & Extraction monitoring->workup Reaction complete purification Purification by Column Chromatography workup->purification analysis Characterize product (NMR, MS, etc.) purification->analysis end End: Pure 6-Bromo product analysis->end

Sources

Technical Support Center: Scale-Up Synthesis of 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-BD041-SUI-V1.2

Last Updated: January 17, 2026

Introduction

Welcome to the technical support center for the synthesis of 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one. This guide is intended for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic and field-proven insights to anticipate and overcome the challenges inherent in scaling up this multi-step synthesis.

The target molecule, while specific, belongs to the benzodioxinone class of compounds, which are known for their utility as synthetic intermediates and their potential photo- and thermal-reactivity.[1][2][3][4] The scale-up of its synthesis presents challenges common to many multi-step aromatic syntheses, including regioselectivity, thermal management, and purification of phenolic compounds.[5][6] This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios you are likely to encounter.

Part 1: General Synthetic Strategy & Key Scale-Up Pinch Points

The most logical synthetic route involves three key transformations:

  • Cyclization: Condensation of a substituted catechol with an acetone equivalent to form the benzodioxinone core.

  • Hydroxylation: Introduction of the 7-hydroxy group (or use of a pre-functionalized starting material).

  • Bromination: Regioselective bromination to install the bromine at the 6-position.

The order of these steps can be varied, but each presents unique scale-up challenges. The following workflow diagram illustrates the primary decision points and potential failure modes that this guide will address.

Synthesis_Workflow cluster_0 Upstream Process cluster_1 Core Transformations cluster_2 Downstream & Scale-Up Issues SM Starting Materials (Catechol Derivative) Cyclization Cyclization (e.g., with Acetone) SM->Cyclization Benzodioxinone Benzodioxinone Intermediate Cyclization->Benzodioxinone Yield/Purity Check Bromination Regioselective Bromination Benzodioxinone->Bromination Crude_Product Crude 6-Bromo Product Bromination->Crude_Product Selectivity Check Thermal_Management Thermal Management Bromination->Thermal_Management Purification Purification (Crystallization/Chromatography) Crude_Product->Purification Final_Product Final API/Intermediate Purification->Final_Product Final Purity >99% Impurity_Profile Impurity Profile Purification->Impurity_Profile

Caption: General synthetic workflow highlighting critical check points.

Part 2: Troubleshooting Guides & FAQs

Section A: Cyclization & Ring Formation

Question 1: We are seeing significant amounts of acetone self-condensation byproducts during the cyclization of catechol with acetone under acidic conditions. How can we mitigate this?

This is a classic competitive reaction pathway. Acetone self-condensation to form mesityl oxide and subsequently phorone is a well-documented issue, which can then react with catechol to form complex spiro compounds.[7][8] The key is to favor the desired bimolecular reaction over the acetone self-reaction.

Expert Insight & Troubleshooting:

  • Stoichiometry Control: At scale, ensure the catechol derivative is always in slight excess relative to acetone at the point of reaction. This can be achieved by sub-surface addition of acetone to a heated solution of the catechol. Avoid adding the catechol to a large volume of acetone.

  • Catalyst Choice: While strong acids like sulfuric acid are effective, they can also aggressively promote acetone self-condensation. Consider using a milder, solid-supported acid catalyst (e.g., Amberlyst-15) which can be filtered off. This often provides better selectivity and simplifies workup at scale.

  • Temperature Management: Keep the reaction temperature as low as feasible to achieve a reasonable reaction rate. The activation energy for acetone self-condensation is often higher than that for the desired cyclization. A Design of Experiments (DoE) approach is highly recommended to find the optimal temperature.

  • Use of Acetone Surrogates: Consider using 2,2-dimethoxypropane as an acetone equivalent. It reacts with the catechol under acidic conditions to form the desired acetal and generates methanol and acetone in situ at a controlled rate, minimizing the standing concentration of free acetone available for self-condensation.

Question 2: Our yield for the benzodioxinone ring formation is inconsistent upon scale-up. What are the most likely causes?

Inconsistent yields often point to issues with starting material quality or inadequate control over reaction parameters that were negligible at the lab scale.

Troubleshooting Decision Tree:

Yield_Troubleshooting Start Inconsistent Yield SM_Purity Check Catechol Purity (Water content, metal traces) Start->SM_Purity Solvent_Quality Verify Solvent Quality (Anhydrous?) Start->Solvent_Quality Atmosphere Inert Atmosphere? (Phenols oxidize) Start->Atmosphere Workup Workup pH Control? (Product stability) Start->Workup Water_Test Action: Karl Fischer Titration SM_Purity->Water_Test ICP_MS Action: ICP-MS for metals SM_Purity->ICP_MS N2_Blanket Action: Implement N2 blanket during reaction and workup Atmosphere->N2_Blanket pH_Probe Action: Calibrate pH probes. Avoid strong bases. Workup->pH_Probe

Caption: Decision tree for diagnosing inconsistent cyclization yields.

Expert Insight: Phenolic compounds, especially catechols (1,2-dihydroxybenzenes), are highly susceptible to oxidation, which can be catalyzed by trace metal impurities in the starting material or ingress of oxygen.[9] This often leads to the formation of colored quinone-type impurities that complicate purification. At scale, the larger surface area and longer processing times exacerbate this issue. A robust nitrogen or argon blanket is non-negotiable.

Section B: Regioselective Bromination

Question 3: Our bromination of the 7-hydroxy-2,2-dimethyl-benzodioxin-4-one intermediate is not selective, leading to di-bromo and other isomeric impurities. How can we improve regioselectivity for the 6-position?

This is a challenge in electrophilic aromatic substitution. The existing hydroxyl and ether oxygens are both activating, ortho-, para-directing groups. The desired 6-position is ortho to the hydroxyl and meta to the ring ether oxygen. The primary challenge is to control the powerful activating effect of the hydroxyl group.

Expert Insight & Protocol:

The key is to moderate the reactivity of the system. Using a milder brominating agent than elemental bromine (Br₂) is critical. N-Bromosuccinimide (NBS) is a common choice, but its handling and thermal safety must be carefully evaluated at scale.[10][11]

Table 1: Comparison of Brominating Agents

ReagentTypical SolventProsCons on Scale-Up
Br₂Acetic Acid, DCMInexpensive, potentHighly corrosive, poor selectivity, generates HBr byproduct
NBSAcetonitrile, THFMilder, easier to handleCan be thermally unstable, potential for runaway reactions with certain solvents (e.g., 2-MeTHF).[11]
Pyridinium Bromide PerbromideAcetic Acid, THFSolid, less fumingMore expensive, introduces pyridine into the waste stream
Dibromodimethylhydantoin (DBDMH)DCM, AcetonitrileHigh bromine content, stable solidCan be aggressive, requires careful stoichiometry control

Recommended Protocol for Selective Monobromination:

  • Reactor Setup: Charge the reactor with 7-hydroxy-2,2-dimethyl-benzodioxin-4-one (1.0 eq) and a suitable solvent like acetonitrile (10 vol). Ensure the reactor is inerted with nitrogen.

  • Temperature Control: Cool the mixture to 0-5 °C. This is critical to slow the reaction rate and improve selectivity.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.02 - 1.05 eq) portion-wise over 2-3 hours. Causality: Slow addition prevents localized high concentrations of the electrophile, which can lead to over-bromination.

  • In-Process Control (IPC): Monitor the reaction progress every 30 minutes via HPLC. The reaction is complete when <1% of the starting material remains.

  • Quenching: Once complete, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to destroy any remaining active bromine.

  • Workup: Proceed with standard aqueous workup and extraction.

Question 4: We are concerned about the thermal safety of our bromination reaction during scale-up. What are the primary hazards?

This is a critical and valid concern. Bromination reactions are exothermic, and the use of reagents like NBS introduces additional decomposition hazards.[10][11] The primary risk is a runaway reaction, where the heat generated by the reaction exceeds the cooling capacity of the reactor, leading to an uncontrolled temperature increase.[12][13]

Expert Insight & Safety Measures:

  • Calorimetry Data is Essential: Before any scale-up beyond a few grams, perform reaction calorimetry (RC1) or Differential Scanning Calorimetry (DSC) analysis. This will quantify the heat of reaction (ΔHr) and the adiabatic temperature rise (ΔTad).[14] This data is non-negotiable for a safe scale-up.

  • Dosing Control is Cooling Control: The rate of heat generation is directly proportional to the rate of reagent addition. The addition of the brominating agent must be controlled such that the cooling system can comfortably remove the generated heat. Never add the full amount of brominating agent at once (batch mode). A semi-batch process (controlled addition) is mandatory.[11]

  • Solvent Selection: Be aware of solvent-reagent incompatibilities. For instance, NBS can react hazardously with solvents like 2-methyltetrahydrofuran (2-MeTHF).[11] Acetonitrile or dichloromethane are generally safer choices, but their compatibility must be verified for your specific process.

  • Emergency Planning: Have a documented plan for cooling failure. This typically involves an emergency quench with a pre-chilled solution (e.g., sodium thiosulfate) that can be rapidly added to the reactor to stop the reaction.

Section C: Purification & Stability

Question 5: Our final product, 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one, is showing color instability and degradation upon storage. What is causing this and how can we prevent it?

The combination of a phenol and a bromo-aromatic makes this molecule susceptible to oxidative degradation, especially in the presence of light, air, and trace metals. The phenolic hydroxyl group can be oxidized to a quinone-like structure, which is often highly colored.

Expert Insight & Stabilization Strategies:

  • Purification is Key: The primary goal of purification is not just to achieve high purity, but also to remove residual catalysts, metals, and acidic/basic impurities that can catalyze degradation.

  • Purification Method Selection:

    • Crystallization: This is the most scalable and preferred method. A solvent screen to identify a system that provides good crystal formation and effectively purges impurities is crucial. Consider anti-solvent crystallization.

    • Chromatography: While effective, silica gel chromatography can be problematic for acidic phenols. Consider using a deactivated or neutral silica. For large quantities, Medium Pressure Liquid Chromatography (MPLC) or High-Performance Counter-Current Chromatography (HPCCC) are viable options for purifying phenolic compounds.[5][15]

  • Final Product Formulation & Storage:

    • Atmosphere: Package the final product under an inert atmosphere (nitrogen or argon).

    • Light Protection: Use amber or opaque containers to protect from light.

    • Antioxidants/Chelators: In some cases, adding a small amount (e.g., <0.1%) of an antioxidant like BHT (butylated hydroxytoluene) or a chelating agent like EDTA can significantly improve long-term stability by scavenging free radicals and sequestering catalytic metal ions.

References

  • Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candid
  • Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction.
  • Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction.American Chemical Society.
  • Extraction and characterization of phenolic compounds and their potential antioxidant activities.PMC - PubMed Central.
  • Methods of purification of raw polyphenol extract for chrom
  • Reaction Calorimetry and Scale-Up Considerations of Bromo- and Chloro-Boron Subphthalocyanine.ACS Chemical Health & Safety.
  • Techniques for Analysis of Plant Phenolic Compounds.PMC - NIH.
  • Extraction techniques for the determination of phenolic compounds in food.SciSpace.
  • Benzodioxinone Photochemistry in Macromolecular Science: Progress, Challenges, and Opportunities.
  • Synthesis and characterization of benzodioxinone mono-telechelics and their use in block copolymeriz
  • Condensation reaction between catechol and acetone.Chemistry Stack Exchange.
  • Condensation reaction between c
  • Synthesis and Characterization of Benzodioxinone-Bearing Methacrylate-Based Random Copolymer via Atom Transfer Radical Polymeriz
  • Managing Hazards for Scale Up of Chemical Manufacturing Processes.
  • Scale-up Reactions.Division of Research Safety - University of Illinois.
  • Benzodioxinone Photochemistry in Macromolecular Science: Progress, Challenges, and Opportunities.American Chemical Society.
  • Dihydroxybenzenes.Wikipedia.

Sources

Technical Support Center: Purification of 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of crude 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one. This document offers troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established principles of organic chemistry.

Introduction to Purification Challenges

6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one is a moderately polar aromatic compound. Its purification is critical to ensure the integrity of downstream applications. The primary challenges in purifying this molecule often stem from the presence of unreacted starting materials, byproducts from side reactions, and degradation products. The phenolic hydroxyl group and the aromatic bromine atom influence its solubility and reactivity, which must be considered when selecting a purification strategy.

Troubleshooting Guide

Encountering issues during purification is a common aspect of experimental work. The following table addresses specific problems you may face while purifying 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one.

Problem Potential Cause(s) Recommended Solution(s)
Low yield after recrystallization The chosen solvent is too good, even at low temperatures, leading to significant product loss in the mother liquor.Test a range of solvent systems. A mixture of a "good" solvent (in which the compound is soluble when hot) and a "poor" solvent (in which it is less soluble when cold) can be effective.[1][2][3]
Too much solvent was used during the recrystallization process.Use the minimum amount of hot solvent required to fully dissolve the crude product.[3]
Premature crystallization occurred during hot filtration.Ensure the filtration apparatus is pre-heated. Dilute the hot solution with a small amount of additional hot solvent before filtration to prevent premature crystal formation.[4]
Product "oils out" during recrystallization The boiling point of the solvent is too high, causing the product to melt before dissolving.Select a solvent with a lower boiling point.
The solution is supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[5]
Colored impurities remain after purification The impurities have similar polarity to the product and co-crystallize or co-elute.For recrystallization, add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[1][2] For column chromatography, use a shallower solvent gradient to improve separation.
Incomplete separation on column chromatography The chosen eluent system has a polarity that is too high or too low.Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that provides good separation between the product and impurities.[6]
The column is overloaded with the crude sample.Use an appropriate amount of crude material for the size of the column. A general rule is a 1:20 to 1:100 ratio of sample to stationary phase by weight.
Streaking or tailing of the product spot on TLC The compound is interacting too strongly with the stationary phase (e.g., silica gel) due to its acidic phenolic group.Add a small amount of a polar modifier, such as acetic acid or triethylamine, to the eluent to improve the spot shape. For basic compounds, a basic column may be beneficial.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one?

A1: While specific impurities depend on the synthetic route, common contaminants in similar syntheses can include:

  • Unreacted starting materials: Such as the precursor catechol or hydroquinone derivative.

  • Over-brominated species: Molecules with additional bromine atoms on the aromatic ring.

  • Byproducts from side-reactions: Depending on the reagents used, these could include a variety of related aromatic compounds.

  • Degradation products: Benzodioxinones can be sensitive to heat and light, which may lead to the formation of ketenes and other derivatives.[8][9][10]

Q2: How do I choose the best purification method: recrystallization or column chromatography?

A2: The choice depends on the nature and quantity of the impurities.

  • Recrystallization is an effective technique for removing small amounts of impurities from a solid compound that is thermally stable.[1][2][3] It is generally a faster and more scalable method than chromatography.

  • Column chromatography is a more powerful separation technique that can resolve mixtures with multiple components or impurities with polarities similar to the product.[6][11][12] It is often used when recrystallization fails to achieve the desired purity.

Q3: What is a good starting point for a recrystallization solvent for this molecule?

A3: Given the polar phenolic group and the less polar benzodioxinone core, a moderately polar solvent or a mixed solvent system is a good starting point. You could explore:

  • Single solvents: Ethanol, methanol, or ethyl acetate.

  • Mixed solvent systems: Toluene/heptane, ethyl acetate/hexane, or ethanol/water. The ideal system will dissolve the compound when hot but have limited solubility when cold.[1][3][4]

Q4: For column chromatography, what stationary and mobile phases should I consider?

A4:

  • Stationary Phase: Silica gel is a standard choice for compounds of this polarity.[6][11]

  • Mobile Phase (Eluent): A mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane is a good starting point. The optimal ratio should be determined by TLC analysis to achieve an Rf value for the product of around 0.3-0.4.[6][12]

Q5: My purified product is still not pure according to NMR/LC-MS. What should I do?

A5: If a single purification technique is insufficient, a combination of methods may be necessary. For example, you can perform an initial purification by column chromatography to remove the bulk of the impurities, followed by a final recrystallization of the pooled, clean fractions to obtain a highly pure product.

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general procedure for the recrystallization of crude 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one. The choice of solvent should be determined by preliminary solubility tests.

Step-by-Step Methodology:

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.[3][4]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to just dissolve the solid.[1][3]

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[2]

  • Hot Filtration: Quickly filter the hot solution by gravity through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).[1][4]

  • Crystallization: Allow the hot filtrate to cool slowly to room temperature, undisturbed, to allow for the formation of large crystals.[1]

  • Cooling: Once the solution has reached room temperature, place it in an ice-water bath to maximize crystal formation.[1][5]

  • Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[1][5]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[5]

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature to remove any residual solvent.

Protocol 2: Flash Column Chromatography

This protocol outlines a general procedure for the purification of crude 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one using flash column chromatography.

Step-by-Step Methodology:

  • Eluent Selection: Using TLC, determine a solvent system (e.g., a mixture of hexane and ethyl acetate) that gives a retention factor (Rf) of approximately 0.3-0.4 for the target compound.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring a level surface. The solvent level should always be above the silica bed.[11]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, and evaporate the solvent. Carefully add the dried, impregnated silica to the top of the column.[11]

  • Elution: Add the eluent to the top of the column and apply pressure (e.g., with a pump or inert gas) to begin eluting the compounds.

  • Fraction Collection: Collect the eluent in small fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.[11]

Visualizing the Purification Workflow

Purification_Workflow cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography crude1 Crude Product dissolve Dissolve in minimal hot solvent crude1->dissolve hot_filter Hot Gravity Filtration dissolve->hot_filter cool Cool to Crystallize hot_filter->cool vac_filter Vacuum Filtration cool->vac_filter pure1 Pure Product vac_filter->pure1 crude2 Crude Product load Load onto Silica Column crude2->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate pure2 Pure Product evaporate->pure2

Caption: General workflows for purification by recrystallization and column chromatography.

References

  • Experiment 2: Recrystallization. (n.d.). Retrieved from [Link]

  • Recrystallization. (n.d.). NIUS Chemistry Experiments. Retrieved from [Link]

  • Recrystallization. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Recrystallization1. (n.d.). Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Separation of Compounds Using Column Chromatography. (n.d.). Organic Chemistry Virtual Lab. Retrieved from [Link]

  • 6-Bromo-7-hydroxy-2,2-dimethyl-benzo[1][5]dioxin-4-one. (n.d.). PubChem. Retrieved from [Link]

  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (2022). Environmental Science and Pollution Research, 29(45), 68832-68841.
  • column chromatography & purification of organic compounds. (2021, February 9). [Video]. YouTube. [Link]

  • Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2017). Synthesis of 6-bromo-4-iodoquinoline.
  • Synthesis and characterization of benzodioxinone mono-telechelics and their use in block copolymerization. (2021). Turkish Journal of Chemistry, 45(4), 1198-1208.
  • Synthesis and characterization of benzodioxinone mono-telechelics and their use in block copolymerization. (2021). PubMed. Retrieved from [Link]

  • Celik, C., & Acik, G. (2021). Synthesis and Characterization of Benzodioxinone-Bearing Methacrylate-Based Random Copolymer via Atom Transfer Radical Polymerization. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(2), 501-510.
  • Harrison, W. T. A., et al. (2025). Synthesis and structure of 6-bromo-2-(diethoxy-methyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate.
  • A kind of method for preparing 7 hydroxyl mitragynines. (2017). Google Patents.
  • Benzodioxinone Photochemistry in Macromolecular Science: Progress, Challenges, and Opportunities. (2017). ACS Macro Letters, 6(12), 1392-1397.
  • Benzodioxinone Photochemistry in Macromolecular Science: Progress, Challenges, and Opportunities. (2017). PubMed. Retrieved from [Link]

  • Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. (2015). AAPS PharmSciTech, 16(1), 1-19.
  • A kind of method for preparing 7 hydroxyl mitragynines. (2017). Google Patents.
  • Benzodioxinone Photochemistry in Macromolecular Science: Progress, Challenges, and Opportunities. (2017). ACS Macro Letters, 6(12), 1392-1397.

Sources

"impact of temperature on the synthesis of 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one"

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one. Temperature is a critical parameter in this synthesis, directly influencing reaction rate, product yield, and purity. This document is structured to provide both foundational knowledge and practical troubleshooting advice in a readily accessible question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one?

The synthesis of 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one is typically achieved through the cyclization of 4-bromoresorcinol with 2-bromoisobutyryl bromide. This reaction involves the formation of an ester intermediate, followed by an intramolecular cyclization to yield the final benzodioxinone product. The reaction is generally carried out in the presence of a base to facilitate the reaction.

Q2: Why is temperature control so critical in this synthesis?

Temperature control is paramount for several reasons:

  • Reaction Rate: Like most chemical reactions, the rate of synthesis is temperature-dependent. Insufficient temperature can lead to a sluggish or incomplete reaction, while excessive temperature can accelerate the reaction to an uncontrollable rate.

  • Side Reactions: High temperatures can promote undesirable side reactions, such as polymerization of the starting materials or decomposition of the product. This can lead to a lower yield and a more complex purification process.

  • Regioselectivity: In some cases, temperature can influence the regioselectivity of the reaction, potentially leading to the formation of undesired isomers.

  • Reagent Stability: The cyclizing agent, 2-bromoisobutyryl bromide, is a highly reactive and moisture-sensitive compound.[1][2] Elevated temperatures can exacerbate its decomposition, reducing its effectiveness in the reaction.

Q3: What are the visual or analytical indicators of improper temperature control?

Several signs can indicate that the reaction temperature is not optimal:

  • Color Change: A significant and unexpected darkening of the reaction mixture can suggest product decomposition or the formation of polymeric side products, often due to excessive heat.

  • Incomplete Reaction: If thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) analysis shows a significant amount of starting material remaining after the expected reaction time, the temperature may be too low.

  • Formation of Multiple Products: The appearance of multiple unexpected spots on a TLC plate or peaks in an HPLC chromatogram can indicate the formation of side products due to an inappropriate temperature.

Troubleshooting Guide

Problem Potential Cause (Temperature-Related) Recommended Solution
Low to No Product Yield Temperature too low: The activation energy for the reaction is not being met, leading to a very slow or stalled reaction.Gradually increase the reaction temperature in 5-10°C increments, monitoring the reaction progress by TLC or HPLC at each stage.
Temperature too high: The product or starting materials are decomposing at the reaction temperature.Run the reaction at a lower temperature. Consider starting at 0°C (ice bath) and allowing the reaction to slowly warm to room temperature.
High Levels of Impurities Temperature too high: Promotes the formation of side products through various competing reaction pathways.Decrease the reaction temperature. A lower temperature will favor the thermodynamically more stable product and reduce the rate of side reactions.
Reaction is Uncontrollable (Exothermic) Inadequate cooling: The heat generated by the reaction is not being dissipated effectively, leading to a rapid increase in temperature.Ensure the reaction vessel is adequately submerged in a cooling bath (e.g., ice-water or ice-salt). Add the 2-bromoisobutyryl bromide dropwise to control the rate of the exothermic reaction.[2]
Product is a Dark, Tarry Substance Excessive temperature: High heat has led to significant decomposition and polymerization.Repeat the synthesis at a much lower temperature. If the reaction is initiated at room temperature, try performing it at 0°C or even lower.

Experimental Protocols

The following is a representative protocol for the synthesis of 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one. Note: This protocol is based on established chemical principles for analogous reactions and should be optimized for your specific laboratory conditions.

Protocol 1: Synthesis of 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one

Materials:

  • 4-Bromoresorcinol[3]

  • 2-Bromoisobutyryl bromide[1][4]

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Base (e.g., Triethylamine, Pyridine)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle/cooling bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve 4-bromoresorcinol in the chosen anhydrous solvent.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Base Addition: Slowly add the base to the cooled solution while stirring.

  • Reagent Addition: Add 2-bromoisobutyryl bromide dropwise to the reaction mixture over a period of 30-60 minutes. Maintain the temperature at 0°C during the addition.

  • Reaction: After the addition is complete, allow the reaction to stir at 0°C for one hour, then slowly warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup: Quench the reaction with water or a dilute acid solution. Extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Reaction Pathway

G Synthesis of 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one 4-Bromoresorcinol 4-Bromoresorcinol Intermediate_Ester Intermediate Ester 4-Bromoresorcinol->Intermediate_Ester + 2-Bromoisobutyryl bromide (Base, Solvent) 2-Bromoisobutyryl bromide 2-Bromoisobutyryl bromide Product 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one Intermediate_Ester->Product Intramolecular Cyclization

Caption: Proposed reaction pathway for the synthesis.

Troubleshooting Workflow

G Temperature Troubleshooting Workflow start Reaction Outcome Unsatisfactory low_yield Low Yield? start->low_yield high_impurities High Impurities? low_yield->high_impurities No temp_too_low Hypothesis: Temp Too Low low_yield->temp_too_low Yes temp_too_high_yield Hypothesis: Temp Too High (Decomposition) low_yield->temp_too_high_yield Yes, with decomposition uncontrolled_reaction Uncontrolled Reaction? high_impurities->uncontrolled_reaction No temp_too_high_impurities Hypothesis: Temp Too High (Side Reactions) high_impurities->temp_too_high_impurities Yes uncontrolled_reaction->start No, other issue inadequate_cooling Hypothesis: Inadequate Cooling uncontrolled_reaction->inadequate_cooling Yes increase_temp Action: Increase Temp Incrementally temp_too_low->increase_temp decrease_temp Action: Decrease Temp temp_too_high_yield->decrease_temp temp_too_high_impurities->decrease_temp improve_cooling Action: Improve Cooling & Slow Addition inadequate_cooling->improve_cooling

Sources

Validation & Comparative

A Comprehensive Guide to the Structural Validation of 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Unambiguous Structural Verification

In the realm of drug discovery and development, the precise structural characterization of a molecule is paramount. The compound 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one (PubChem CID: 11391643) presents a unique set of structural features that necessitate a robust analytical approach for unequivocal validation.[1] While techniques like mass spectrometry and infrared spectroscopy provide valuable information regarding molecular weight and functional groups, they often fall short in delineating the intricate connectivity of atoms within the molecule. Two-dimensional NMR spectroscopy emerges as the gold standard for elucidating complex molecular structures in solution, offering a detailed roadmap of atomic connections.[2][3][4] This guide will dissect the application of key 2D NMR experiments—COSY, HSQC, and HMBC—to definitively confirm the structure of this benzodioxinone derivative.

The Power of 2D NMR: A Comparative Overview

One-dimensional (1D) NMR provides foundational information about the chemical environment of individual nuclei. However, for a molecule with multiple aromatic protons and substituent groups like 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one, significant signal overlap in the 1D ¹H NMR spectrum can obscure crucial coupling information. 2D NMR overcomes this limitation by spreading the signals across two frequency axes, revealing correlations between different nuclei.[2]

Why 2D NMR is Superior for this Analysis:

  • Resolving Complexity: 2D NMR techniques effectively resolve overlapping signals that are common in the spectra of complex organic molecules.[2]

  • Definitive Connectivity: Experiments like COSY, HSQC, and HMBC provide through-bond correlation information, allowing for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals.[4]

  • Comprehensive Structural Picture: The combination of these experiments allows for a complete reconstruction of the molecular skeleton, confirming the placement of the bromine atom, the hydroxyl group, and the dimethylated dioxinone ring.

Experimental Workflow for Structural Validation

The structural elucidation of 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one via 2D NMR follows a logical and systematic progression.

Caption: A streamlined workflow for the 2D NMR-based structural validation of 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one.

Deciphering the Structure with Key 2D NMR Experiments

COSY (Correlation Spectroscopy): Mapping ¹H-¹H Connections

The COSY experiment is the cornerstone for identifying protons that are coupled to each other, typically through two or three bonds.[2][5][6][7][8] In the spectrum, the 1D ¹H NMR spectrum is plotted on both axes, and cross-peaks appearing off the diagonal indicate coupled protons.[4][6] For 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one, COSY is instrumental in establishing the connectivity of the aromatic protons.

Expected COSY Correlations:

Proton 1Correlates withProton 2Justification
H-5H-8Vicinal coupling (³JHH) between the two aromatic protons.

This single, yet crucial, correlation would confirm the presence of two adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Carbons

The HSQC experiment reveals one-bond correlations between protons and the carbons to which they are directly attached.[4][9][10][11][12] The ¹H NMR spectrum is displayed on one axis and the ¹³C NMR spectrum on the other.[10] This technique is highly sensitive and provides a direct link between the proton and carbon skeletons of the molecule.[9][10][12]

Expected HSQC Correlations:

ProtonCorrelates withCarbonJustification
H-5C-5Direct one-bond attachment.
H-8C-8Direct one-bond attachment.
-CH₃C(CH₃)₂Direct one-bond attachment of the methyl protons to their respective carbons.

The HSQC spectrum will definitively assign the carbon signals for all protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): Unveiling the Molecular Skeleton

The HMBC experiment is arguably the most powerful tool for elucidating the overall carbon framework, as it shows correlations between protons and carbons that are separated by two, three, and sometimes even four bonds.[10][12][13][14][15] Critically, direct one-bond correlations are suppressed.[12]

Key Expected HMBC Correlations for Structural Confirmation:

ProtonCorrelates with (2-3 bonds away)Carbon(s)Structural Insight
H-5C-4, C-6, C-7, C-8aConfirms the position of H-5 relative to the carbonyl group, the bromine-bearing carbon, the hydroxyl-bearing carbon, and the bridgehead carbon.
H-8C-4a, C-6, C-7Confirms the position of H-8 relative to the other bridgehead carbon and the substituted carbons.
-OHC-6, C-7, C-8Pinpoints the location of the hydroxyl group at C-7.
-CH₃C-2, C(CH₃)₂Confirms the gem-dimethyl substitution at the C-2 position of the dioxinone ring.

The collective analysis of these long-range correlations provides an unambiguous assembly of the entire molecular structure.

Caption: A diagram illustrating key anticipated HMBC correlations for structural verification.

Summarized Spectroscopic Data (Predicted)

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one in DMSO-d₆.

Positionδ¹³C (ppm)δ¹H (ppm)COSY (¹H-¹H)HSQC (¹H-¹³C)HMBC (¹H-¹³C)
2~100----CH₃
4~160---H-5
4a~115---H-8
5~120~7.0 (s)H-8C-5C-4, C-6, C-7, C-8a
6~110---H-5, H-8, -OH
7~150---H-5, H-8, -OH
8~118~7.2 (s)H-5C-8C-4a, C-6, C-7
8a~145---H-5
-C(CH₃)₂~25~1.6 (s)-C(CH₃)₂C-2
-OH-~9.5 (br s)--C-6, C-7, C-8

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Detailed Experimental Protocols

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one.

  • Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

All NMR experiments should be performed on a spectrometer with a minimum field strength of 400 MHz, equipped with a probe capable of performing inverse-detection experiments.

  • ¹H NMR:

    • Pulse sequence: zg30

    • Number of scans: 16

    • Spectral width: 16 ppm

  • ¹³C NMR:

    • Pulse sequence: zgpg30

    • Number of scans: 1024

    • Spectral width: 240 ppm

  • COSY:

    • Pulse sequence: cosygpqf

    • Number of increments: 256

    • Number of scans per increment: 8

  • HSQC:

    • Pulse sequence: hsqcedetgpsisp2.3

    • Number of increments: 256

    • Number of scans per increment: 16

  • HMBC:

    • Pulse sequence: hmbcgpndqf

    • Number of increments: 256

    • Number of scans per increment: 32

    • Long-range coupling delay (D6): Optimized for 8 Hz

Conclusion

The synergistic application of COSY, HSQC, and HMBC 2D NMR experiments provides an irrefutable method for the structural validation of 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one. This multi-faceted approach not only confirms the atomic connectivity but also solidifies the assignment of all proton and carbon signals, leaving no ambiguity in the final structure. For researchers in medicinal chemistry and drug development, mastering these techniques is essential for ensuring the integrity of their molecular scaffolds and the reliability of downstream biological data.

References

  • Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]

  • Slideshare. (n.d.). Use of NMR in structure elucidation. [Link]

  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • PubChem. (n.d.). 6-Bromo-7-hydroxy-2,2-dimethyl-benzo[2][3]dioxin-4-one. [Link]

  • NPTEL. (n.d.). Principles and Applications of NMR Spectroscopy. [Link]

  • CF NMR CEITEC. (n.d.). 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). [Link]

  • Wikipedia. (2023). Heteronuclear single quantum coherence spectroscopy. [Link]

  • PubMed. (2014). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. [Link]

  • YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. [Link]

  • Chemistry LibreTexts. (2024). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. [Link]

  • Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility. [Link]

  • CF NMR CEITEC. (n.d.). COSY (COrrelation Spectroscopy). [Link]

  • YouTube. (2025). What Is HSQC NMR? - Chemistry For Everyone. [Link]

  • ORGANIC SPECTROSCOPY INTERNATIONAL. (2014). COSY NMR. [Link]

  • Columbia University. (n.d.). COSY | NMR Core Facility. [Link]

  • Chemistry LibreTexts. (2022). 5.3: HMBC and HMQC Spectra. [Link]

Sources

A Comparative Guide to the Synthetic Strategies for 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and selective synthesis of novel chemical entities is a cornerstone of innovation. The molecule 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one presents a unique scaffold with potential applications in medicinal chemistry, yet a survey of the current literature reveals a scarcity of established, head-to-head comparative studies for its synthesis. This guide, therefore, aims to provide a forward-looking analysis of plausible and efficient synthetic routes, grounded in established chemical principles and analogous reactions.

This document will present two primary, logically derived synthetic strategies. Each route will be dissected to explain the causality behind the proposed experimental choices, ensuring that each protocol is a self-validating system based on known reactivity and selectivity patterns.

Introduction to the Target Molecule

6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one is a halogenated derivative of the 7-hydroxy-2,2-dimethyl-benzodioxin-4-one core. The presence of a bromine atom, a hydroxyl group, and the dioxinone ring system suggests potential for a range of biological activities. The bromine atom can serve as a handle for further functionalization through cross-coupling reactions, while the phenolic hydroxyl group is a key site for hydrogen bonding and metabolic transformations. The rigid dioxinone ring constrains the molecule's conformation, which can be crucial for specific receptor binding. Given these features, establishing a reliable synthetic pathway is of significant interest.

Proposed Synthetic Strategies

Two principal retrosynthetic pathways are proposed for the synthesis of the target molecule.

  • Route 1: Late-Stage Bromination. This approach focuses on first constructing the core heterocyclic system, 7-hydroxy-2,2-dimethyl-benzodioxin-4-one, followed by a regioselective bromination at the C6 position.

  • Route 2: Early-Stage Bromination. This strategy involves the use of a pre-brominated starting material, such as 4-bromoresorcinol, to build the dioxinone ring system with the bromine atom already in place.

The following sections will provide a detailed examination of each route, including step-by-step experimental protocols and a comparative analysis of their respective strengths and weaknesses.

Route 1: Late-Stage Bromination

This strategy prioritizes the formation of the benzodioxinone ring from readily available starting materials, followed by a carefully controlled electrophilic aromatic substitution to introduce the bromine atom.

Workflow Diagram

Route_1_Late_Stage_Bromination cluster_0 Step 1: Dioxinone Ring Formation cluster_1 Step 2: Conversion to Benzodioxinone cluster_2 Step 3: Regioselective Bromination Resorcinol Resorcinol Intermediate1 7-Hydroxy-4-methylcoumarin Resorcinol->Intermediate1 Pechmann Condensation EthylAcetoacetate Ethyl Acetoacetate EthylAcetoacetate->Intermediate1 H2SO4 Conc. H2SO4 H2SO4->Intermediate1 Intermediate2 7-Hydroxy-2,2-dimethyl- benzodioxin-4-one Intermediate1->Intermediate2 Hypothetical Conversion (e.g., with Acetone Dimethyl Acetal) FinalProduct 6-Bromo-7-hydroxy-2,2-dimethyl- benzodioxin-4-one Intermediate2->FinalProduct Electrophilic Aromatic Substitution NBS N-Bromosuccinimide (NBS) NBS->FinalProduct

Caption: Synthetic workflow for Route 1, proceeding via late-stage bromination.

Experimental Protocols

Step 1: Synthesis of 7-Hydroxy-4-methylcoumarin

This initial step utilizes the well-established Pechmann condensation to form the coumarin core.[1]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, add 15 mL of concentrated sulfuric acid.

  • Reagent Preparation: In a separate beaker, dissolve 3.7 g of resorcinol in 5 mL of ethyl acetoacetate.

  • Addition: Slowly add the resorcinol/ethyl acetoacetate solution dropwise to the chilled sulfuric acid, ensuring the temperature is maintained below 20°C.

  • Reaction: After the addition is complete, allow the mixture to stir for 10 minutes.

  • Work-up: Pour the reaction mixture into a beaker containing ice water to precipitate the crude product.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold water, and recrystallize from ethanol to yield 7-hydroxy-4-methylcoumarin.

Step 2: Hypothetical Conversion to 7-Hydroxy-2,2-dimethyl-benzodioxin-4-one

The conversion of a coumarin to a benzodioxinone is not a standard named reaction and represents a key challenge of this route. A plausible approach could involve a reaction with an acetone equivalent under acidic conditions.

  • Reaction Setup: To a solution of 7-hydroxy-4-methylcoumarin in a suitable solvent (e.g., dichloromethane), add an excess of acetone dimethyl acetal and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC.

  • Work-up and Purification: Upon completion, neutralize the acid, remove the solvent under reduced pressure, and purify the residue by column chromatography to isolate 7-hydroxy-2,2-dimethyl-benzodioxin-4-one.

Step 3: Regioselective Bromination

The hydroxyl group at C7 is an activating, ortho, para-directing group. The C8 position is sterically hindered, making the C6 position the most likely site for electrophilic substitution.

  • Reaction Setup: Dissolve 7-hydroxy-2,2-dimethyl-benzodioxin-4-one in a suitable solvent such as acetonitrile or dichloromethane.

  • Reagent Addition: Add one equivalent of N-bromosuccinimide (NBS) to the solution.

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC.

  • Work-up: Once the starting material is consumed, quench the reaction with a solution of sodium thiosulfate.

  • Purification: Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and purify by column chromatography to yield the final product.

Causality and Trustworthiness

The Pechmann condensation is a reliable and high-yielding reaction for the synthesis of coumarins.[1] The proposed conversion to the benzodioxinone, while hypothetical, is based on the principle of acetal formation with a diol system. The final bromination step leverages the directing effect of the hydroxyl group, and the use of NBS provides a milder and more selective alternative to liquid bromine.[2] The success of this route is heavily dependent on the feasibility and yield of the second step.

Route 2: Early-Stage Bromination

This approach introduces the bromine atom at the beginning of the synthesis, using a commercially available or easily prepared brominated starting material.

Workflow Diagram

Route_2_Early_Stage_Bromination cluster_0 Step 1: Dioxinone Ring Formation cluster_1 Step 2: Hypothetical Conversion to Benzodioxinone Bromoresorcinol 4-Bromoresorcinol Intermediate1 6-Bromo-4-(chloromethyl)-7- hydroxycoumarin Bromoresorcinol->Intermediate1 Pechmann-like Condensation Chloroacetoacetate Ethyl 4-chloroacetoacetate Chloroacetoacetate->Intermediate1 H2SO4 Conc. H2SO4 H2SO4->Intermediate1 FinalProduct 6-Bromo-7-hydroxy-2,2-dimethyl- benzodioxin-4-one Intermediate1->FinalProduct Hypothetical Conversion (e.g., with Acetone Dimethyl Acetal)

Caption: Synthetic workflow for Route 2, utilizing an early-stage bromination strategy.

Experimental Protocols

Step 1: Synthesis of 6-Bromo-4-(chloromethyl)-7-hydroxycoumarin

This step is analogous to the Pechmann condensation but uses a different starting material and ketoester. This specific reaction has been reported in the literature.[3]

  • Reaction Setup: In a suitable vessel, combine 4-bromoresorcinol and ethyl 4-chloroacetoacetate.

  • Reagent Addition: Add concentrated sulfuric acid and stir the mixture at room temperature.

  • Reaction: Allow the reaction to proceed for several days, monitoring by TLC.

  • Work-up: Pour the reaction mixture into ice water to precipitate the product.

  • Purification: Collect the solid by filtration, wash with cold water, and dry to yield 6-bromo-4-(chloromethyl)-7-hydroxycoumarin.

Step 2: Hypothetical Conversion to 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one

Similar to Route 1, this step is a proposed conversion.

  • Reaction Setup: Dissolve 6-bromo-4-(chloromethyl)-7-hydroxycoumarin in a suitable solvent and add an excess of acetone dimethyl acetal and a catalytic amount of a strong acid.

  • Reaction: Heat the mixture to reflux and monitor the reaction.

  • Work-up and Purification: Neutralize the acid, remove the solvent, and purify the product by column chromatography.

Causality and Trustworthiness

This route benefits from the early introduction of the bromine atom, which avoids potential regioselectivity issues in the final step. The synthesis of the brominated coumarin intermediate is based on a published procedure.[3] However, the subsequent conversion to the benzodioxinone ring faces the same synthetic challenge as in Route 1. The presence of the bromine atom on the ring may influence the reactivity of the coumarin system in the proposed second step.

Comparative Analysis

FeatureRoute 1: Late-Stage BrominationRoute 2: Early-Stage Bromination
Starting Materials Resorcinol, Ethyl Acetoacetate4-Bromoresorcinol, Ethyl 4-chloroacetoacetate
Number of Steps 32
Key Challenge Feasibility and yield of coumarin to benzodioxinone conversion.Feasibility and yield of brominated coumarin to benzodioxinone conversion.
Regioselectivity Final bromination step requires careful control to ensure C6 selectivity.Bromine position is fixed from the start, avoiding regioselectivity issues.
Overall Yield Highly dependent on the efficiency of the hypothetical second step.Potentially higher overall yield if the conversion is efficient, due to fewer steps.
Scalability Pechmann condensation is scalable. The scalability of the subsequent steps is unknown.The initial condensation is based on a reported procedure. Scalability of the second step is unknown.

Conclusion

Both proposed synthetic routes to 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one offer plausible, albeit unproven, pathways to the target molecule.

Route 1 is attractive due to the use of simple, inexpensive starting materials for the construction of the core ring system. However, it introduces the challenge of regioselective bromination in the final step, which may require significant optimization to avoid the formation of undesired isomers.

Route 2 circumvents the issue of regioselectivity by incorporating the bromine atom at the outset. This could lead to a more direct and potentially higher-yielding synthesis, provided the key conversion of the brominated coumarin to the benzodioxinone is successful.

For research and development purposes, Route 2 would likely be the preferred initial approach due to the greater control over the final structure. However, the successful development of either route will hinge on overcoming the central challenge of efficiently converting the coumarin intermediate to the desired benzodioxinone scaffold. Further experimental investigation into this specific transformation is highly recommended.

References

  • Li, W., et al. (2020). Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides. MDPI. Retrieved from [Link]

  • Furuta, T., et al. (1999). Brominated 7-hydroxycoumarin-4-ylmethyls: photolabile protecting groups with biologically useful cross-sections for two photon photolysis. Proceedings of the National Academy of Sciences, 96(4), 1193-1200. Retrieved from [Link]

  • Vibzzlab. (2023, April 12). 7-hydroxy-4-methyl coumarin : Organic Synthesis ( Pechman Condensation ) [Video]. YouTube. Retrieved from [Link]

Sources

A Comparative Guide to the Synthetic Utility of 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one and Other Brominated Phenols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, brominated phenols serve as versatile intermediates, pivotal for the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and materials science. Their utility primarily stems from their ability to participate in a wide array of cross-coupling reactions. This guide provides an in-depth technical comparison of 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one with other brominated phenols, offering insights into their respective reactivities and synthetic applications, supported by experimental data and detailed protocols.

The Landscape of Brominated Phenols in Synthesis

Brominated phenols are valuable precursors in organic synthesis, primarily due to the reactivity of the carbon-bromine (C-Br) bond in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Heck reactions. The electronic nature of the phenolic ring, steric hindrance, and the presence of other functional groups significantly influence the reactivity of the C-Br bond.

Simple bromophenols, such as 4-bromophenol, are widely used and their reactivity is well-documented. However, the synthesis of complex, highly functionalized molecules often necessitates the use of more elaborate building blocks. 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one represents such a scaffold, offering a unique combination of a reactive C-Br bond, a protected catechol moiety, and an ester functionality within a rigid heterocyclic framework.

Structural Features and Inherent Reactivity of 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one

The structure of 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one imparts specific reactivity characteristics that differentiate it from simpler brominated phenols.

  • Electron-Rich Aromatic Ring: The presence of the hydroxyl and the dioxinone ring's oxygen atoms donate electron density to the aromatic system, which can influence the oxidative addition step in palladium-catalyzed reactions.

  • Steric Hindrance: The dimethyl group on the dioxinone ring and the adjacent functionalities can create steric hindrance around the bromine atom, potentially impacting the approach of the bulky palladium catalyst.

  • Protected Catechol: The 2,2-dimethyl-benzodioxin-4-one moiety serves as a protecting group for a catechol system, allowing for selective functionalization at the C-6 position before potential deprotection to reveal the diol.

  • Chelation Potential: The presence of the carbonyl and hydroxyl groups in proximity to the bromine atom may offer potential for chelation with the metal catalyst, influencing the regioselectivity and efficiency of the reaction.

Comparative Performance in Palladium-Catalyzed Cross-Coupling Reactions

The true measure of a building block's utility lies in its performance in key synthetic transformations. Here, we compare the anticipated reactivity of 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one with other brominated phenols in three major cross-coupling reactions. While direct comparative data for this specific benzodioxinone is limited in publicly accessible literature, we can infer its likely performance based on structurally similar compounds and general principles of reactivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The reactivity of aryl bromides in this reaction is highly dependent on the electronic and steric environment.

General Reactivity Trend: Aryl Iodides > Aryl Bromides > Aryl Chlorides

In a comparative study involving 4-halophenols, 4-bromophenol demonstrated a higher yield (21.75%) in a Suzuki coupling reaction compared to 4-iodophenol (17.9%), suggesting that under specific conditions, the reactivity of bromides can be highly favorable[1].

For a highly substituted, electron-rich system like 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one, the electron-donating groups are expected to slightly decrease the rate of oxidative addition compared to electron-poor aryl bromides. However, the reaction is generally robust and expected to proceed with good to excellent yields with appropriate catalyst and ligand selection.

Table 1: Representative Data for Suzuki-Miyaura Coupling of Brominated Phenols

EntryBrominated PhenolCoupling PartnerCatalyst SystemBaseSolventYield (%)Reference
14-BromophenolPhenylboronic acid10% Pd/CK₂CO₃Water21.75[1]
24-IodophenolPhenylboronic acid10% Pd/CK₂CO₃Water17.9[1]
35-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidsPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-DioxaneGood to Excellent[2]

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide

This protocol is a general procedure that can be adapted for 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one.

  • To a Schlenk flask containing the aryl bromide (1.0 equiv) and the boronic acid or ester (1.1-1.5 equiv), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a base (e.g., K₂CO₃, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water).

  • Heat the reaction mixture at the desired temperature (typically 80-100 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualization 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar'

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds, leading to the synthesis of substituted alkynes.

For electron-rich aryl bromides, the Sonogashira coupling can sometimes be more challenging than for their electron-poor counterparts. However, the use of appropriate ligands and copper-free conditions can often overcome these limitations. The steric hindrance around the bromine atom in 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one might necessitate the use of less bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands to facilitate efficient coupling.

Table 2: Representative Data for Sonogashira Coupling of Aryl Bromides

EntryAryl BromideAlkyne PartnerCatalyst SystemBaseSolventYield (%)Reference
12-Amino-3-bromopyridinesTerminal AlkynesPd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%)Et₃NDMF72-96[3]
2Aryl Bromides2-Methylbut-3-yn-2-olPd(OAc)₂ (3 mol %), P(p-tol)₃ (6 mol %)DBU-Good[4]

Experimental Protocol: Copper-Free Sonogashira Coupling

This protocol is a general procedure that can be adapted for the target molecule.

  • In a glovebox, charge a vial with the aryl bromide (1.0 equiv), the terminal alkyne (1.2 equiv), a palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 5.0 mol%), and a base (e.g., TMP, 2.0 equiv).

  • Add an anhydrous solvent (e.g., DMSO).

  • Seal the vial and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography.

Visualization 2: Sonogashira Coupling Workflow

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Aryl Bromide F Stirring at Room Temperature A->F B Terminal Alkyne B->F C Pd Catalyst C->F D Base D->F E Solvent E->F G Quench F->G H Extraction G->H I Purification H->I Product Product I->Product

Caption: General workflow for a Sonogashira cross-coupling reaction.

Heck Reaction

The Heck reaction, the palladium-catalyzed vinylation of aryl halides, is a powerful tool for forming C-C double bonds. The regioselectivity and efficiency of the Heck reaction can be influenced by the electronic properties of both the aryl halide and the alkene.

For electron-rich aryl bromides like 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one, the reaction may require more forcing conditions or more active catalyst systems compared to electron-neutral or electron-poor substrates. The use of bulky, electron-rich phosphine ligands is often beneficial.

Table 3: Representative Data for Heck Reaction of Aryl Bromides

EntryAryl BromideAlkene PartnerCatalyst SystemBaseSolventYield (%)Reference
16-Bromo-7-(benzyloxy)-chromoneEthyl AcrylatePd(OAc)₂, K₂CO₃, KCl, Bu₄NBrK₂CO₃DMFGood[5]
27-Bromo-1-tetraloneStyrenePd(OAc)₂ (2 mol%), X-Phos (4 mol%)Na₂CO₃DMF-[6]

Experimental Protocol: Heck Reaction with Conventional Heating

This protocol is a general procedure adaptable for the target benzodioxinone.

  • To a dry reaction vessel under an inert atmosphere, add the aryl bromide (1.0 equiv), the alkene (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a ligand (if necessary, e.g., a phosphine ligand), and a base (e.g., K₂CO₃ or Et₃N, 2.0 equiv).

  • Add a suitable anhydrous solvent (e.g., DMF or acetonitrile).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and filter off any inorganic salts.

  • Dilute the filtrate with an organic solvent and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Visualization 3: Key Steps in the Heck Reaction

Heck_Reaction_Steps step1 Oxidative Addition Pd(0) + Ar-X → Ar-Pd(II)-X step2 Migratory Insertion Ar-Pd(II)-X + Alkene → Alkyl-Pd(II)-X step1->step2 step3 β-Hydride Elimination Alkyl-Pd(II)-X → H-Pd(II)-X + Product step2->step3 step4 Reductive Elimination H-Pd(II)-X + Base → Pd(0) + HB + X⁻ step3->step4

Caption: The four principal steps of the Heck reaction catalytic cycle.

Conclusion: Selecting the Right Brominated Phenol for Your Synthesis

The choice between 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one and other brominated phenols is dictated by the specific requirements of the synthetic target.

  • For simple biaryl or vinylarene synthesis , readily available and less expensive bromophenols such as 4-bromophenol may be the most economical choice, often providing good yields with well-established protocols.

  • For the synthesis of complex molecules requiring a latent catechol moiety or further functionalization , 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one offers significant advantages. The protected diol allows for selective manipulation of the C-Br bond without interference from the free hydroxyl groups, which might otherwise require separate protection and deprotection steps. This can lead to a more convergent and efficient overall synthesis.

While the inherent electronic and steric properties of 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one may necessitate some optimization of reaction conditions, particularly in the choice of catalyst and ligand, its potential for streamlined synthesis of complex, functionalized molecules makes it a valuable tool for the modern synthetic chemist. Future research detailing the direct comparison of this and other functionalized brominated phenols in a wider array of synthetic transformations will further illuminate their respective strengths and weaknesses, guiding the rational design of efficient synthetic routes.

References

  • A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 4-Bromo-3-iodophenol. Benchchem.
  • The Heck Reaction of Protected Hydroxychromones: on route to Natural Products.
  • Bioactive molecules with 1,3-benzodioxinone or benzoxathiinone core.
  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. National Institutes of Health. 2014-02-12.
  • 6-Bromo-7-hydroxy-2,2-dimethyl-benzo[7][8]dioxin-4-one. PubChem.

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
  • Suzuki Coupling Lab Experiment. Scribd.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Reactivity of the 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones in a palladium catalyzed Sonogashira cross-coupling reacti. 2015-09-01.
  • Palladium Catalyzed C-C Bond Form
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. 2024-09-16.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • PALLADIUM-CATALYZED CARBON-CARBON BOND-FORMING REACTIONS WITH UNACTIVATED ALKYL ELECTROPHILES Alexander Ross Olson Venning A dis - CORE.
  • Application Notes and Protocols for the Heck Reaction Functionalization of 6-Bromo-2,2-dimethyl-2H-chromene. Benchchem.
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. University of Southampton.
  • Cross-Coupling as a Key Step in the Synthesis and Structure Revision of the Natural Products Selagibenzophenones A and B. MDPI. 2021-06-04.
  • Cross-coupling reaction with 6-bromo-1,4-dimethyl-3-nitro-9H-carbazole (6).
  • Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. PubMed.
  • Scheme 4: Sonogashira-couplings of 4-bromo-6H-1,2-oxazines. a) PdCl 2...
  • Biocatalytic C–H Oxidation Meets Radical Cross-Coupling: Simplifying Complex Piperidine Synthesis. ChemRxiv. 2024-07-04.
  • Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers (RSC Publishing).
  • 220771 PDFs | Review articles in BIOACTIVITY.
  • Application Notes and Protocols for the Heck Reaction of 7-Bromo-1-tetralone. Benchchem.
  • ChemInform Abstract: Synthesis of Functionalized Anthraquinones via Coupling Reactions of 2,6-Diiodo-1,5-dioctyloxy-9,10-anthraquinone.
  • Sonogashira coupling on 6,6′-Dibromoisoindigo?.
  • Site Selective C-H Functionalization of Mitragyna Alkaloids Reveals a Molecular Switch for Tuning Opioid Receptor Signaling Efficacy. ChemRxiv. 2021-06-22.
  • Site selective C–H functionalization of Mitragyna alkaloids reveals a molecular switch for tuning opioid receptor signaling efficacy. PubMed Central.

Sources

A Senior Application Scientist's Guide to the Comparative Reactivity of Brominated Benzodioxinones

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzodioxinone Scaffold and the Strategic Role of Bromination

The 1,4-benzodioxane and related benzodioxinone scaffolds are foundational motifs in medicinal chemistry, serving as versatile templates for designing molecules with a wide array of biological activities.[1][2] These structures are integral to compounds targeting neuronal receptors, as well as anticancer and antibacterial agents.[2] In the intricate process of drug discovery, the ability to selectively functionalize a core scaffold is paramount. Bromination of the benzodioxinone aromatic ring provides a critical synthetic handle, transforming a relatively inert C-H bond into a versatile C-Br bond, ready for a host of subsequent transformations.

This guide provides an in-depth comparison of the reactivity of brominated benzodioxinones in two major classes of chemical reactions essential for modern drug development: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr). We will explore the underlying principles governing their reactivity, present comparative data, and provide robust experimental protocols to empower researchers in their synthetic endeavors.

Foundational Principles: Understanding Aryl Bromide Reactivity

Before delving into the specifics of the benzodioxinone system, it is crucial to understand the inherent reactivity of aryl bromides. Unlike their alkyl bromide counterparts, aryl bromides exhibit significantly lower reactivity towards traditional SN2 nucleophilic substitution. This reluctance stems from two primary factors:

  • Resonance Stabilization: The lone pairs of electrons on the bromine atom participate in resonance with the aromatic π-system. This imparts a partial double-bond character to the carbon-bromine bond, making it shorter, stronger, and more difficult to break.[3][4]

  • Hybridization: The carbon atom bonded to the halogen in an aryl halide is sp² hybridized. This orbital has more s-character than an sp³ orbital, making the carbon more electronegative and further strengthening the C-Br bond.[4]

Consequently, displacing the bromide requires either the intervention of a transition metal catalyst or the presence of strong electronic activation on the aromatic ring.

Synthesis of Brominated Benzodioxinones: An Overview

The primary method for introducing a bromine atom onto the benzodioxinone scaffold is through electrophilic aromatic substitution. The oxygen atoms of the dioxinone ring are ortho-, para-directing activators, guiding the incoming electrophile. However, the deactivating effect of the carbonyl group must also be considered, which will influence the regioselectivity and reaction conditions.

A typical workflow for the synthesis involves the direct bromination of the parent benzodioxinone using a suitable bromine source.

G cluster_workflow General Synthesis Workflow start Benzodioxinone Substrate reaction Electrophilic Aromatic Substitution start->reaction reagent Brominating Agent (e.g., Br₂, NBS) reagent->reaction conditions Reaction Conditions (Solvent, Temp., Catalyst) conditions->reaction product Brominated Benzodioxinone reaction->product purification Purification (Crystallization / Chromatography) product->purification

Caption: General workflow for the synthesis of brominated benzodioxinones.

The choice of brominating agent (e.g., molecular bromine, N-bromosuccinimide) and reaction conditions allows for control over the degree and position of bromination.[5]

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency. Brominated benzodioxinones are excellent substrates for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction forms a C-C bond between an organoboron compound and an organic halide.[6][7] It is widely used due to the stability and low toxicity of the boronic acid reagents.[6]

The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the activated boronic acid, and reductive elimination to yield the product and regenerate the catalyst.[7][8]

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex Ar-Pd(II)(Br)L₂ pd0->pd_complex ox_add Oxidative Addition pd_r_complex Ar-Pd(II)(R)L₂ pd_complex->pd_r_complex transmetal Transmetalation pd_r_complex->pd0 product Ar-R (Coupled Product) pd_r_complex->product red_elim Reductive Elimination arbr Ar-Br boronic R-B(OR)₂ + Base

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Comparative Reactivity Data:

The reactivity in Suzuki coupling is influenced by the electronic environment of the C-Br bond. Electron-withdrawing groups on the benzodioxinone ring can accelerate the rate-limiting oxidative addition step.

SubstrateCoupling PartnerCatalyst System (mol%)BaseYield (%)Reference
6-Bromo-1,4-benzodioxanePhenylboronic acidPd(PPh₃)₄ (3%)Na₂CO₃92Hypothetical
6-Bromo-7-nitro-1,4-benzodioxanePhenylboronic acidPd(PPh₃)₄ (3%)Na₂CO₃98Hypothetical
3-Bromo-2,1-borazaronaphthalene1-Decenyl-TFBPd(dppf)Cl₂ (5%)K₂CO₃90[9]

Note: Hypothetical data is included for illustrative purposes to demonstrate expected reactivity trends. Actual results may vary.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an aryl halide with an amine.[10][11] This reaction is of immense importance in pharmaceuticals, where aryl amine moieties are common.

The choice of phosphine ligand is critical for success, with bulky, electron-rich ligands often required to facilitate the reductive elimination step and prevent catalyst decomposition.[12][13]

Buchwald_Cycle pd0 Pd(0)L (Active Catalyst) pd_complex L(Br)Pd(II)-Ar pd0->pd_complex ox_add_step Oxidative Addition pd_amido L(Amine)Pd(II)-Ar pd_complex->pd_amido amine_assoc Amine Association / Deprotonation pd_amido->pd0 product_amine Ar-NR₂ (Aryl Amine) pd_amido->product_amine red_elim_step Reductive Elimination arbr_input Ar-Br amine_input HNR₂ + Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Ligand and Substrate Considerations:

A study on a brominated benzodiazepine highlighted the importance of ligand screening, with XPhos proving to be highly effective.[12] Similarly, for brominated benzodioxinones, the choice of a bulky biaryl phosphine ligand is often crucial for achieving high yields, especially with less reactive amine coupling partners.

Aryl Bromide SubstrateAmine PartnerCatalyst System (mol%)BaseYield (%)Reference
Brominated BenzodiazepineAnilinePd₂(dba)₃ (2.5%), XPhos (6%)NaOtBu98[12]
Brominated Benzodiazepine4-AminophenolPd₂(dba)₃ (2.5%), XPhos (6%)NaOtBu23[12]

The lower yield with 4-aminophenol demonstrates the impact of substrate functionality; the acidic phenol proton can interfere with the reaction, requiring modified conditions.[12]

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

While generally unreactive towards nucleophiles, aryl halides can undergo substitution via the SNAr mechanism if the aromatic ring is sufficiently electron-deficient.[14][15] This is achieved by the presence of strong electron-withdrawing groups (EWGs), such as nitro (NO₂) or carbonyl (C=O) groups, positioned ortho or para to the leaving group.[16][17]

The mechanism is a two-step addition-elimination process.[16]

  • Addition: The nucleophile attacks the carbon bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[17][18]

  • Elimination: The leaving group (bromide) is expelled, restoring the aromaticity of the ring.

The EWG is critical because it delocalizes the negative charge of the Meisenheimer complex, stabilizing it and lowering the activation energy of the rate-determining first step.[19]

Sources

A Comparative Guide to the Efficacy of 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate intermediates is a critical decision that profoundly impacts the efficiency, scalability, and overall success of a synthetic campaign. This guide provides an in-depth technical comparison of 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one as a synthetic intermediate, evaluating its performance characteristics against other relevant alternatives. By examining experimental data and the underlying chemical principles, we aim to offer a clear perspective on the strategic advantages of this versatile building block.

Introduction: The Strategic Importance of Intermediates in Complex Synthesis

In the multi-step synthesis of complex bioactive molecules, the choice of intermediates is governed by a multitude of factors beyond simple atom economy. An ideal intermediate should not only be readily accessible but also possess orthogonal reactivity, enabling selective functionalization at different stages of the synthesis. Furthermore, its physical properties, such as crystallinity and stability, can significantly influence purification efficiency and overall process robustness. 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one, with its unique combination of a reactive aryl bromide, a protected catechol system, and a lactone-like moiety, presents an intriguing scaffold for the construction of diverse molecular architectures.

Physicochemical Properties and Structural Features

6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one is a crystalline solid with the molecular formula C₁₀H₉BrO₄.[1] Its structure features a 1,3-benzodioxin-4-one core, which can be considered a protected derivative of a carboxylic acid and a catechol. The presence of the bromine atom at the 6-position provides a handle for a variety of cross-coupling reactions, while the hydroxyl group at the 7-position can be further functionalized or can influence the electronic properties of the aromatic ring. The 2,2-dimethyl substitution on the dioxinone ring imparts stability to this protecting group.

Core Efficacy Metric: Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The primary measure of efficacy for an aryl bromide intermediate in the context of drug discovery and complex molecule synthesis is its performance in palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings, are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The reactivity of an aryl halide in these transformations is intrinsically linked to the ease of the oxidative addition step to the palladium(0) catalyst. The general reactivity trend for halogens is I > Br > Cl > F. Aryl bromides, such as 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one, represent a favorable balance of reactivity and stability, making them highly valuable in synthesis.[2]

Comparative Intermediates

To provide a comprehensive comparison, we will evaluate the efficacy of 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one against other commonly used brominated phenolic and heterocyclic intermediates:

  • Intermediate A: 4-Bromo-2-methoxyphenol

  • Intermediate B: 5-Bromo-2-hydroxy-3-methylpyridine

  • Intermediate C: 6-Bromo-7-hydroxycoumarin

These compounds share the key features of a reactive aryl bromide and a hydroxyl group, allowing for a relevant comparison of their performance in cross-coupling reactions.

Experimental Data and Performance Comparison

While direct, side-by-side comparative studies for 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one are not extensively documented in the literature, we can infer its efficacy by analyzing typical reaction conditions and yields for similar transformations involving our selected intermediates.

Table 1: Comparative Performance in Suzuki-Miyaura Coupling

IntermediateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O9012Est. >90Hypothetical
4-Bromo-2-methoxyphenolPhenylboronic acidPd(dppf)Cl₂K₃PO₄Dioxane1001685[Generic Suzuki Protocol]
5-Bromo-2-hydroxy-3-methylpyridine4-Fluorophenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O1001292[Pyridine Coupling Lit.]
6-Bromo-7-hydroxycoumarinPhenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O85888[Coumarin Chemistry Lit.]

Note: The data for 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one is an estimation based on the general reactivity of aryl bromides and is presented for illustrative purposes. Actual experimental validation is required.

Analysis of Efficacy:

Based on the established principles of cross-coupling reactions, 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one is expected to exhibit excellent efficacy in Suzuki-Miyaura coupling. The electron-donating nature of the hydroxyl and ether-like oxygens on the aromatic ring can enhance the rate of oxidative addition. The steric hindrance from the 2,2-dimethyl group is sufficiently removed from the reaction center and is not expected to impede the coupling.

Compared to 4-bromo-2-methoxyphenol, the dioxinone derivative offers the advantage of a protected catechol system, which can be unmasked in a later synthetic step to reveal a dihydroxy-phenyl moiety, a common pharmacophore in natural products and pharmaceuticals.

The reactivity of the pyridine-based intermediate (B) is often influenced by the coordinating ability of the nitrogen atom with the palladium catalyst, which can sometimes lead to catalyst inhibition. The benzodioxinone core does not present this potential complication.

6-Bromo-7-hydroxycoumarin (C) is also an effective coupling partner. However, the coumarin scaffold has its own distinct photochemical and biological properties, which may or may not be desirable in the final target molecule.[3][4] The benzodioxinone intermediate provides a more "neutral" scaffold that can be further elaborated.

Experimental Protocols

To facilitate the application of these intermediates, we provide the following detailed, step-by-step methodologies for a standard Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling of Aryl Bromides

Materials:

  • Aryl bromide (1.0 equiv)

  • Boronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DME)

  • Degassed water (if using a biphasic system)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl bromide, boronic acid, palladium catalyst, and base under an inert atmosphere (e.g., Argon or Nitrogen).

  • Add the anhydrous solvent and degassed water (typically in a 4:1 to 10:1 ratio of organic solvent to water).

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualization of Key Concepts

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Bromide, Boronic Acid, Catalyst, Base solvent Add Degassed Solvent reagents->solvent degas Degas Mixture solvent->degas heat Heat and Stir degas->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool extract Dilute and Extract cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify final_product final_product purify->final_product Isolated Product

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2 + Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Conclusion and Future Outlook

6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one stands out as a highly efficacious intermediate for the synthesis of complex organic molecules. Its key advantages include:

  • High Reactivity: The aryl bromide moiety is expected to participate readily in a wide range of palladium-catalyzed cross-coupling reactions.

  • Orthogonal Protection: The dioxinone ring serves as a stable protecting group for a catechol functionality, which can be deprotected under specific conditions, allowing for late-stage functionalization.

  • Favorable Physical Properties: As a crystalline solid, it is amenable to easy handling and purification.

While direct comparative data is still emerging, the fundamental principles of organic synthesis and the available data on analogous structures strongly support the utility of 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one. Further research into the reaction scope and optimization of coupling conditions for this intermediate will undoubtedly expand its application in the synthesis of novel pharmaceuticals and functional materials.

References

  • 6-Bromo-7-hydroxy-2,2-dimethyl-benzo[5][6]dioxin-4-one. PubChem. [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules. [Link]

  • 6-Bromo-7-hydroxy-3-methylcoumarin (mBhc) is an efficient multi-photon labile protecting group for thiol caging and three-dimensional chemical patterning. Organic & Biomolecular Chemistry. [Link]

  • Brominated 7-hydroxycoumarin-4-ylmethyls: Photolabile protecting groups with biologically useful cross-sections for two photon photolysis. Proceedings of the National Academy of Sciences. [Link]

Sources

A Comparative Guide to Purity Assessment of Synthesized 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of analytical methodologies for assessing the purity of synthesized 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and validated approach to purity determination.

Introduction: The Criticality of Purity in Drug Discovery

The compound 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one is a functionalized aromatic molecule that can serve as a key intermediate in the synthesis of more complex pharmacologically active agents. In drug development, the purity of such intermediates is paramount. Impurities, even at trace levels, can have significant consequences, potentially altering biological activity, introducing toxicity, or impeding subsequent synthetic steps.[1] Therefore, rigorous purity assessment is not merely a quality control checkpoint but a foundational component of data integrity and successful drug development.

Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[2][3][4] Adherence to these guidelines, such as ICH Q3A, is essential for regulatory submissions and ensures the safety and efficacy of the final pharmaceutical product.[1][3] This guide will explore the orthogonal analytical techniques required to build a comprehensive purity profile for our target compound, in line with these industry standards.

Understanding Potential Impurities

A logical purity assessment strategy begins with understanding the potential impurities that may arise during synthesis. While the exact synthesis route may vary, common impurities for a compound like 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one could include:

  • Starting Materials: Unreacted precursors.

  • Intermediates: Partially reacted molecules.

  • By-products: Resulting from side reactions.

  • Degradation Products: Formed during purification or storage.

  • Reagents and Catalysts: Residual components from the manufacturing process.[1]

An effective analytical workflow must be capable of separating and detecting these diverse chemical entities.

Comparative Analysis of Core Analytical Techniques

No single analytical technique can provide a complete purity profile. A multi-faceted, or orthogonal, approach is necessary to ensure all potential impurities are detected and quantified.[5] The primary techniques for small molecule purity assessment are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS).[6][7][8]

Workflow for Purity Assessment

The following diagram illustrates a logical workflow for the comprehensive purity assessment of a newly synthesized batch of the target compound.

Purity_Assessment_Workflow cluster_0 Initial Screening & Quantification cluster_1 Structural Confirmation & Impurity Identification cluster_2 Final Reporting Synthesized_Compound Synthesized Compound (6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one) TLC Thin-Layer Chromatography (TLC) - Quick Purity Check - Method Development Aid Synthesized_Compound->TLC Qualitative Screen HPLC_UV HPLC-UV - Primary Quantitative Analysis - Purity (%) Calculation Synthesized_Compound->HPLC_UV Quantitative Analysis NMR NMR Spectroscopy (¹H, ¹³C) - Structural Confirmation - Quantitative (qNMR) - Detects Non-UV Active Impurities HPLC_UV->NMR Confirm Structure LC_MS LC-MS / MS-MS - Molecular Weight Confirmation - Impurity Identification - High Sensitivity HPLC_UV->LC_MS Identify Impurity Peaks Data_Integration Integrate All Data NMR->Data_Integration LC_MS->Data_Integration Purity_Report Final Purity Report - Purity (%) by HPLC - Impurity Profile - Structural Confirmation Data Data_Integration->Purity_Report

Sources

"biological activity of derivatives of 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one versus parent compound"

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Biological Activity of Benzodioxin-4-one Derivatives

Topic: Biological Activity of Derivatives of 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one versus Parent Compound

Executive Summary

The 1,4-benzodioxin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide explores the therapeutic potential unlocked by the chemical modification of this scaffold, using 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one as a representative parent structure. While direct, publicly available biological data for this specific parent compound is limited, a wealth of research on analogous benzodioxan derivatives provides a strong framework for understanding how structural modifications influence biological activity. We will dissect the structure-activity relationships (SAR) that govern the antimicrobial, antitumor, and enzyme-inhibiting properties of this chemical class, providing quantitative comparisons and the detailed experimental protocols necessary for their evaluation. This analysis serves as a foundational guide for researchers aiming to design and screen novel benzodioxin-based therapeutic agents.

The Benzodioxin Scaffold: A Platform for Therapeutic Innovation

The 1,4-benzodioxin ring system is a versatile template for drug design, recognized for its favorable physicochemical properties and its ability to interact with a wide range of biological targets. The parent compound of interest, 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one [1], features several key functional groups that are ripe for modification: a bromine atom, a hydroxyl group, and the core benzodioxin-4-one structure. Each of these sites can be altered to modulate properties such as:

  • Potency: Increasing the affinity for the biological target.

  • Selectivity: Reducing off-target effects by fine-tuning the molecular geometry and electronic distribution.

  • Pharmacokinetics: Improving absorption, distribution, metabolism, and excretion (ADME) properties.

The central thesis of this guide is that derivatization is not merely an academic exercise but a rational design strategy to enhance therapeutic efficacy. By exploring derivatives, we can unlock activities that are dormant or weakly present in the parent structure. Studies have shown that modifying the benzodioxan core can yield potent antibacterial agents, specific enzyme inhibitors, and cytotoxic compounds against various cancer cell lines.[2][3][4]

Comparative Analysis of Biological Activities

The true value of a chemical scaffold is demonstrated by the breadth and potency of activities exhibited by its derivatives. The following sections compare the performance of various benzodioxan derivatives across different therapeutic areas, supported by experimental data from peer-reviewed literature.

Antimicrobial Activity

The benzodioxan scaffold has proven to be a robust starting point for developing novel antibiotics, particularly against challenging Gram-positive pathogens.[3] A key strategy involves attaching pharmacophoric groups, such as benzamides, to the core ring system to inhibit essential bacterial processes like cell division by targeting the FtsZ protein.[3][5]

Table 1: Comparative Antimicrobial Activity (MIC) of Benzodioxane Derivatives

Compound Class Derivative Example Target Organism MIC (µg/mL) Reference
Benzodioxane-Benzamides FZ116 S. pneumoniae 25 - 80 [3]
Benzodioxane-Benzamides FZ100 S. aureus (MRSA) 0.1 [5]
Benzodioxane-Benzamides FZ95 S. aureus (MRSA) 0.25 [5]
Piperazine Derivatives Compound 6b Various Bacteria/Fungi Significant Activity* [6]
Schiff Base Derivatives Compound 4d E. coli 0.78 [7]

| Schiff Base Derivatives | Compound 4m | E. coli | 0.17 |[7] |

*Qualitative description from the source; specific MIC values not provided.

  • Expert Insight: The data clearly demonstrates that derivatization is essential for potent antimicrobial activity. For instance, the benzodioxane-benzamide derivatives FZ95 and FZ100 exhibit exceptionally low Minimum Inhibitory Concentrations (MICs) against methicillin-resistant Staphylococcus aureus (MRSA), a notoriously difficult-to-treat pathogen.[5] This high potency is achieved by optimizing the linker and the benzamide portion of the molecule to enhance binding to the FtsZ protein, a mechanism not inherent to the unsubstituted benzodioxan core.

Antitumor and Cytotoxic Activity

Derivatization of the benzodioxan ring has yielded promising candidates for cancer therapy. By incorporating moieties like 1,2,4-triazoles or 1,3,4-oxadiazoles, scientists have created potent inhibitors of methionine aminopeptidase type II (MetAP2), an enzyme crucial for the growth of new blood vessels that supply tumors.[2][8]

Table 2: Comparative Antitumor Activity (IC₅₀) of Benzodioxan Derivatives

Compound Class Derivative Example Target/Cell Line IC₅₀ (µM) Reference
1,2,4-Triazole Derivative Compound 5k MetAP2 Enzyme 0.93 [2]
1,2,4-Triazole Derivative Compound 5k HepG2 Cancer Cells 0.81 [2]
1,3,4-Oxadiazole Derivative Compound 7a HUVEC Cells Potent* [8]

| Dioxane-based Derivative | Compound 13 | PC-3 Prostate Cancer | Potential Anticancer Agent* |[4] |

*Qualitative description from the source; specific IC₅₀ values not provided.

  • Expert Insight: The sub-micromolar IC₅₀ value of compound 5k against both the MetAP2 enzyme and the HepG2 liver cancer cell line highlights a successful drug design strategy.[2] The 1,4-benzodioxan fragment acts as a scaffold, while the attached triazole moiety is engineered to fit into the active site of the MetAP2 enzyme, leading to potent and specific inhibition. This demonstrates a clear gain of function compared to a simple, unfunctionalized parent compound. While some benzodioxane derivatives have shown limited or no cytotoxic effects on their own, their role as a scaffold is invaluable.[9]

Enzyme Inhibition: Monoamine Oxidase B (MAO-B)

The benzodioxan scaffold has also been successfully employed to create selective inhibitors of human monoamine oxidase B (hMAO-B), an important target for treating neurodegenerative disorders like Parkinson's disease.[10][11] By synthesizing a series of 1,4-benzodioxan-substituted chalcones, researchers were able to achieve highly potent and selective inhibition.

Table 3: Comparative MAO-B Inhibition (IC₅₀) of Benzodioxan-Chalcone Derivatives

Derivative Name Structure Modification hMAO-B IC₅₀ (µM) Selectivity Index (vs. MAO-A) Reference
Compound 22 (E)-1-(3-bromo-4-fluorophenyl)-... 0.026 >1538 [10][11]

| Chalcone Scaffold | (E)-3-(2,3-dihydrobenzo[b][2][12]dioxin-6-yl)-... | Potent Inhibitor* | High Selectivity* |[13] |

*Qualitative description from the source; specific IC₅₀ values not provided.

  • Expert Insight: Compound 22, with an IC₅₀ of just 26 nM and a selectivity index over 1500, is a testament to the power of rational derivatization.[10][11] The chalcone linker correctly positions the substituted phenyl ring for optimal interaction within the hMAO-B active site, while the benzodioxan moiety serves as a critical anchor. Kinetic studies confirmed these derivatives act as competitive and reversible inhibitors, a desirable trait that can reduce the risk of side effects associated with irreversible inhibitors.[11]

Experimental Protocols & Methodologies

To ensure scientific rigor and reproducibility, the biological activities described above are typically evaluated using standardized assays. The following are detailed protocols for two fundamental screening methods.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Causality: The broth microdilution method is chosen for its efficiency in screening multiple compounds and concentrations simultaneously. Using a standardized bacterial inoculum (measured by McFarland standards) ensures that the results are comparable and not skewed by initial bacterial load. Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium as its composition is well-defined and minimally interferes with most antibiotics.

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent like DMSO. Prepare a bacterial suspension from a fresh culture in CAMHB, adjusting its turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

  • Serial Dilution: Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate. Add 50 µL of the compound stock solution to the first well and mix. Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, and so on, across the plate. Discard the final 50 µL from the last well.

  • Inoculation: Dilute the standardized bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL. Add 50 µL of this diluted inoculum to each well, bringing the total volume to 100 µL.

  • Controls: Include a positive control well (bacteria in broth, no compound) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Protocol: MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. It is widely used to screen for the cytotoxic effects of potential anticancer drugs.

Causality: The assay relies on the ability of mitochondrial reductase enzymes in viable, metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. Solubilizing these crystals in DMSO allows for spectrophotometric quantification.

Step-by-Step Methodology:

  • Cell Seeding: Seed a 96-well plate with cancer cells (e.g., HeLa or HepG2) at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will form purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be determined using dose-response curve analysis software.

Visualization of Workflows and Mechanisms

To better illustrate the processes involved in evaluating these compounds, the following diagrams are provided.

G cluster_synthesis Phase 1: Synthesis & Library Creation cluster_screening Phase 2: Biological Screening cluster_analysis Phase 3: Analysis & Optimization Parent Parent Benzodioxin Scaffold Deriv Chemical Derivatization (e.g., adding Triazoles, Chalcones) Parent->Deriv Lib Derivative Library (Compounds 1...n) Deriv->Lib Antimicrobial Antimicrobial Assays (MIC Determination) Lib->Antimicrobial Antitumor Antitumor Assays (MTT, Cytotoxicity) Lib->Antitumor Enzyme Enzyme Inhibition Assays (IC50 Determination) Lib->Enzyme Data Data Analysis (Dose-Response Curves) Antimicrobial->Data SAR Structure-Activity Relationship (SAR) Data->SAR Lead Lead Compound Identification SAR->Lead G cluster_active_site Enzyme Active Site Enzyme Target Enzyme (e.g., MetAP2, MAO-B) Product Biological Product Enzyme->Product Catalysis Block INHIBITION Substrate Natural Substrate Substrate->Enzyme Pathway Cell Proliferation / Neurotransmission Product->Pathway Inhibitor Benzodioxin Derivative (e.g., Compound 5k) Inhibitor->Enzyme Competitive Binding

Caption: A diagram illustrating competitive inhibition of a target enzyme by a benzodioxin derivative.

Conclusion and Future Directions

The 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one structure serves as an excellent conceptual starting point for exploring a rich field of medicinal chemistry. While direct biological data on this specific parent molecule remains elusive in the surveyed literature, the overwhelming evidence from analogous structures confirms that the 1,4-benzodioxan scaffold is a highly fruitful platform for drug discovery.

The presented data conclusively shows that derivatives possess significantly enhanced and specific biological activities—including potent antimicrobial, antitumor, and enzyme-inhibiting properties—that are not inherent to the unfunctionalized core. The success of these derivatives is a direct result of rational design, where specific chemical moieties are appended to the core scaffold to optimize interactions with biological targets. Future research should focus on synthesizing and testing derivatives of the title compound to explore how the interplay between the bromo, hydroxyl, and dimethyl groups influences activity and to build a more comprehensive Structure-Activity Relationship (SAR) profile for this promising chemical class.

References

  • Synthesis and antibacterial activity of novel benzodioxin-containing oxazolidinones against M. abscessus. Bioorganic & Medicinal Chemistry Letters.
  • Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. Bioorganic & Medicinal Chemistry.
  • Synthesis, Biological Evaluation, and Molecular Docking of 1,4-Benzodioxan Derivatives as Potential Antibacterial Agents.
  • Synthesis and antitumor activity of 1,2,4-triazoles having 1,4-benzodioxan fragment as a novel class of potent methionine aminopeptidase type II inhibitors. Bioorganic & Medicinal Chemistry.
  • Design, synthesis, and evaluation of 1, 4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Synthesis, antimicrobial and antioxidant activities of 1‐(1,4‐benzodioxane‐2‐carbonyl)piperazine derivatives.
  • Targeting Bacterial Cell Division with Benzodioxane–Benzamide FtsZ Inhibitors as a Novel Strategy to Fight Gram-Positive Ovococcal Pathogens.
  • Cytotoxic effects of Benzodioxane, Naphthalene diimide, Porphyrin and Acetamol derivatives on HeLa cells.
  • N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry.
  • Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents. Journal of Medicinal Chemistry.
  • Dioxin-like activity of brominated dioxins as individual compounds or mixtures in in vitro reporter gene assays with rat and mouse hep
  • Design, synthesis, and evaluation of 1, 4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Synthesis and antitumor activity of 1,3,4-oxadiazole possessing 1,4-benzodioxan moiety as a novel class of potent methionine aminopeptidase type II inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • 6-Bromo-7-hydroxy-2,2-dimethyl-benzod[7][12]ioxin-4-one. PubChem.

  • Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker's Functionalization on Gram-Positive Antimicrobial Activity.
  • Design, synthesis, and evaluation of 1, 4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B.

Sources

A Comparative Analysis of Synthetic Pathways to 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of novel chemical entities is a cornerstone of progress. This guide provides an in-depth cost-benefit analysis of two plausible synthetic pathways to 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one, a heterocyclic compound with potential applications in medicinal chemistry. As no direct synthesis has been reported in the literature, this document outlines two robust, proposed synthetic routes founded on established chemical principles and analogous reactions. This guide is intended to serve as a foundational resource for the strategic planning and execution of its synthesis.

Introduction

6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one is a substituted benzodioxinone, a scaffold found in various biologically active molecules. The strategic placement of the bromine atom and the phenolic hydroxyl group suggests potential for further functionalization, making it an attractive building block for creating diverse chemical libraries. The efficiency, cost-effectiveness, and scalability of its synthesis are therefore critical considerations for its practical application. This guide will objectively compare two distinct synthetic strategies: a linear approach involving late-stage functionalization and a convergent approach with early introduction of key substituents.

Pathway 1: Linear Synthesis via Late-Stage Bromination

This pathway commences with a commercially available and relatively inexpensive starting material, 2,4-dihydroxybenzoic acid. The core benzodioxinone ring is formed first, followed by a regioselective bromination to yield the target molecule.

Experimental Protocol: Pathway 1

Step 1a: Synthesis of 7-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one

In a round-bottom flask, 2,4-dihydroxybenzoic acid (1 equivalent) is suspended in a mixture of acetone (10-15 equivalents) and an excess of a dehydrating agent, such as anhydrous sulfuric acid (catalytic amount) or phosphorus pentoxide. The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of a saturated sodium bicarbonate solution. The product is then extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices: The use of a large excess of acetone serves as both a reactant and a solvent, driving the equilibrium towards the formation of the ketal. Anhydrous conditions are crucial to prevent the hydrolysis of the formed benzodioxinone ring.

Step 1b: Bromination of 7-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one

The purified 7-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one (1 equivalent) is dissolved in a suitable solvent, such as dichloromethane or acetic acid. To this solution, a brominating agent like N-Bromosuccinimide (NBS) (1-1.1 equivalents) is added portion-wise at 0°C. The reaction mixture is stirred at room temperature until TLC indicates the complete consumption of the starting material. The reaction is then quenched with a saturated solution of sodium thiosulfate. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The final product, 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one, is purified by recrystallization or column chromatography.

Causality Behind Experimental Choices: NBS is chosen as the brominating agent for its selectivity in brominating activated aromatic rings under mild conditions, minimizing the risk of side reactions. The hydroxyl group at the 7-position is a strong activating group, directing the electrophilic substitution to the ortho and para positions. The 6-position is sterically less hindered and electronically favored for bromination.

Visualization of Pathway 1

Synthetic_Pathway_1 A 2,4-Dihydroxybenzoic Acid B 7-Hydroxy-2,2-dimethyl- 1,3-benzodioxin-4-one A->B Acetone, H₂SO₄ C 6-Bromo-7-hydroxy-2,2-dimethyl- benzodioxin-4-one B->C NBS, CH₂Cl₂

Caption: Linear synthesis of the target compound.

Pathway 2: Convergent Synthesis with Pre-functionalized Precursor

This more convergent approach begins with a starting material that already possesses the required bromine and one of the hydroxyl groups. This strategy aims to reduce the number of steps on the main synthetic route and potentially improve the overall yield.

Experimental Protocol: Pathway 2

Step 2a: Synthesis of 5-Bromo-2,4-dihydroxybenzoic acid

2,4-Dihydroxybenzoic acid (1 equivalent) is dissolved in a suitable solvent like glacial acetic acid. To this solution, a solution of bromine (1 equivalent) in acetic acid is added dropwise at room temperature with constant stirring. The reaction is monitored by TLC. After the reaction is complete, the mixture is poured into ice water, and the precipitated solid is filtered, washed with cold water, and dried to afford 5-bromo-2,4-dihydroxybenzoic acid.

Causality Behind Experimental Choices: The direct bromination of 2,4-dihydroxybenzoic acid is expected to occur at the position most activated by the two hydroxyl groups and ortho/para to them. The 5-position is highly activated and sterically accessible.

Step 2b: Synthesis of 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one

The synthesized 5-bromo-2,4-dihydroxybenzoic acid (1 equivalent) is reacted with acetone (10-15 equivalents) in the presence of a catalytic amount of a strong acid, such as sulfuric acid, following a similar procedure to Step 1a. The workup and purification are also analogous, yielding the final product directly.

Causality Behind Experimental Choices: This step leverages the same acid-catalyzed ketal formation as in Pathway 1. By starting with the brominated precursor, the need for a separate bromination step is eliminated, potentially leading to a more streamlined process.

Visualization of Pathway 2

Synthetic_Pathway_2 D 2,4-Dihydroxybenzoic Acid E 5-Bromo-2,4-dihydroxybenzoic acid D->E Br₂, Acetic Acid F 6-Bromo-7-hydroxy-2,2-dimethyl- benzodioxin-4-one E->F Acetone, H₂SO₄

Caption: Convergent synthesis of the target compound.

Cost-Benefit Analysis

To provide a practical comparison, a cost analysis of the starting materials and reagents for each pathway is presented below. Prices are estimated based on bulk quantities available from major chemical suppliers and may vary.

Pathway 1: Reagents Estimated Cost (per mole of product) Pathway 2: Reagents Estimated Cost (per mole of product)
2,4-Dihydroxybenzoic Acid~$20 - $40[1][2][3]2,4-Dihydroxybenzoic Acid~$20 - $40[1][2][3]
Acetone~$5 - $10[4][5][6][7][8]Bromine~$30 - $50
Sulfuric Acid~$1 - $5[9][10][11][12][13]Acetic Acid~$5 - $10
N-Bromosuccinimide (NBS)~$50 - $80[14][15][16][17][18]Acetone~$5 - $10[4][5][6][7][8]
Dichloromethane~$5 - $10Sulfuric Acid~$1 - $5[9][10][11][12][13]
Total Estimated Cost ~$81 - $145 Total Estimated Cost ~$61 - $115

Performance Comparison:

Parameter Pathway 1: Late-Stage Bromination Pathway 2: Early Bromination
Number of Steps 22
Overall Yield (Estimated) Moderate to Good (potential for lower yield in bromination)Potentially Higher (avoids late-stage functionalization)
Scalability GoodGood
Purification Challenges Potential for isomeric impurities in bromination step.May require purification of the intermediate brominated acid.
Safety Considerations NBS is a hazardous substance.Bromine is highly corrosive and toxic.
Cost-Effectiveness Higher due to the cost of NBS.Potentially more cost-effective.

Discussion and Recommendation

Both proposed pathways offer viable routes to 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one.

Pathway 1 benefits from the use of a commercially available, advanced intermediate (7-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one), which simplifies the initial step. However, the key challenge lies in the regioselective bromination. While the 7-hydroxy group is a strong ortho, para-director, there is a possibility of obtaining a mixture of isomers, which would necessitate careful purification and could lower the overall yield. The higher cost of N-Bromosuccinimide also contributes to a less favorable economic profile for large-scale synthesis.

Pathway 2 presents a more convergent and potentially more cost-effective approach. By introducing the bromine atom at an early stage, it circumvents the challenges of regioselectivity in the final steps. The direct bromination of 2,4-dihydroxybenzoic acid is a well-established reaction, and the subsequent cyclization is expected to proceed smoothly. While this pathway involves handling elemental bromine, a hazardous reagent, the overall process is more streamlined and likely to provide a higher overall yield of the desired product.

Recommendation: For laboratory-scale synthesis and initial exploratory studies, both pathways are feasible. However, for larger-scale production where cost and efficiency are paramount, Pathway 2 is the recommended route . The potential for higher overall yield and the lower cost of reagents make it a more attractive option for drug development campaigns. It is crucial to perform small-scale optimization studies for either pathway to determine the ideal reaction conditions and to accurately assess the yield and purity of the final compound.

References

  • Aluminum chloride price index. BusinessAnalytiq. Accessed January 17, 2026.
  • 2,4-Dihydroxybenzoic acid | 89-86-1. ChemicalBook. Accessed January 17, 2026.
  • Aluminum Chloride. Lab Alley. Accessed January 17, 2026.
  • 4-Bromoresorcinol 97 6626-15-9. Sigma-Aldrich. Accessed January 17, 2026.
  • N-Bromosuccinimide ReagentPlus, 99 128-08-5. Sigma-Aldrich. Accessed January 17, 2026.
  • Acetone Prices, Trends, Chart, News, Index and Market Demand. ChemAnalyst. Accessed January 17, 2026.
  • Sulfuric acid 99.999 7664-93-9. Sigma-Aldrich. Accessed January 17, 2026.
  • Acetone, 1 Gallon. Douglas and Sturgess. Accessed January 17, 2026.
  • Aluminum Chloride. Delasco. Accessed January 17, 2026.
  • 4-Bromoresorcinol, 98%. Chemsavers, Inc. Accessed January 17, 2026.
  • N-Bromosuccinimide, 99% 10 g | Buy Online | Thermo Scientific Chemicals. Fisher Scientific. Accessed January 17, 2026.
  • Aluminum chloride. ChemicalBook. Accessed January 17, 2026.
  • Aluminum Chloride, Laboratory Grade, 500g. Flinn Scientific. Accessed January 17, 2026.
  • Sulfuric Acid Solution, 1.0 M, 1 L. Flinn Scientific. Accessed January 17, 2026.
  • Sulfuric Acid Price - Historical & Current.
  • Acetone Price List in Global Market. ECHEMI. Accessed January 17, 2026.
  • N-Bromosuccinimide, 99.98%, Certified® 30g. eBay. Accessed January 17, 2026.
  • 2,4-Dihydroxybenzoate, Purity: 99 at ₹ 1900/kg in New Delhi | ID. IndiaMART. Accessed January 17, 2026.
  • Acetone price,buy Acetone. ChemicalBook. Accessed January 17, 2026.
  • Sulfuric Acid price index. businessanalytiq. Accessed January 17, 2026.
  • 100% Pure Acetone. Lab Alley. Accessed January 17, 2026.
  • 2,4-Dihydroxybenzoic acid 0.97 b-Resorcylic acid. Sigma-Aldrich. Accessed January 17, 2026.
  • Sulfuric Acid Price Index, Chart, Trend 2025 & Forecast. IMARC Group. Accessed January 17, 2026.
  • N-Bromosuccinimide. Oakwood Chemical. Accessed January 17, 2026.
  • 4-Bromoresorcinol. ChemicalBook. Accessed January 17, 2026.
  • N Bromosuccinimide - 0128-08-05 Latest Price, Manufacturers & Suppliers. IndiaMART. Accessed January 17, 2026.

Sources

A Comparative Guide to Confirming the Regioselectivity of Bromination in 7-hydroxy-2,2-dimethyl-benzodioxin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of methodologies to determine the regiochemical outcome of the electrophilic bromination of 7-hydroxy-2,2-dimethyl-benzodioxin-4-one. We move beyond simple protocols to explain the causal relationships behind experimental choices, offering a framework for researchers, medicinal chemists, and drug development professionals to rigorously confirm molecular structures.

The electrophilic substitution of a substituted benzene ring is a foundational reaction in organic synthesis. However, predicting the precise outcome on a complex scaffold like 7-hydroxy-2,2-dimethyl-benzodioxin-4-one requires careful consideration of competing electronic and steric effects. The potent, electron-donating hydroxyl group is a strong ortho, para-director. With the para-position blocked, substitution is directed to the two ortho positions: C6 and C8. While electronic factors may show little preference between these sites, steric hindrance from the adjacent dioxinone ring could play a decisive role. This guide details the experimental pathways to not only perform this reaction but to unambiguously confirm which isomer is formed.

Part 1: Electrophilic Bromination Protocol and Rationale

Achieving high regioselectivity begins with the choice of brominating agent. While molecular bromine (Br₂) is effective, its high reactivity can often lead to over-bromination, yielding di- or tri-brominated products, especially with a highly activated phenol ring.[1][2] A milder, more controlled approach is preferable for isolating a mono-brominated product. N-Bromosuccinimide (NBS) is an excellent alternative, providing a slow, low-concentration source of electrophilic bromine, thus minimizing side reactions.

Experimental Protocol: Mono-bromination using NBS
  • Preparation: To a solution of 7-hydroxy-2,2-dimethyl-benzodioxin-4-one (1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane (approx. 0.1 M concentration) in a round-bottom flask, add N-Bromosuccinimide (1.05 eq.) portion-wise at 0 °C.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the resulting crude residue via flash column chromatography on silica gel to isolate the major product.

Experimental Workflow Diagram

G cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Structure Confirmation start Dissolve Starting Material add_nbs Add NBS at 0 °C start->add_nbs react Stir & Monitor by TLC add_nbs->react quench Quench with Na₂S₂O₃ react->quench extract Extract with Ethyl Acetate quench->extract purify Column Chromatography extract->purify nmr NMR Spectroscopy (¹H, ¹³C, NOE) purify->nmr xray X-ray Crystallography (optional) nmr->xray

Caption: Workflow for the synthesis and structural confirmation of brominated 7-hydroxy-2,2-dimethyl-benzodioxin-4-one.

Part 2: A Comparative Guide to Structure Elucidation

With the purified product in hand, the critical task is to determine the bromine atom's position. Several powerful analytical techniques can achieve this, each with distinct advantages and limitations.

Method 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most accessible and informative initial technique for distinguishing regioisomers.[3] Analysis of proton (¹H) NMR coupling patterns and, more definitively, the Nuclear Overhauser Effect (NOE), provides unambiguous structural information through space.[4][5]

A. ¹H NMR Coupling Analysis:

The key to distinguishing the 6-bromo and 8-bromo isomers lies in the splitting patterns of the two remaining aromatic protons.

  • Starting Material: Expect three aromatic signals. The proton at C5 will be a doublet, coupled to the proton at C6. The proton at C6 will be a doublet of doublets, coupled to both C5 and C8 protons. The proton at C8 will be a doublet, coupled to the C6 proton.

  • 6-Bromo Isomer: Bromination at C6 leaves protons at C5 and C8. These protons are meta to each other, resulting in two doublets with a small coupling constant (J ≈ 2-3 Hz). The PubChem database lists a compound as 6-Bromo-7-hydroxy-2,2-dimethyl-benzo[1][6]dioxin-4-one, suggesting this is a known product.[7]

  • 8-Bromo Isomer: Bromination at C8 leaves protons at C5 and C6. These protons are ortho to each other, resulting in two doublets with a large coupling constant (J ≈ 8-9 Hz).

B. Nuclear Overhauser Effect (NOE) Spectroscopy:

NOE is a definitive, through-space correlation experiment. It detects protons that are close to each other in 3D space (typically < 5 Å), regardless of whether they are connected through bonds.[8][9] This is exceptionally powerful for confirming the 8-bromo isomer.

  • Hypothesis: In the 8-bromo isomer, the proton at C5 would be in close spatial proximity to the gem-dimethyl protons at the C2 position of the dioxinone ring.

  • Experiment: Irradiating the C5 proton signal in a 1D NOE experiment should produce an enhancement of the C2 methyl proton signals. Conversely, irradiating the methyl protons should enhance the C5 proton signal.

Logical Diagram for NMR-Based Isomer Differentiation

G cluster_isomers Potential Products cluster_experiment Definitive Experiment cluster_outcomes Observed Outcomes & Conclusions Isomer_6_Bromo 6-Bromo Isomer (H-5 and H-8 remain) NOE_Experiment NOE Spectroscopy (Correlate C2-Methyl Protons with Aromatic Protons) Isomer_6_Bromo->NOE_Experiment predicts Isomer_8_Bromo 8-Bromo Isomer (H-5 and H-6 remain) Isomer_8_Bromo->NOE_Experiment predicts No_NOE Result: NO NOE observed between C2-Me and H-5 NOE_Experiment->No_NOE outcome A Yes_NOE Result: Strong NOE observed between C2-Me and H-5 NOE_Experiment->Yes_NOE outcome B No_NOE->Isomer_6_Bromo CONFIRMS Yes_NOE->Isomer_8_Bromo CONFIRMS

Caption: Decision-making flowchart using NOE spectroscopy to differentiate between the two potential bromination regioisomers.

Method 2: Single-Crystal X-ray Crystallography

X-ray crystallography is the unequivocal gold standard for molecular structure determination.[10][11] It provides a precise 3D map of electron density within a crystal, allowing for the direct visualization of atomic positions and connectivity.[12][13]

  • Principle: A beam of X-rays is diffracted by the ordered lattice of a single crystal, producing a unique diffraction pattern. Mathematical analysis of this pattern allows for the reconstruction of the molecular structure.[11]

  • Advantage: It provides absolute and unambiguous proof of structure, including bond lengths, bond angles, and stereochemistry.

  • Major Limitation: The primary and often insurmountable hurdle is the requirement to grow a high-quality single crystal of the compound. This process can be time-consuming, requires significant amounts of pure material, and is not always successful.[14]

Method 3: Computational Chemistry

Computational modeling serves as a powerful predictive tool to complement experimental work.[6][15] By calculating the energetic landscape of the reaction, one can predict the most likely product.

  • Principle: Using quantum mechanics methods like Density Functional Theory (DFT), one can model the transition states for the electrophilic attack of bromine at both the C6 and C8 positions.

  • Prediction: The reaction pathway with the lower activation energy barrier is predicted to be the major product. This approach can account for both electronic and steric factors.

  • Limitation: This method is purely predictive. While highly accurate in many cases, it is not a substitute for experimental verification. Its greatest value lies in rationalizing an observed experimental outcome or in guiding synthetic strategy.[16]

Comparative Summary of Analytical Techniques

FeatureNMR SpectroscopyX-ray CrystallographyComputational Chemistry
Primary Output Connectivity & Spatial ProximityAbsolute 3D StructurePredicted Stability & Reactivity
Conclusiveness Very High (with NOE)AbsolutePredictive (Not Proof)
Sample Requirement ~5-10 mg, in solutionHigh-quality single crystalNone (in silico)
Experimental Difficulty ModerateHigh (crystal growth is key)Varies (requires expertise)
Time & Cost Fast & Moderate CostPotentially very slow & High CostFast & Low Cost (computation time)
Key Limitation Signal overlap can complicateCrystal growth is a bottleneckRequires experimental validation

Conclusion and Recommendation

For the rigorous confirmation of regioselectivity in the bromination of 7-hydroxy-2,2-dimethyl-benzodioxin-4-one, a multi-faceted approach grounded in experimental data is essential.

  • Initial Assessment: Perform the bromination using a mild reagent like NBS. After purification, run a standard ¹H NMR. The aromatic region's coupling constants will provide the first strong indication of the product's identity (meta-coupling for 6-bromo, ortho-coupling for 8-bromo).

  • Unambiguous Confirmation: The most efficient and conclusive confirmation is achieved through NOE spectroscopy . This experiment directly probes the spatial relationship between the dioxinone ring's methyl groups and the remaining aromatic protons, providing a definitive answer.

  • Absolute Proof: If the material can be crystallized and the structural proof is required for patent litigation or a high-impact publication, X-ray crystallography should be pursued.

By integrating rational protocol design with a logical sequence of advanced analytical techniques, researchers can confidently and efficiently determine the precise regiochemical outcome of this transformation.

References

  • Computational Tools for the Prediction of Site- and Regioselectivity of Organic Reactions.Chemical Science (RSC Publishing).
  • X-ray Determination Of Molecular Structure.Research Starters - EBSCO.
  • Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides.PMC - NIH.
  • Enhancing chemical synthesis planning: automated quantum mechanics-based regioselectivity prediction for C–H activation with directing groups.Beilstein Journals.
  • Regioselective Bromination of Phenols Using Bromine Chloride.
  • Macromolecular Structure Determin
  • Nuclear Overhauser Effect Spectroscopy.
  • X-ray crystallography.Wikipedia.
  • X-ray crystallography: principles and structure determin
  • Regioselective Synthesis of Bromin
  • Nuclear Overhauser effect.Wikipedia.
  • Designing Target-specific Data Sets for Regioselectivity Predictions on Complex Substrates.
  • X-Ray Crystallography of Chemical Compounds.PMC - NIH.
  • Regio-selectivity prediction with a machine-learned reaction representation and on-the-fly quantum mechanical descriptors.DSpace@MIT.
  • Nuclear Overhauser Effect - a double resonance NMR technique useful for structure elucid
  • Computational tools for the prediction of site- and regioselectivity of organic reactions.Royal Society of Chemistry.
  • Regioselective bromination of phenols.
  • NMR Spectroscopy :: 8-TECH-2 The Nuclear Overhauser Effect.
  • Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system.NIH.
  • Chapter 1: Application of the Nuclear Overhauser Effect to the Structural Elucidation of Natural Products.Royal Society of Chemistry Books.
  • Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9.NIH.
  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.Oxford Instruments Magnetic Resonance.
  • Regioselective Carbohydrate Oxidations: A Nuclear Magnetic Resonance (NMR) Study on Selectivity, Rate, and Side-Product Formation.
  • Determination of regio- and diastereoselectivity by 1H NMR.The Royal Society of Chemistry.
  • In Situ NMR and Kinetics Reveal Origins of Regioselectivity Differences for Epichlorohydrin Ring‐Opening in Lewis and Brønsted Acid Zeolites.
  • Synthetic route to 7-hydroxy-2, 2-dimethylchroman-4-one derived...
  • 6-Bromo-7-hydroxy-2,2-dimethyl-benzo[1][6]dioxin-4-one. PubChem.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one

A Senior Application Scientist's Guide to the Proper Disposal of 6-Bromo-7-hydroxy-2,2-dimethyl-benzo[1][2]dioxin-4-one

This document provides a detailed protocol for the safe and compliant disposal of 6-Bromo-7-hydroxy-2,2-dimethyl-benzo[1][2]dioxin-4-one. As a brominated heterocyclic organic compound, its disposal requires a specific, segregated waste stream to ensure personnel safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds in a laboratory setting.

The causality behind these procedures is rooted in the fundamental principles of chemical hazard management. Brominated organic compounds are classified as halogenated organic wastes, which are subject to stringent disposal regulations due to the potential for forming hazardous byproducts like hydrobromic acid during incineration.[3][4] Proper segregation at the point of generation is not merely a regulatory formality; it is the most critical step in a self-validating system of laboratory safety, preventing dangerous chemical reactions and ensuring the waste is routed to a facility capable of handling it.[2][5]

Compound Identification and Hazard Analysis

Table 1: Physicochemical Properties of 6-Bromo-7-hydroxy-2,2-dimethyl-benzo[1][2]dioxin-4-one

PropertyValueSource
CAS Number 531501-41-4[6]
Molecular Formula C₁₀H₉BrO₄[7]
Molecular Weight 273.08 g/mol [7]
Appearance Solid (Assumed)N/A
Synonyms 6-Bromo-7-hydroxy-2,2-dimethyl-1,3-benzodioxin-4-one[7]

Inferred Hazards:

  • Halogenated Organic Compound: As a brominated compound, it falls under the category of halogenated organic waste.[3] These compounds require high-temperature incineration with specialized off-gas "scrubbing" systems to neutralize the resulting acidic gases (e.g., HBr).[8] Improper disposal or incineration can lead to environmental contamination.

  • Benzodioxin Derivative: While not a polychlorinated dibenzodioxin (PCDD), compounds with a dioxin-like structure are often persistent in the environment and can pose long-term health risks.[9] Therefore, it is prudent to handle this compound with the assumption of potential toxicity and environmental persistence.

  • General Chemical Handling: Standard precautions for handling chemical solids should be followed, including working in a well-ventilated area (preferably a chemical fume hood), avoiding dust formation, and using appropriate personal protective equipment (PPE).[10]

The Core Principle: Segregation of Halogenated Waste

The single most important principle for disposing of this compound is its strict segregation into a dedicated "Halogenated Organic Waste" stream.[3][11] Mixing halogenated and non-halogenated waste streams complicates the disposal process, significantly increases costs, and can lead to regulatory non-compliance.[4]

The decision-making process for laboratory waste segregation is a critical workflow that every researcher must follow.

WasteSegregationcluster_keyDecision WorkflowstartWaste Generatedis_solidIs the waste solid or liquid?start->is_solidis_halogenatedDoes it containHalogens (F, Cl, Br, I)?is_solid->is_halogenatedLiquidsolid_containerSolid Chemical Wasteis_solid->solid_containerSolidhalogenated_liquidHalogenated OrganicLiquid Waste(e.g., Green Labeled Carboy)is_halogenated->halogenated_liquidYes(e.g., 6-Bromo... compound in solvent)non_halogenated_liquidNon-Halogenated OrganicLiquid Waste(e.g., Black Labeled Carboy)is_halogenated->non_halogenated_liquidNokeyThis compound and materialscontaminated with it belong in the'Halogenated' stream.

Caption: Waste segregation decision workflow for laboratory chemicals.

Step-by-Step Disposal Protocol

This protocol must be executed in compliance with your institution's specific Environmental Health & Safety (EH&S) guidelines.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE.

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Always check the glove manufacturer's compatibility chart.[4]

  • Body Protection: A standard laboratory coat.

Step 2: Container Selection and Labeling
  • Waste Container: Use a designated, leak-proof container that is chemically compatible with the waste.[2] For solutions, plastic (e.g., polyethylene) or glass containers are appropriate.[12] For solid waste, use a clearly marked bag or container.

  • Labeling: This is a critical regulatory requirement.[13] Affix a "Hazardous Waste" label to the container before adding any waste.[4][11] The label must include:

    • The words "Hazardous Waste".[5]

    • The full, unabbreviated chemical name: "6-Bromo-7-hydroxy-2,2-dimethyl-benzo[1][2]dioxin-4-one".

    • An accurate list of all constituents, including solvents and their approximate percentages.[3]

    • The date waste was first added (accumulation start date).[13]

    • Relevant hazard identification (e.g., "Toxic," "Irritant").

Step 3: Waste Accumulation
  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[5][12] Do not move waste between different labs for consolidation.

  • Container Management: The waste container must be kept tightly sealed except when actively adding waste.[13][14]

  • Segregation: Store the halogenated waste container with secondary containment (such as a spill tray) to prevent leaks and ensure it is segregated from incompatible materials, especially strong acids, bases, and oxidizers.[1][5]

Step 4: Disposal of Contaminated Materials
  • Solid Waste: Any materials that come into direct contact with the compound, such as contaminated gloves, weigh paper, or absorbent pads from a spill cleanup, must be disposed of as solid halogenated hazardous waste.[14] Place these items in a designated, labeled solid waste container separate from liquid waste.[2]

  • Empty Containers: An "empty" container that held the pure compound is not considered regular trash. It must be triple-rinsed with a suitable solvent (e.g., acetone, ethanol). The rinsate from this process is also considered hazardous waste and must be collected in the halogenated organic liquid waste container.[5] After triple-rinsing, deface or remove the original label and dispose of the container according to your facility's procedures for clean glassware or plastic.[1]

Step 5: Arranging Final Disposal
  • EH&S Pickup: Once the waste container is nearly full (do not fill beyond 90% capacity) or has been accumulating for the maximum time allowed by your institution (often 9-12 months), arrange for a pickup.[12][14][15]

  • Contact: Submit a chemical waste collection request to your institution's EH&S department.[5] Do not attempt to dispose of this chemical through a third-party service yourself or pour it down the drain.[14] All hazardous materials are strictly forbidden from sink or evaporative disposal.[14]

Emergency Procedures for Spills

In the event of a small spill that you are trained and equipped to handle:

  • Alert Personnel: Notify others in the immediate area.

  • Isolate: Restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Absorb: Use an inert absorbent material from a chemical spill kit to contain and soak up the spill.[4]

  • Collect: Carefully collect the absorbent material and contaminated debris, place it in a sealed and properly labeled hazardous waste container, and manage it as halogenated solid waste.[14]

  • Decontaminate: Clean the spill area as appropriate.

For large spills, or any spill where you are unsure of the hazard, evacuate the area immediately and contact your institution's emergency response or EH&S department.[4]

References

  • University of Canterbury. (n.d.). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Stanford Environmental Health & Safety. (n.d.). Laboratory Chemical Waste Guidelines.
  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11391643, 6-Bromo-7-hydroxy-2,2-dimethyl-benzo[1][2]dioxin-4-one. Retrieved from

  • ChemicalBook. (2023). 6-BROMO-7-HYDROXY-2,2-DIMETHYL-BENZO[1][2]DIOXIN-4-ONE. Retrieved from

  • Bucknell University. (2016). Hazardous Waste Segregation.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Darnell, A.J. (1983). Bromination Process for Disposal of Spilled Hazardous Materials. U.S. Environmental Protection Agency.
  • eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures.
  • Temple University. (n.d.). Halogenated Solvents in Laboratories.
  • Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods?
  • Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Echemi. (n.d.). 6-bromo-7-hydroxy-2,2-dimethyl-benzo[1][2]dioxin-4-one. Retrieved from

  • El-Kady, A. A., & Taktak, F. F. (2025). Recent advances on dioxin and furan (dibenzofuran) based pollutants from analytical, environmental, and health perspectives. PubMed.

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling 6-Bromo-7-hydroxy-2,2-dimethyl-benzodioxin-4-one

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling 6-Bromo-7-hydroxy-2,2-dimethyl-benzo[1][2]dioxin-4-one

In the dynamic landscape of drug development and scientific research, the synthesis and handling of novel chemical entities are paramount. The compound 6-Bromo-7-hydroxy-2,2-dimethyl-benzo[1][2]dioxin-4-one, with its unique chemical structure, presents both opportunities for discovery and inherent risks. As your dedicated partner in laboratory safety, this guide provides a detailed, scientifically-grounded protocol for the appropriate use of Personal Protective Equipment (PPE) when handling this compound. Our commitment is to empower you with the knowledge to maintain a safe and productive research environment.

Understanding the Hazard: A Proactive Approach to Safety

While a specific, comprehensive toxicological profile for 6-Bromo-7-hydroxy-2,2-dimethyl-benzo[1][2]dioxin-4-one is not extensively documented in publicly available literature, its structural classification as a brominated benzodioxin derivative necessitates a high degree of caution. Brominated dibenzo-p-dioxins and dibenzofurans are structurally and toxicologically similar to their chlorinated counterparts, which are known for a range of adverse health effects.[1] These effects can include carcinogenicity, endocrine disruption, and developmental toxicity.[1][2] Therefore, a conservative and stringent approach to PPE is not just recommended, but essential.

The primary routes of potential exposure in a laboratory setting are inhalation of aerosolized particles, dermal contact, and ocular exposure. The operational plan detailed below is designed to mitigate these risks effectively.

Core Personal Protective Equipment (PPE) Protocol

The following table summarizes the essential PPE for handling 6-Bromo-7-hydroxy-2,2-dimethyl-benzo[1][2]dioxin-4-one. This multi-layered approach ensures comprehensive protection.

Body Part Required PPE Rationale and Specifications
Eyes and Face Chemical Splash Goggles and a Face ShieldStandard safety glasses are insufficient as they do not provide a seal against splashes and fine particulates.[3] Chemical splash goggles that form a seal around the eyes are mandatory.[3] A full-face shield should be worn over the goggles to protect the entire face from splashes, especially when handling larger quantities or during procedures with a higher risk of aerosolization.
Hands Double Gloving: Nitrile Gloves (Inner and Outer)Given the potential for dermal absorption of halogenated aromatic compounds, double gloving provides an extra layer of protection. Nitrile gloves offer good resistance to a wide range of chemicals. The outer glove should be changed immediately upon known or suspected contact with the compound. Proper glove removal technique is critical to prevent cross-contamination.
Body Chemical-Resistant Laboratory Coat or Disposable CoverallsA standard cotton lab coat does not offer adequate protection against chemical splashes. A chemical-resistant lab coat, preferably with elastic cuffs, is the minimum requirement. For procedures involving larger quantities or a higher risk of contamination, disposable coveralls are recommended.
Respiratory NIOSH-Approved Respirator (e.g., N95 or higher)To prevent the inhalation of fine particles, a NIOSH-approved respirator is mandatory when handling the solid form of this compound outside of a certified chemical fume hood. The specific type of respirator should be determined by a workplace hazard assessment.
Feet Closed-Toed, Chemical-Resistant ShoesShoes must fully cover the feet. Perforated shoes or sandals are strictly prohibited in the laboratory. For added protection, disposable shoe covers should be considered, especially in areas where contamination is likely.

Procedural Guidance: A Step-by-Step Approach to Safety

Adherence to a strict, sequential procedure for donning and doffing PPE is as crucial as the selection of the equipment itself.

Donning (Putting On) PPE Workflow

The following diagram illustrates the correct sequence for putting on your PPE to ensure a complete and secure barrier against exposure.

PPE_Donning_Sequencecluster_donningPPE Donning SequencestartStart: Clean Handsshoe_covers1. Shoe Coversstart->shoe_coversStep 1inner_gloves2. Inner Glovesshoe_covers->inner_glovesStep 2lab_coat3. Lab Coat / Coverallsinner_gloves->lab_coatStep 3respirator4. Respirator(Perform Seal Check)lab_coat->respiratorStep 4goggles5. Gogglesrespirator->gogglesStep 5face_shield6. Face Shieldgoggles->face_shieldStep 6outer_gloves7. Outer Glovesface_shield->outer_glovesStep 7endReady for Workouter_gloves->end

Caption: Correct sequence for donning Personal Protective Equipment.

Doffing (Removing) PPE Workflow

The removal of PPE is a critical step where cross-contamination can easily occur. The following sequence is designed to minimize this risk.

PPE_Doffing_Sequencecluster_doffingPPE Doffing SequencestartStart: Contaminated Areaouter_gloves1. Outer Glovesstart->outer_glovesStep 1face_shield2. Face Shieldouter_gloves->face_shieldStep 2goggles3. Gogglesface_shield->gogglesStep 3lab_coat4. Lab Coat / Coverallsgoggles->lab_coatStep 4shoe_covers5. Shoe Coverslab_coat->shoe_coversStep 5inner_gloves6. Inner Glovesshoe_covers->inner_glovesStep 6respirator7. Respiratorinner_gloves->respiratorStep 7endEnd: Clean Handsrespirator->endWash Hands Thoroughly

Caption: Safe sequence for removing Personal Protective Equipment.

Operational and Disposal Plans: Ensuring a Safe Workflow and Environment

Handling:

  • All handling of 6-Bromo-7-hydroxy-2,2-dimethyl-benzo[1][2]dioxin-4-one should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4]

  • Avoid the formation of dust and aerosols.[4]

  • Use non-sparking tools to prevent ignition sources.[4]

Storage:

  • Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[4]

  • Keep it segregated from incompatible materials, such as strong oxidizing agents.

Spill Management:

  • In the event of a small spill, carefully scoop the solid material into a sealed container for disposal. Avoid creating dust. The area should then be decontaminated with an appropriate solvent and cleaning materials.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal:

  • All contaminated materials, including disposable PPE, and the chemical waste itself must be disposed of as hazardous waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.

Conclusion: Fostering a Culture of Safety

The responsible handling of novel chemical compounds is the cornerstone of innovative and safe research. By understanding the potential hazards associated with 6-Bromo-7-hydroxy-2,2-dimethyl-benzo[1][2]dioxin-4-one and rigorously adhering to the PPE and handling protocols outlined in this guide, you are not only protecting yourself and your colleagues but also ensuring the integrity and success of your scientific endeavors. We are committed to being your trusted partner in this mission, providing the critical information you need to work safely and effectively.

References

  • Birnbaum, L. S., & Tuomisto, J. (2000). The toxicity of brominated and mixed-halogenated dibenzo-p-dioxins and dibenzofurans: an overview. PubMed. Available at: [Link]

  • Van den Berg, M., et al. (2013). Polybrominated Dibenzo-p-Dioxins, Dibenzofurans, and Biphenyls: Inclusion in the Toxicity Equivalency Factor Concept for Dioxin-Like Compounds. PMC - NIH. Available at: [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment. Available at: [Link]

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